2-BROMO-3',4'-DIFLUOROPROPIOPHENONE
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(3,4-difluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALLRKHRTZCDBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80570958 | |
| Record name | 2-Bromo-1-(3,4-difluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147214-39-9 | |
| Record name | 2-Bromo-1-(3,4-difluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-3',4'-difluoropropiophenone: Properties, Synthesis, and Applications
Abstract
2-Bromo-3',4'-difluoropropiophenone (CAS No. 147214-39-9) is a halogenated aromatic ketone that serves as a highly versatile intermediate in synthetic organic chemistry. Its strategic combination of a reactive α-bromo ketone moiety and an electronically modified difluorophenyl ring makes it a valuable building block for complex molecular architectures, particularly in the realms of pharmaceutical and agrochemical research. This guide provides a comprehensive analysis of its chemical properties, reactivity, and safe handling procedures. While detailed experimental data for this specific propiophenone derivative is not extensively published, this document synthesizes information from closely related structural analogues and fundamental chemical principles to offer robust, field-proven insights for researchers, scientists, and drug development professionals.
Core Chemical Identity and Physicochemical Properties
This compound is structurally defined by a propiophenone core, substituted with two fluorine atoms at the 3' and 4' positions of the phenyl ring and a bromine atom at the α-position (carbon-2) of the propyl chain. This unique arrangement of functional groups dictates its chemical behavior and utility.
The presence of the α-bromine atom creates a highly electrophilic carbon center, primed for nucleophilic attack, while the difluorophenyl group modulates the electronic properties of the entire molecule. The fluorine atoms exert a strong electron-withdrawing effect, which enhances the reactivity of the α-carbon and influences the pharmacokinetic properties of downstream derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Source / Method |
| CAS Number | 147214-39-9 | [1][2][3] |
| Molecular Formula | C₉H₇BrF₂O | Calculated |
| Molecular Weight | 249.05 g/mol | Calculated |
| IUPAC Name | 2-bromo-1-(3,4-difluorophenyl)propan-1-one | IUPAC Nomenclature |
| Synonyms | This compound | Common Name |
| Appearance | Predicted to be a colorless to pale yellow liquid or low-melting solid, based on analogues like α-bromopropiophenone.[4][5] | Analogy |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane, ether).[5] | Analogy |
Reactivity Profile and Mechanistic Considerations
The synthetic utility of this compound is anchored in the reactivity of the α-bromo ketone functional group. This moiety is a potent electrophile and an excellent substrate for a wide array of nucleophilic substitution reactions.
Causality of Reactivity:
-
Electrophilic Alpha-Carbon: The bromine atom is a good leaving group. Its departure is facilitated by the adjacent carbonyl group, which stabilizes the transition state through electron delocalization.
-
Nucleophilic Substitution (Sₙ2): The primary reaction pathway involves the attack of a nucleophile on the carbon atom bearing the bromine, displacing the bromide ion. This is a cornerstone reaction for building molecular complexity. Common nucleophiles include amines, thiols, alcohols, and carbanions.
-
Influence of Fluorine Substituents: The electron-withdrawing nature of the two fluorine atoms on the aromatic ring increases the partial positive charge on the carbonyl carbon, which in turn enhances the electrophilicity of the adjacent α-carbon, making the compound more susceptible to nucleophilic attack compared to its non-fluorinated counterpart.
Caption: General Sₙ2 reaction pathway for this compound.
Recommended Synthetic Protocol: α-Bromination
A reliable and standard method for preparing this compound is through the direct α-bromination of its precursor, 3',4'-difluoropropiophenone. This method offers high yields and good control.
Expertise-Driven Protocol: The choice of brominating agent and solvent is critical. While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often preferred in a laboratory setting as it is a solid, easier to handle, and allows for better control of the bromine concentration, minimizing side reactions like polybromination. An acidic catalyst is typically employed to promote enolization, which is the key mechanistic step.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1 equivalent of 3',4'-difluoropropiophenone in a suitable anhydrous solvent such as diethyl ether or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Catalyst Addition: Add a catalytic amount (e.g., 0.05 eq.) of a strong acid, such as hydrobromic acid (HBr) in acetic acid, to the solution.
-
Bromination: At 0°C, add a solution of 1.05 equivalents of bromine (Br₂) dissolved in the same solvent dropwise to the reaction mixture under protection from light.[6] Alternatively, add NBS in portions.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The disappearance of the bromine's reddish color indicates its consumption. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, wash the mixture sequentially with a dilute aqueous solution of sodium thiosulfate (to quench excess bromine), water, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound.[7]
Caption: Workflow for the synthesis of this compound.
Applications in Pharmaceutical and Agrochemical Synthesis
The true value of this compound lies in its role as a versatile intermediate. Its ability to introduce a (3,4-difluorophenyl)propanone moiety into a molecule is highly sought after in drug discovery.
-
Synthesis of Heterocycles: It is an excellent precursor for synthesizing a variety of heterocyclic compounds. For instance, reaction with thiourea or thioamides yields highly functionalized thiazoles, which are prevalent scaffolds in medicinal chemistry.[8] Similarly, reactions with other dinucleophiles can lead to pyrazines, imidazoles, and other important ring systems.
-
Building Block for Active Pharmaceutical Ingredients (APIs): Fluorinated compounds often exhibit enhanced metabolic stability and binding affinity.[9] The 3,4-difluorophenyl group is a common feature in many modern drugs, including kinase inhibitors used in oncology.[9][10] This compound provides a direct route to incorporate this valuable pharmacophore.
-
Agrochemical Development: The structural motifs accessible from this intermediate are also relevant in the design of new fungicides and herbicides.[10]
Caption: Role as an intermediate in synthesizing valuable chemical scaffolds.
Safety, Handling, and Storage
As a Senior Application Scientist, I must emphasize that α-bromo ketones are hazardous materials that require strict safety protocols. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be reliably predicted from its structural class.
Trustworthiness through Self-Validation: The protocols described below are standard best practices for handling potent alkylating agents and lachrymators. Adherence is a self-validating system for ensuring laboratory safety.
Table 2: GHS Hazard Classification and Precautionary Statements (Predicted)
| Category | Code | Statement |
| Hazard | H302 | Harmful if swallowed. |
| H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation.[11] | |
| H319 | Causes serious eye irritation.[11] | |
| H331 / H335 | Toxic if inhaled / May cause respiratory irritation.[11] | |
| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P310 | Immediately call a POISON CENTER or doctor/physician. | |
| Storage | P405 | Store locked up. |
Handling:
-
Always handle this compound inside a certified chemical fume hood.
-
Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles with a face shield.
-
Avoid all personal contact, including inhalation of vapors. This class of compounds is lachrymatory (causes tearing).
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles.
References
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Chemcd. (n.d.). 23384-75-0 2-bromo-1-(3,4-difluorophenyl)propan-1-one. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2025, October 25). The Role of 2-Bromo-3,4-difluoroaniline in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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2-BROMO-3',4'-DIFLUOROPROPIOPHENONE molecular structure
An In-depth Technical Guide to 2-BROMO-3',4'-DIFLUOROPROPIOPHENONE: Structure, Synthesis, and Application
This guide provides a comprehensive technical overview of this compound, a key halogenated ketone intermediate. Its utility in the synthesis of complex organic molecules makes it a compound of significant interest to researchers and professionals in drug discovery and development. This document delves into its molecular architecture, a validated synthetic pathway, robust analytical confirmation techniques, and its role in the development of novel chemical entities.
Core Molecular Characteristics
This compound is a propiophenone derivative characterized by a bromine atom at the alpha (α) position to the carbonyl group and two fluorine atoms on the phenyl ring at the 3' and 4' positions. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable precursor in various synthetic transformations. The electron-withdrawing nature of the fluorine atoms influences the reactivity of the aromatic ring and the adjacent carbonyl group, while the α-bromo group serves as an excellent leaving group for nucleophilic substitution reactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| IUPAC Name | 2-Bromo-1-(3,4-difluorophenyl)propan-1-one | N/A |
| CAS Number | 147214-39-9 | [1][2] |
| Molecular Formula | C₉H₇BrF₂O | [1] |
| Molecular Weight | 249.05 g/mol | Calculated |
| Appearance | Pale yellow oily product | [3] |
Molecular Structure Visualization
The two-dimensional structure of this compound is depicted below to provide a clear representation of the atomic connectivity and the spatial arrangement of its key functional groups.
Caption: 2D structure of this compound.
Synthesis Protocol: α-Bromination of 3',4'-Difluoropropiophenone
The most direct and widely employed method for synthesizing this compound is the α-bromination of its precursor, 3',4'-difluoropropiophenone. This reaction proceeds via an acid-catalyzed enol or enolate intermediate, which then acts as a nucleophile to attack molecular bromine.
Mechanistic Insight
The α-bromination of ketones is a classic and well-understood reaction in organic chemistry.[4][5] The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen, increasing the acidity of the α-hydrogens.[4] A base (which can be the solvent or the conjugate base of the acid) then removes an α-proton to form an enol intermediate.[5][6] This enol is the key nucleophilic species that attacks the electrophilic bromine (Br₂), leading to the formation of the α-bromo ketone and regeneration of the acid catalyst.[4] The rate of this reaction is dependent on the concentration of the ketone and the acid catalyst, but notably independent of the bromine concentration, indicating that enol formation is the rate-determining step.[5][6]
Experimental Workflow
The following protocol outlines a laboratory-scale synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3',4'-difluoropropiophenone (1 equivalent) in a suitable solvent such as methylene chloride.
-
Bromination: Cool the reaction mixture to 0-5°C using an ice bath. Slowly add a solution of bromine (1 equivalent) in methylene chloride via the dropping funnel over a period of 1 hour. Maintain the temperature below 10°C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, transfer the reaction mixture to a separatory funnel and wash it sequentially with water (3 x 200 mL) to remove any remaining acid and inorganic byproducts.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]
-
Product Isolation: The resulting crude product, this compound, is obtained as a pale yellow oil.[3] Further purification can be achieved by vacuum distillation or column chromatography if necessary.
Structural Elucidation and Analytical Confirmation
Confirming the molecular structure and assessing the purity of the synthesized this compound is a critical step. A multi-technique spectroscopic approach is essential for unambiguous characterization.[7][8]
Analytical Workflow
Caption: Analytical workflow for structural confirmation and purity assessment.
Predicted Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound, which is crucial for its identification.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons (3H) will appear as complex multiplets in the range of δ 7.0-8.0 ppm due to H-F and H-H coupling. - The methine proton (1H) at the α-position will be a quartet around δ 5.0-5.5 ppm, coupled to the methyl protons. - The methyl protons (3H) will appear as a doublet around δ 1.8-2.2 ppm, coupled to the α-proton. |
| ¹³C NMR | - The carbonyl carbon (C=O) will be observed downfield, typically in the range of δ 190-200 ppm. - Aromatic carbons will appear between δ 110-160 ppm, with characteristic C-F coupling patterns. - The α-carbon bearing the bromine will be in the range of δ 40-50 ppm. - The methyl carbon will be observed upfield, around δ 20-30 ppm. |
| IR (Infrared) | - A strong absorption band for the carbonyl (C=O) stretch will be present around 1690-1710 cm⁻¹. - Strong bands corresponding to C-F stretching will be observed in the region of 1100-1300 cm⁻¹. - The C-Br stretch will show a weak to medium absorption band around 500-650 cm⁻¹. - Aromatic C-H stretching will be visible around 3000-3100 cm⁻¹. |
| MS (Mass Spec.) | - The mass spectrum will show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br), at m/z 248 and 250. - Common fragmentation patterns would include the loss of Br (m/z 169) and the formation of the 3,4-difluorobenzoyl cation (m/z 141). |
Applications in Drug Discovery and Organic Synthesis
This compound is a valuable building block in medicinal chemistry and organic synthesis. Its primary application is as a precursor for the synthesis of more complex molecules, particularly substituted cathinones and other pharmacologically active compounds.[9][10][11]
The introduction of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity.[12] The 3',4'-difluoro substitution pattern is of particular interest for modulating these properties. The α-bromo functionality allows for the facile introduction of various nitrogen-containing moieties through nucleophilic substitution, leading to the synthesis of a diverse library of compounds for biological screening. For instance, reaction with primary or secondary amines can yield a range of α-aminoketones, which are core structures in many synthetic cathinone derivatives.[9]
Safety and Handling Precautions
As an α-bromo ketone, this compound is a lachrymator and is corrosive. It can cause severe skin burns and eye damage.[13][14] Therefore, proper handling procedures are imperative.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[14][15] Handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[16]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and amines.[13]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly versatile and reactive intermediate with significant applications in synthetic organic chemistry and drug discovery. Its well-defined molecular structure, accessible synthetic route via α-bromination, and clear spectroscopic signatures make it a reliable building block for the creation of novel compounds. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for its effective and safe utilization in a research and development setting.
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European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). Synthetic cathinones drug profile. Retrieved from [Link]
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ChemBK. (n.d.). 2-bromo-3-4-difluoropropiophenone. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 2-bromo-2',4'-difluoropropiophenone. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-3,4-difluoroaniline. Retrieved from [Link]
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Ashenhurst, J. (n.d.). Halogenation Of Ketones via Enols. Master Organic Chemistry. Retrieved from [Link]
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LibreTexts Chemistry. (2024). 22.4: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
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OpenStax. (2023). 22.3 Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). The reaction mechanism of α-bromination of acetophenone derivatives. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of 2-Bromo-3',4'-difluoropropiophenone
This guide provides a comprehensive overview of the synthetic pathway for 2-bromo-3',4'-difluoropropiophenone, a key intermediate in the development of various pharmaceutical compounds. The synthesis is primarily a two-step process, commencing with the Friedel-Crafts acylation of 1,2-difluorobenzene, followed by the selective alpha-bromination of the resulting propiophenone derivative. This document will delve into the mechanistic underpinnings, detailed experimental protocols, and critical process parameters essential for researchers, chemists, and professionals in drug development.
Introduction: The Significance of this compound
This compound serves as a crucial building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. Its halogenated phenyl ring and reactive alpha-bromo ketone moiety allow for diverse chemical modifications, making it a versatile precursor for creating complex molecular architectures with potential biological activity. Understanding its synthesis is paramount for ensuring a reliable supply of this high-purity intermediate for research and development.
Overall Synthesis Pathway
The synthesis of this compound is efficiently achieved through a two-step reaction sequence as illustrated below.
Caption: Overall synthesis pathway of this compound.
Part 1: Friedel-Crafts Acylation of 1,2-Difluorobenzene
The initial step involves the electrophilic aromatic substitution of 1,2-difluorobenzene with an acylating agent, typically propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst.
Mechanism and Rationale
The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion from the reaction of the acylating agent with the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃)[1][2]. This acylium ion then attacks the electron-rich aromatic ring of 1,2-difluorobenzene. The fluorine atoms on the benzene ring are deactivating groups; however, the acylation is directed to the para position relative to one of the fluorine atoms due to steric hindrance at the ortho positions. The reaction is typically carried out in an inert solvent to control the reaction temperature and facilitate stirring[3].
Experimental Protocol: Synthesis of 3',4'-Difluoropropiophenone
Materials:
-
1,2-Difluorobenzene
-
Propionyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add propionyl chloride (1.0 equivalent) to the stirred suspension.
-
After the addition is complete, add 1,2-difluorobenzene (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature below 10 °C[4]. The reaction mixture is typically stirred at this temperature for a few hours, followed by stirring at room temperature to ensure completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3',4'-difluoropropiophenone.
-
The crude product can be purified by vacuum distillation or column chromatography.
| Parameter | Value/Condition | Source |
| Starting Material | 1,2-Difluorobenzene | [4] |
| Acylating Agent | Propionyl Chloride | [3] |
| Catalyst | Anhydrous AlCl₃ | [1] |
| Solvent | Dichloromethane | [3] |
| Temperature | 0-10 °C, then room temp. | [3] |
| Typical Yield | Moderate to high |
Part 2: Alpha-Bromination of 3',4'-Difluoropropiophenone
The second and final step is the selective bromination at the alpha-carbon of the propiophenone intermediate to yield the target molecule.
Mechanism and Rationale for Reagent Selection
Alpha-bromination of ketones can be achieved under acidic or basic conditions. In an acidic medium, the ketone tautomerizes to its enol form, which then acts as a nucleophile and attacks the electrophilic bromine[5]. Common brominating agents include elemental bromine (Br₂) and N-bromosuccinimide (NBS)[6]. NBS is often preferred due to its solid nature, ease of handling, and higher selectivity, which can minimize side reactions such as aromatic ring bromination[6]. The reaction is often catalyzed by an acid or a radical initiator.
Experimental Protocol: Synthesis of this compound
Materials:
-
3',4'-Difluoropropiophenone
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or Acetic Acid
-
Benzoyl peroxide (BPO) (if using NBS with radical initiation)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution (if using Br₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure using N-Bromosuccinimide (NBS):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3',4'-difluoropropiophenone (1.0 equivalent) in a suitable solvent like carbon tetrachloride.
-
Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of a radical initiator such as benzoyl peroxide.
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is often accompanied by the formation of succinimide as a byproduct, which may float on the surface.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide.
-
Wash the filtrate with saturated sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
Procedure using Elemental Bromine (Br₂):
-
Dissolve 3',4'-difluoropropiophenone (1.0 equivalent) in a solvent such as glacial acetic acid or dichloromethane.
-
Slowly add a solution of bromine (1.0 equivalent) in the same solvent dropwise with stirring. The reaction can be initiated by the addition of a small amount of HBr.
-
Stir the reaction mixture at room temperature until the bromine color disappears.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by filtration and wash it with water and a dilute solution of sodium thiosulfate to remove any unreacted bromine.
-
Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
| Parameter | Value/Condition | Source |
| Starting Material | 3',4'-Difluoropropiophenone | |
| Brominating Agent | NBS or Br₂ | [6] |
| Solvent | CCl₄, Acetic Acid, DCM | [2] |
| Catalyst/Initiator | BPO (for NBS), HBr (for Br₂) | |
| Temperature | Reflux (for NBS), Room Temp. (for Br₂) | [6] |
| Typical Yield | Good to excellent |
Safety and Handling
-
1,2-Difluorobenzene: Flammable liquid and irritant. Handle in a well-ventilated fume hood.
-
Propionyl Chloride: Corrosive and lachrymatory. Reacts violently with water. Handle with extreme care in a fume hood.
-
Aluminum Chloride: Corrosive and reacts with moisture. Handle in a dry environment.
-
Bromine: Highly toxic, corrosive, and causes severe burns. Handle only in a fume hood with appropriate personal protective equipment.
-
N-Bromosuccinimide: Irritant. Avoid inhalation and contact with skin.
-
Solvents: Dichloromethane and carbon tetrachloride are volatile and toxic. Use in a well-ventilated area.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the position of the bromine atom.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the carbonyl group and other functional groups.
-
Melting Point: To assess the purity of the final product.
Conclusion
The synthesis of this compound is a well-established two-step process that is crucial for the advancement of pharmaceutical research. By carefully controlling the reaction conditions and adhering to safety protocols, researchers can reliably produce this valuable intermediate in high purity and yield. The methodologies outlined in this guide, grounded in established chemical principles, provide a solid foundation for its successful synthesis in a laboratory setting.
References
-
Wikipedia. (2023). 1,2-Difluorobenzene. [Link]
- University of Wisconsin-Madison. (n.d.).
- Google P
- Master Organic Chemistry. (n.d.).
- G, S., & P, S. (2016). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2931-2936.
- Google Patents. (n.d.). CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.
-
PrepChem.com. (n.d.). Synthesis of 3',5'-difluoropropiophenone. [Link]
- ETH Zürich. (2016). Total Synthesis of Bromo- and Fluorodanicalipin A.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
- National Science Foundation. (2022).
- ResearchGate. (2020).
- The Royal Society of Chemistry. (2017).
- Google Patents. (n.d.). DE859146C - Process for the production of ª ‡ -bromopropiophenone.
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. DE859146C - Process for the production of ª ⡠-bromopropiophenone - Google Patents [patents.google.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. 1,2-Difluorobenzene - Wikipedia [en.wikipedia.org]
- 5. US8110711B2 - Processes for production of 2-bromo-2,2-difluoroethanol and 2-(alkylcarbonyloxy)-1,1-difluoroethanesulfonic acid salt - Google Patents [patents.google.com]
- 6. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
spectral data of 2-BROMO-3',4'-DIFLUOROPROPIOPHENONE
An In-depth Technical Guide to the Spectral Data of 2-Bromo-3',4'-difluoropropiophenone
Introduction
2-Bromo-3',4'-difluoroacetophenone is a halogenated aromatic ketone that serves as a crucial building block in medicinal chemistry and organic synthesis. Its utility in constructing complex heterocyclic systems makes it a compound of significant interest for drug development professionals. A comprehensive understanding of its spectral characteristics is paramount for unambiguous identification, quality control, and for monitoring reaction progress.
Caption: Molecular Structure of 2-Bromo-3',4'-difluoroacetophenone.
¹H NMR Spectroscopy: Proton Environment Analysis
Proton NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. For 2-Bromo-3',4'-difluoroacetophenone, we anticipate two distinct signal regions: the aliphatic region for the methylene (-CH₂) protons and the aromatic region for the phenyl protons.
Causality Behind Predictions:
-
Methylene Protons (-CH₂Br): These two protons are adjacent to both an electron-withdrawing carbonyl group and a bromine atom. This deshielding environment will shift their resonance significantly downfield compared to a simple alkane, likely appearing as a sharp singlet around 4.4 ppm. Data from the analogous 2-bromo-1-(4-fluorophenyl)ethanone shows this peak at 4.43 ppm[1].
-
Aromatic Protons (Ar-H): The three protons on the difluorophenyl ring will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The electron-withdrawing nature of the acetyl group and the fluorine atoms will shift these protons downfield into the 7.5-8.0 ppm range. The proton at the 2'-position, being ortho to the carbonyl group, is expected to be the most deshielded.
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| -C(=O)CH ₂Br | ~4.45 | Singlet (s) | N/A |
| Ar-H (H-5') | ~7.55 | Doublet of doublets of doublets (ddd) | JH-H ≈ 8.5, JH-F(4') ≈ 8.5, JH-F(3') ≈ 5.5 |
| Ar-H (H-6') | ~7.70 | Doublet of doublets of doublets (ddd) | JH-H ≈ 8.5, JH-F(4') ≈ 7.0, JH-F(3') ≈ 2.0 |
| Ar-H (H-2') | ~7.85 | Doublet of doublets (dd) | JH-F(3') ≈ 11.0, JH-H ≈ 2.0 |
Experimental Protocol: ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve 10-15 mg of purified 2-Bromo-3',4'-difluoroacetophenone in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Filter the solution into a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Acquire the spectrum at a standard probe temperature of 25 °C.
-
Use a standard single-pulse sequence with a 30° or 45° pulse angle.
-
Set the spectral width to cover a range of -1 to 10 ppm.
-
Co-add 8 to 16 scans to achieve an adequate signal-to-noise ratio.
-
Process the data with a line broadening of 0.3 Hz.
-
¹³C NMR Spectroscopy: Carbon Skeleton Elucidation
Carbon-13 NMR spectroscopy is essential for defining the carbon framework of a molecule. The proton-decoupled ¹³C NMR spectrum of 2-Bromo-3',4'-difluoroacetophenone is expected to show eight distinct signals, as all carbon atoms are in unique chemical environments. A key feature will be the presence of carbon-fluorine (C-F) coupling, which splits the signals of the fluorinated aromatic carbons.[2]
Causality Behind Predictions:
-
Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear at the far downfield end of the spectrum, typically in the 185-195 ppm region. For comparison, the carbonyl carbon in 2-bromo-1-(4-fluorophenyl)ethanone appears at 189.8 ppm[1].
-
Methylene Carbon (-CH₂Br): The carbon atom bonded to bromine will be significantly deshielded by the halogen, appearing around 30-35 ppm[1].
-
Aromatic Carbons: The chemical shifts are influenced by the carbonyl group and the two fluorine atoms. The carbons directly bonded to fluorine (C-3' and C-4') will show large one-bond C-F coupling constants (¹JCF) of approximately 250 Hz, appearing as doublets. Other aromatic carbons will exhibit smaller two- or three-bond C-F couplings.[2]
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |
| -C(=O)C H₂Br | ~31 | Singlet (s) | N/A |
| Ar-C (C-5') | ~118 | Doublet of doublets (dd) | JCF ≈ 22, JCF ≈ 4 |
| Ar-C (C-2') | ~119 | Doublet of doublets (dd) | JCF ≈ 22, JCF ≈ 4 |
| Ar-C (C-1') | ~131 | Doublet of doublets (dd) | JCF ≈ 7, JCF ≈ 3 |
| Ar-C (C-6') | ~127 | Singlet (or small dd) | N/A |
| Ar-C (C-4') | ~152 | Doublet (d) | ¹JCF ≈ 255 |
| Ar-C (C-3') | ~155 | Doublet (d) | ¹JCF ≈ 255 |
| C =O | ~190 | Triplet (t) or dd | ³JCF ≈ 4 |
Experimental Protocol: ¹³C NMR Data Acquisition
-
Sample Preparation: Dissolve 30-50 mg of the compound in 0.7 mL of CDCl₃ in a 5 mm NMR tube.
-
Instrumentation: Use a spectrometer operating at a ¹³C frequency of 100 MHz (or higher).
-
Data Acquisition:
-
Employ a standard single-pulse experiment with proton broadband decoupling.
-
Set the spectral width from 0 to 220 ppm.
-
Use a pulse delay (d1) of 2 seconds to allow for adequate relaxation.
-
Accumulate a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio, as the ¹³C isotope has low natural abundance.
-
Infrared (IR) Spectroscopy: Functional Group Identification
FT-IR spectroscopy is a rapid and effective method for identifying key functional groups. The spectrum of 2-Bromo-3',4'-difluoroacetophenone will be dominated by absorptions from the carbonyl group, the carbon-fluorine bonds, and the aromatic ring.
Causality Behind Predictions:
-
Carbonyl (C=O) Stretch: This will be the most intense and sharpest absorption. In α-haloketones, the electron-withdrawing halogen atom increases the C=O bond order, shifting the stretching frequency to a higher wavenumber compared to a simple ketone. For 2-bromo-1-(4-fluorophenyl)ethanone, this peak is at ~1705 cm⁻¹[3]. A similar value is expected here.
-
Carbon-Fluorine (C-F) Stretches: These are typically strong absorptions in the 1300-1100 cm⁻¹ region.
-
Aromatic C=C Stretches: These appear as a series of bands of variable intensity in the 1600-1450 cm⁻¹ region.
-
Carbon-Bromine (C-Br) Stretch: This absorption occurs at lower wavenumbers, typically 700-500 cm⁻¹, and may be weak.
Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3100-3000 | Aromatic C-H Stretch | Medium-Weak |
| ~1705 | C=O Stretch (α-bromoketone) | Strong, Sharp |
| ~1610, ~1520 | Aromatic C=C Stretch | Medium |
| ~1280, ~1120 | C-F Stretch | Strong |
| ~830 | C-H Out-of-plane bend | Medium |
| ~680 | C-Br Stretch | Weak |
Experimental Protocol: FT-IR Data Acquisition
-
Sample Preparation: As the compound is a solid at room temperature, prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with a small amount of solid sample.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample (KBr pellet or on the ATR crystal) in the spectrometer.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight and structural information based on the fragmentation pattern of the molecule upon ionization. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.
Causality Behind Predictions:
-
Molecular Ion (M⁺): The key diagnostic feature will be the molecular ion peak cluster. Due to the presence of one bromine atom, there will be two peaks of nearly equal intensity: one for the ⁷⁹Br isotope (M) and one for the ⁸¹Br isotope (M+2). The calculated molecular weight is 235.03 g/mol [4].
-
Key Fragments: The primary fragmentation pathways are expected to involve the weakest bonds.
-
α-Cleavage: Loss of the bromine radical (•Br) to form the stable 3,4-difluoroacetophenone cation.
-
Acylium Ion Formation: Cleavage of the C-C bond between the carbonyl and the methylene group to form the highly stable 3,4-difluorobenzoyl cation. This is often the base peak.
-
Loss of CO: The acylium ion can further lose a molecule of carbon monoxide.
-
Predicted Mass Spectrometry Data (EI-MS)
| m/z | Predicted Identity | Notes |
| 234 / 236 | [C₈H₅BrF₂O]⁺ | Molecular ion peak cluster (M, M+2), confirming presence of one Br atom. |
| 157 | [C₇H₃F₂O]⁺ | [M - Br]⁺, loss of bromine radical. |
| 141 | [C₇H₃F₂]⁺ | [M - Br - CO]⁺, subsequent loss of CO from the acylium ion. |
| 113 | [C₆H₃F₂]⁺ | Loss of CO from the benzoyl cation. |
Overall Workflow for Spectral Analysis
The following diagram outlines the logical workflow for the comprehensive spectral characterization of 2-Bromo-3',4'-difluoroacetophenone.
Caption: Logical workflow for the spectral analysis of a synthetic compound.
Conclusion
The predictive spectral data and standardized protocols detailed in this guide provide a robust framework for the characterization of 2-Bromo-3',4'-difluoroacetophenone. By combining ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, researchers can confidently verify the structure, confirm the purity, and ensure the quality of this important synthetic intermediate. The careful analysis of chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns provides a unique spectral fingerprint, which is indispensable for professionals in research and drug development.
References
-
Fluoropharm. (2025). 40706-98-7 | 2-bromo-3',4'-difluoroacetophenone. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101569, 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Retrieved January 14, 2026, from [Link].
-
NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
-
Oakwood Chemical. (n.d.). 2-Bromo-3',4'-difluoroacetophenone. Retrieved January 14, 2026, from [Link]
-
Supporting Information for "Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin". (n.d.). Royal Society of Chemistry. [Link]
-
Facey, G. (2007, October 9). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]
-
Fujiwara, F. Y., Rittner, R., & Freire, H. R. (1984). Carbon‐13 NMR spectra of some 4‐substituted phenacyl bromides. Organic Magnetic Resonance, 22(3), 199–199. [Link]
Sources
2-BROMO-3',4'-DIFLUOROPROPIOPHENONE physical characteristics
An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-Bromo-3',4'-difluoropropiophenone
Foreword: Navigating the Chemical Landscape
In the intricate world of synthetic chemistry, precision in molecular architecture is paramount. This compound stands as a key intermediate, a versatile building block for constructing more complex molecules in pharmaceutical and materials science research. This guide is designed for the practicing researcher and drug development professional, offering a deep dive into the core physical, chemical, and safety characteristics of this reagent. We will move beyond simple data points to explore the causality behind its reactivity and provide a framework for its effective application in the laboratory.
A crucial point of clarification is necessary from the outset. The nomenclature surrounding this compound can be ambiguous in commercial listings. The name "propiophenone" denotes a propan-1-one structure. Therefore, the correct IUPAC name for the topic compound is 2-Bromo-1-(3,4-difluorophenyl)propan-1-one , corresponding to the molecular formula C₉H₇BrF₂O. However, the CAS Number frequently associated with this name, 147214-39-9, is often linked by suppliers to an incorrect acetophenone structure (C₈H₅BrF₂O)[1][2][3][4]. This guide will focus exclusively on the true propiophenone structure.
Compound Identification and Molecular Structure
Correctly identifying a reagent is the foundational step of any successful synthesis. The structural features of this compound—an aromatic ketone with α-bromination and di-fluoro substitutions on the phenyl ring—dictate its unique chemical behavior.
Key Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-Bromo-1-(3,4-difluorophenyl)propan-1-one | [5] |
| Molecular Formula | C₉H₇BrF₂O | [6] |
| Molecular Weight | 265.05 g/mol | (Calculated) |
| CAS Number | 147214-39-9; 23384-75-0 (Note ambiguity) | [5] |
Molecular Structure
The molecule's architecture is visualized below. The combination of the electrophilic carbonyl carbon, the adjacent electrophilic carbon bearing the bromine atom, and the electron-withdrawing fluorine atoms on the phenyl ring creates a highly reactive and versatile substrate.
Caption: 2D Structure of 2-Bromo-1-(3,4-difluorophenyl)propan-1-one.
Physicochemical Properties
Precise experimental data for this compound is not extensively published. However, by examining analogous compounds, we can establish a reliable profile of its expected characteristics. The unsubstituted analog, 2-Bromopropiophenone, is a liquid at room temperature with a high boiling point, while many other substituted α-bromoaryl ketones are low-melting solids[7][8]. Therefore, the title compound is anticipated to be a high-boiling liquid or a low-melting solid.
| Property | Expected Value / Observation | Basis of Estimation / Source |
| Physical State | High-boiling liquid or low-melting solid | Comparison with 2-Bromopropiophenone (liquid) and other crystalline analogs[7][8]. |
| Boiling Point | > 250 °C (estimated) | Based on the boiling point of 2-Bromopropiophenone (247.5 °C)[7]. |
| Density | ~1.4 - 1.5 g/cm³ (estimated) | Based on the density of 2-Bromopropiophenone (1.41 g/cm³)[7]. |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone); Insoluble in water. | General property of α-bromoaryl ketones[7][9]. |
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound stems from its identity as an α-bromoketone. This class of compounds possesses multiple electrophilic sites, making them susceptible to attack by a wide range of nucleophiles.
Core Reactivity Principles
The presence of the bromine atom at the α-position is the key to the compound's reactivity. The electron-withdrawing effect of the adjacent carbonyl group polarizes the C-Br bond, rendering the α-carbon highly electrophilic and an excellent substrate for Sₙ2 reactions.
Furthermore, the α-proton is acidic and can be abstracted by a base, facilitating enolate formation or E2 elimination pathways.
Caption: Reactivity map of this compound.
Exemplary Protocol: Synthesis of a Thiazole Derivative
The reaction of α-bromoketones with thioamides or thioureas is a classic and robust method for constructing the thiazole ring system, a common scaffold in medicinal chemistry.
Objective: To illustrate the use of this compound as a precursor for a substituted aminothiazole.
Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of this compound in anhydrous ethanol.
-
Nucleophile Addition: Add 1.1 equivalents of thiourea to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize with a saturated solution of sodium bicarbonate. The product often precipitates and can be collected by vacuum filtration.
-
Purification: If necessary, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure aminothiazole derivative.
Causality: This reaction proceeds via an initial Sₙ2 attack of the sulfur atom of thiourea on the electrophilic α-carbon, displacing the bromide ion. This is followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring[10].
Safety, Handling, and Storage
As a reactive α-bromoketone, this compound requires careful handling to ensure laboratory safety. The hazard profile is consistent across this class of reagents.
GHS Hazard Classification (Anticipated)
Based on data from closely related analogs like 2-Bromo-2',4'-difluoroacetophenone and 2-Bromo-1-(4-fluorophenyl)propan-1-one, the following classifications are expected[11][12]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[12]
-
Skin Corrosion / Irritation (Category 1B/2): Causes severe skin burns and irritation.[12]
-
Serious Eye Damage / Irritation (Category 1): Causes serious eye damage.[13]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[11][13]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated fume hood to avoid inhalation of vapors or dust.[13][14]
-
Personal Protective Equipment:
First Aid Measures
-
If Inhaled: Move the person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[12][16]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[12][16]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[12][15]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[12][15]
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] Keep away from incompatible materials such as strong bases, oxidizing agents, and amines.[16]
Applications in Research and Drug Development
This compound is not an end-product but a critical starting material. Its value lies in its ability to introduce a difluorophenylpropanone moiety into a target molecule.
-
Heterocyclic Chemistry: It is a primary precursor for synthesizing a vast array of heterocycles, including thiazoles, imidazoles, and pyrazines, which are privileged structures in drug discovery.[10]
-
Pharmaceutical Synthesis: The difluorophenyl group is a common feature in modern pharmaceuticals, often used to modulate metabolic stability and receptor binding affinity. This building block provides a direct route to incorporate this motif.[8][9]
-
Agrochemicals: Similar to pharmaceuticals, the synthesis of advanced fungicides and herbicides often relies on fluorinated intermediates.[9]
Conclusion
This compound (2-Bromo-1-(3,4-difluorophenyl)propan-1-one) is a highly reactive and synthetically valuable α-bromoketone. While a comprehensive set of its experimentally-derived physical constants is not widely available, its chemical behavior is well-understood and predictable based on its molecular structure. Its utility as a precursor for complex fluorinated molecules, particularly heterocycles, makes it an important tool for researchers in medicinal and materials chemistry. Adherence to strict safety protocols is essential when handling this corrosive and irritating compound, ensuring its potential can be harnessed effectively and safely in the laboratory.
References
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ChemBK. (2024). alpha-Bromopropiophenone. Retrieved from [Link]
-
Chemical Sourcing. (n.d.). Your Inquiry on this compound. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Bromo-4,5-difluorophenyl)propan-1-one. Retrieved from [Link]
-
Chemical Cloud Database. (n.d.). 23384-75-0. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). Alpha-Bromo-3-nitroacetophenone: Properties, Applications, and Safety. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)propan-1-one. Retrieved from [Link]
-
PubChem. (n.d.). alpha-Bromo-3-chloropropiophenone. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromopropiophenone. Retrieved from [Link]
-
Fisher Scientific. (2023). SAFETY DATA SHEET: 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one. Retrieved from [Link]
-
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The Alchemist's Guide to 2-Bromo-3',4'-Difluoropropiophenone: Synthesis, Safety, and Handling
Abstract: This technical guide provides a comprehensive overview of 2-bromo-3',4'-difluoropropiophenone, a pivotal intermediate in contemporary pharmaceutical and agrochemical research. It is designed for laboratory professionals, offering an in-depth analysis of the compound's chemical characteristics, reactivity, and, most critically, the safety protocols essential for its handling. This document synthesizes information from safety data sheets, academic literature, and established best practices to ensure a trustworthy and authoritative resource for researchers and drug development scientists.
Strategic Importance in Synthesis: Unveiling the Utility of a Halogenated Ketone
This compound is a highly functionalized aromatic ketone that serves as a versatile building block in organic synthesis. Its strategic value lies in the unique interplay of its structural features:
-
The α-Bromo Ketone Moiety: This functional group is a potent electrophile, making the α-carbon susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the construction of complex molecular architectures.[1]
-
The Difluorinated Phenyl Ring: The presence of two fluorine atoms on the aromatic ring significantly modulates the electronic properties of the molecule. Fluorine's high electronegativity can influence the reactivity of the ketone and provide metabolic stability to the final products—a highly desirable trait in medicinal chemistry.[1]
This combination of reactive and modulatory elements makes this compound a valuable precursor for a range of heterocyclic compounds, including thiazoles and pyrazines, which are prevalent scaffolds in many biologically active molecules.[2][3]
Compound Profile: Physicochemical and Spectroscopic Data
A thorough understanding of the compound's physical and chemical properties is the foundation of its safe and effective use.
| Property | Data |
| CAS Number | 147214-39-9 |
| Molecular Formula | C₉H₇BrF₂O |
| Molecular Weight | 249.05 g/mol |
| Appearance | Solid |
| Melting Point | 56-60 °C[4] |
| Solubility | Soluble in common organic solvents such as ethanol, acetone, and chloroform. |
Hazard Analysis and Risk Mitigation: A Proactive Approach to Safety
This compound is classified as a hazardous substance, and a comprehensive risk assessment must be conducted prior to any experimental work.
GHS Hazard Classification:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[5]
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[6][7]
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.[7][8]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[7][8]
GHS Pictograms:
Quantitative Toxicological Data:
Incompatible Materials:
To prevent hazardous reactions, avoid contact with:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.
-
Strong Bases: Can induce elimination reactions and other decompositions.[10]
-
Amines: React readily as nucleophiles with the α-bromo ketone.[10]
-
Strong Acids: May catalyze unintended side reactions.[7]
Standard Operating Procedure: From Receipt to Disposal
A meticulous and systematic workflow is crucial for minimizing exposure and ensuring laboratory safety.
Personal Protective Equipment (PPE) Protocol:
A multi-layered approach to PPE is mandatory:
-
Hand Protection: Wear double-layered chemical-resistant gloves (e.g., nitrile).
-
Eye and Face Protection: Use chemical safety goggles and a full-face shield.
-
Body Protection: A flame-retardant laboratory coat is essential.
-
Respiratory Protection: All manipulations must be performed in a certified chemical fume hood. If there is any risk of aerosolization outside of a fume hood, a properly fitted respirator with an appropriate organic vapor cartridge is required.
Safe Handling and Experimental Workflow:
Caption: A comprehensive workflow for the safe handling of this compound.
Emergency Response Protocols
In the event of an exposure, immediate and decisive action is critical.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Skin Contact: Remove all contaminated clothing. Immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]
Waste Management and Disposal
Due to its halogenated nature, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation: All waste containing this compound, including reaction residues, contaminated solvents, and disposable labware, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[6] Do not mix with non-halogenated waste.
-
Container Management: Waste containers must be kept tightly sealed when not in use and stored in a well-ventilated, secondary containment area.
-
Disposal: Arrange for the disposal of halogenated waste through your institution's environmental health and safety office, in accordance with all local, state, and federal regulations.
Application in Heterocyclic Synthesis: The Hantzsch Thiazole Synthesis
A prime example of the synthetic utility of this compound is the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring system.[11][12][13]
Reaction Principle: The reaction proceeds via a condensation between an α-halo ketone and a thioamide. The initial step is a nucleophilic attack of the sulfur atom of the thioamide on the electrophilic α-carbon of the ketone, followed by cyclization and dehydration to form the aromatic thiazole ring.[11]
Illustrative Protocol: Synthesis of 2-Amino-4-(3',4'-difluorophenyl)thiazole
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium Bicarbonate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a chemical fume hood, dissolve this compound (1.0 eq) and thiourea (1.1 eq) in ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction, until the solution is basic.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Reaction Workflow Diagram:
Caption: Step-by-step workflow for the Hantzsch synthesis of a 2-aminothiazole derivative.
Conclusion
This compound is a potent and versatile reagent that enables the synthesis of complex and potentially valuable molecules. However, its utility is intrinsically linked to its hazardous nature. A comprehensive understanding of its reactivity, coupled with strict adherence to safety protocols, is not merely a recommendation but a necessity for any researcher working with this compound. This guide serves as a foundational resource to promote a culture of safety and scientific excellence in the laboratory.
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A Comprehensive Technical Guide to 2-Bromo-1-(3,4-difluorophenyl)propan-1-one
This guide provides an in-depth exploration of 2-bromo-1-(3,4-difluorophenyl)propan-1-one, a key intermediate in modern pharmaceutical and agrochemical synthesis. We will delve into its chemical identity, synthesis, mechanistic underpinnings, and applications, offering field-proven insights for researchers and drug development professionals.
Chemical Identity and Nomenclature
The compound commonly referred to as 2-bromo-3',4'-difluoropropiophenone is systematically named under IUPAC nomenclature as 2-bromo-1-(3,4-difluorophenyl)propan-1-one . The propiophenone parent name indicates a three-carbon chain (propanone) attached to a phenyl ring, with the carbonyl group at the first carbon of the chain. The '3',4'-difluoro' designation specifies the positions of the fluorine atoms on the phenyl ring, and '2-bromo' indicates the bromine atom on the second carbon of the propanone chain.
Table 1: Compound Identification
| Identifier | Value |
| Common Name | This compound |
| IUPAC Name | 2-bromo-1-(3,4-difluorophenyl)propan-1-one |
| CAS Number | 147214-39-9[1][2] |
| Molecular Formula | C₉H₇BrF₂O |
| Molecular Weight | 249.05 g/mol |
Synthesis Pathway: From Precursor to Product
The primary route for synthesizing 2-bromo-1-(3,4-difluorophenyl)propan-1-one is through the selective α-bromination of its precursor, 3',4'-difluoropropiophenone.[3] This electrophilic substitution reaction targets the alpha-carbon, the carbon atom adjacent to the carbonyl group.
Precursor Synthesis: 3',4'-Difluoropropiophenone
The synthesis of the starting material, 3',4'-difluoropropiophenone, can be achieved via a Grignard reaction.[4] This involves reacting 3,4-difluorobenzonitrile with ethylmagnesium bromide, followed by acidic hydrolysis to yield the desired ketone.[4]
Workflow for the Synthesis of 2-Bromo-1-(3,4-difluorophenyl)propan-1-one
Caption: Synthesis workflow from precursor to final product.
α-Bromination of 3',4'-Difluoropropiophenone
The α-bromination of ketones is a well-established reaction that proceeds through an enol or enolate intermediate.[5][6] In an acidic medium, the reaction is catalyzed by the formation of the enol tautomer, which then acts as a nucleophile.[5]
Mechanism of Acid-Catalyzed α-Bromination
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., HBr), which increases the electrophilicity of the carbonyl carbon.[5]
-
Enol Formation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the α-carbon, leading to the formation of an enol intermediate. This tautomerization is the rate-determining step.[6]
-
Nucleophilic Attack: The electron-rich double bond of the enol attacks a molecule of the brominating agent (e.g., Br₂), which is a good electrophile.[5]
-
Deprotonation: The resulting intermediate is deprotonated at the carbonyl oxygen to regenerate the carbonyl group and yield the α-brominated ketone and the acid catalyst.[5]
Caption: Simplified mechanism of acid-catalyzed α-bromination.
Applications in Drug Development
Halogenated organic compounds, particularly those containing fluorine, are of significant interest in medicinal chemistry. The introduction of fluorine atoms can modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity.[7]
2-Bromo-1-(3,4-difluorophenyl)propan-1-one serves as a versatile building block for the synthesis of more complex pharmaceutical ingredients.[8][9] The bromine atom at the α-position is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the facile introduction of various functional groups, which is a key strategy in the development of novel therapeutic agents.
The difluorophenyl moiety is a common feature in many modern drugs, contributing to enhanced biological activity.[7] For instance, fluorinated compounds are prevalent in kinase inhibitors, which are being investigated for the treatment of diseases like cancer and neurodegenerative disorders.[10][11]
Spectroscopic Characterization
While specific spectral data for 2-bromo-1-(3,4-difluorophenyl)propan-1-one requires access to dedicated databases, its structure can be confirmed using standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the difluorophenyl ring, a quartet for the methine proton at the α-position, and a doublet for the methyl protons. The coupling between the methine and methyl protons would be evident.
-
¹³C NMR: The carbon NMR would display distinct signals for the carbonyl carbon, the carbon bearing the bromine, the methyl carbon, and the carbons of the difluorophenyl ring. The carbon-fluorine couplings would further aid in the structural elucidation.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Safety and Handling
As with all α-haloketones, 2-bromo-1-(3,4-difluorophenyl)propan-1-one should be handled with care in a well-ventilated fume hood.[12] These compounds are generally lachrymatory and can cause skin and respiratory irritation.
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
Ventilation: Use only in a chemical fume hood to avoid inhalation of vapors.[12]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[14]
-
Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[15]
Always consult the material safety data sheet (MSDS) for specific handling and emergency procedures.
Conclusion
2-Bromo-1-(3,4-difluorophenyl)propan-1-one is a valuable synthetic intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its synthesis via α-bromination of the corresponding propiophenone is a robust and well-understood process. A thorough understanding of its chemical properties, reaction mechanisms, and safe handling procedures is essential for its effective utilization in research and development.
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An In-Depth Technical Guide to 2-Bromo-3',4'-difluoropropiophenone: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-3',4'-difluoropropiophenone, a halogenated aromatic ketone of significant interest in medicinal chemistry and drug development. While the formal "discovery" of this specific molecule is not prominently documented as a singular event, its synthesis and utility are grounded in well-established principles of organic chemistry. This document details a logical and scientifically sound approach to its synthesis, explores its physicochemical properties, and discusses its role as a versatile intermediate in the creation of complex pharmaceutical agents. The strategic incorporation of bromine and fluorine atoms imparts unique reactivity and pharmacological advantages, making it a valuable building block for researchers in the field.
Introduction: The Strategic Importance of Halogenated Intermediates
The introduction of halogen atoms, particularly fluorine and bromine, into organic molecules is a cornerstone of modern drug design. Fluorine's high electronegativity can significantly alter a molecule's pKa, metabolic stability, and binding affinity to target proteins. Bromine, on the other hand, serves as an excellent leaving group in a variety of chemical transformations and can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance drug-receptor binding. This compound strategically combines these features, positioning it as a highly valuable intermediate for the synthesis of novel therapeutics. Its propiophenone core provides a reactive handle for further molecular elaboration, making it a sought-after component in the synthetic chemist's toolbox.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound can be logically approached in two primary stages: the formation of the 3',4'-difluoropropiophenone precursor, followed by its selective alpha-bromination.
Step 1: Synthesis of 3',4'-Difluoropropiophenone via Friedel-Crafts Acylation
The initial step involves the Friedel-Crafts acylation of 1,2-difluorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2][3][4]
Reaction Scheme:
Figure 1: Synthesis of 3',4'-Difluoropropiophenone.
Mechanism: The reaction proceeds through the formation of a highly electrophilic acylium ion from the reaction of propanoyl chloride with aluminum chloride. This acylium ion is then attacked by the electron-rich aromatic ring of 1,2-difluorobenzene. The fluorine atoms are deactivating and ortho-, para-directing; however, acylation occurs predominantly at the para-position relative to one of the fluorine atoms due to steric hindrance at the ortho-positions. A subsequent deprotonation restores the aromaticity of the ring, yielding 3',4'-difluoropropiophenone.[2][3][4]
Experimental Protocol:
-
To a cooled (0-5 °C) suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane), add propanoyl chloride dropwise with stirring.
-
After the formation of the acylium ion complex, add 1,2-difluorobenzene to the mixture at a controlled rate, maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3',4'-difluoropropiophenone.
-
Purify the product by vacuum distillation or column chromatography.
Step 2: Alpha-Bromination of 3',4'-Difluoropropiophenone
The second step involves the selective bromination at the alpha-position of the ketone. This is a common transformation for ketones and can be achieved under acidic conditions using elemental bromine.[5][6][7][8]
Reaction Scheme:
Figure 2: Synthesis of this compound.
Mechanism: The acid-catalyzed alpha-bromination of a ketone proceeds through the formation of an enol intermediate. The carbonyl oxygen is first protonated by an acid catalyst (often HBr generated in situ), which increases the acidity of the alpha-protons. A base (such as the solvent or another molecule of the ketone) then removes an alpha-proton to form the enol. The electron-rich double bond of the enol then attacks a molecule of bromine in an electrophilic addition. Finally, deprotonation of the resulting oxonium ion yields the alpha-bromo ketone and regenerates the acid catalyst.[7][8]
Experimental Protocol:
-
Dissolve 3',4'-difluoropropiophenone in a suitable solvent, such as glacial acetic acid or methanol.
-
Add a solution of bromine in the same solvent dropwise to the ketone solution with stirring at room temperature. A catalytic amount of HBr can be added to facilitate the reaction.
-
Continue stirring until the reaction is complete (indicated by the disappearance of the bromine color and confirmed by TLC or GC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like diethyl ether, wash with a dilute solution of sodium thiosulfate (to remove any unreacted bromine), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrF₂O | [9] |
| Molecular Weight | 249.05 g/mol | [9] |
| Appearance | Expected to be a solid or high-boiling liquid | Inferred |
| CAS Number | 147214-39-9 | [7][10] |
Reactivity and Applications in Drug Development
This compound is a versatile intermediate due to the presence of multiple reactive sites. The alpha-bromo ketone functionality is particularly useful for the synthesis of various heterocyclic compounds, which are prevalent in many drug scaffolds.
Key Reactions
-
Nucleophilic Substitution: The bromine atom is a good leaving group and can be readily displaced by a wide range of nucleophiles, including amines, thiols, and alcohols. This allows for the introduction of diverse functional groups at the alpha-position.
-
Hantzsch Thiazole Synthesis: Reaction with thioamides or thioureas leads to the formation of thiazole rings, a common motif in pharmaceuticals.
-
Favorskii Rearrangement: Treatment with a strong base can induce a Favorskii rearrangement to yield carboxylic acid derivatives.
Role in Medicinal Chemistry
While specific blockbuster drugs directly derived from this compound are not widely publicized, its value lies in its role as a building block for creating libraries of compounds for high-throughput screening. The difluorophenyl moiety is a known pharmacophore in various therapeutic areas, including oncology, neuroscience, and infectious diseases. The propiophenone side chain allows for the construction of more complex side chains that can be tailored to fit the binding pockets of specific biological targets. For instance, related difluorophenyl-containing compounds have been investigated as kinase inhibitors and for their potential in treating neurodegenerative diseases.
Conclusion
This compound is a strategically designed chemical intermediate that offers significant potential for the discovery and development of new pharmaceutical agents. Its synthesis, while not novel in its individual steps, represents a logical and efficient application of fundamental organic reactions. The combination of a reactive alpha-bromo ketone functionality with a difluorinated aromatic ring provides medicinal chemists with a powerful tool for molecular design and optimization. As the demand for more effective and specific therapeutics continues to grow, the importance of versatile building blocks like this compound in the drug discovery pipeline is undeniable.
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A Theoretical and Computational Scrutiny of 2-Bromo-3',4'-difluoropropiophenone: A Methodological Whitepaper
Abstract
This technical guide provides a comprehensive theoretical framework for the computational analysis of 2-Bromo-3',4'-difluoropropiophenone, a halogenated aromatic ketone of interest in synthetic and medicinal chemistry. In the absence of direct published theoretical studies on this specific molecule, this paper outlines a robust, first-principles-based protocol leveraging Density Functional Theory (DFT). We will detail the rationale and methodology for key computational experiments, including geometric optimization, conformational analysis, vibrational frequency prediction, and the elucidation of electronic properties through Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) analysis. The insights derived from these theoretical approaches are critical for understanding the molecule's reactivity, stability, and potential as a synthetic building block. This guide is intended for researchers and scientists in computational chemistry, drug discovery, and materials science, providing a validated workflow for the in silico characterization of novel chemical entities.
Introduction: The Rationale for Theoretical Investigation
This compound is a substituted aromatic ketone. Its structure, featuring a brominated aliphatic chain and a difluorinated phenyl ring, suggests a rich and complex electronic landscape. Halogen atoms, particularly fluorine and bromine, are known to modulate the physicochemical and pharmacological properties of molecules through a combination of steric and electronic effects (inductive and mesomeric).[1][2] Theoretical and computational chemistry provides a powerful, non-destructive lens to probe these properties at the atomic level before committing to costly and time-consuming laboratory synthesis and analysis.[3][4][5]
Quantum chemical calculations allow us to:
-
Determine the most stable three-dimensional conformation.
-
Predict spectroscopic signatures (IR, Raman, NMR) to aid in experimental characterization.[1][6]
-
Identify sites of electrophilic and nucleophilic reactivity.[2]
-
Understand the electronic transitions and charge transfer possibilities within the molecule.[3][4]
This guide will proceed by detailing a standard, yet rigorous, computational workflow for achieving these insights.
Computational Methodology: The DFT Approach
The cornerstone of modern computational chemistry for molecules of this size is Density Functional Theory (DFT). DFT methods offer a favorable balance between computational cost and accuracy by approximating the many-body electronic Schrödinger equation in terms of the electron density.
Experimental Protocol: Standard DFT Calculation
-
Model System Construction: The initial 3D structure of this compound is built using molecular modeling software.
-
Theory and Basis Set Selection: The B3LYP hybrid functional is selected. B3LYP is widely used and has demonstrated reliability for a broad range of organic molecules, including halogenated compounds.[1][6] The 6-311++G(d,p) basis set is chosen. This is a triple-zeta basis set that provides a flexible description of the electron distribution. The ++ indicates the inclusion of diffuse functions on all atoms, crucial for describing anions and weak interactions, while (d,p) adds polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron density.[6][7]
-
Geometry Optimization: An unconstrained geometry optimization is performed. This calculation iteratively adjusts the atomic coordinates to find the minimum energy structure on the potential energy surface. The absence of imaginary frequencies in a subsequent vibrational analysis confirms that a true minimum has been located.[1]
-
Property Calculation: Following optimization, single-point energy calculations are performed at the same level of theory to derive electronic properties such as molecular orbitals and electrostatic potential.
Caption: A standard workflow for DFT-based molecular analysis.
Molecular Geometry and Conformational Analysis
The first step in any theoretical study is to determine the most stable 3D structure. For this compound, the key degree of freedom is the torsion angle between the phenyl ring and the propiophenone side chain (C-C-C=O). A conformational analysis, or potential energy surface (PES) scan, is performed by systematically rotating this dihedral angle and calculating the energy at each step to identify the global minimum.[1]
The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. For instance, the C-Br bond length is expected to be around 1.93-1.95 Å, based on studies of similar α-bromoacetophenones.[1] The C=O bond length will typically be around 1.21 Å. These theoretical parameters serve as a benchmark for comparison with experimental data, such as that from X-ray crystallography.[7]
Table 1: Predicted Key Geometric Parameters for this compound (Hypothetical Data)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=O | 1.215 Å |
| Bond Length | C-Br | 1.945 Å |
| Bond Length | C-F (para) | 1.348 Å |
| Bond Length | C-F (meta) | 1.352 Å |
| Bond Angle | C-C(O)-C | 119.5° |
| Dihedral Angle| C-C-C=O | ~0° or ~180° (planar) |
Vibrational Spectroscopy Analysis
Theoretical vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. Each calculated vibrational mode corresponds to a specific molecular motion (stretching, bending, torsion). This analysis is invaluable for interpreting experimental spectra and confirming the synthesis of the target compound. The calculations provide the frequency, IR intensity, and Raman activity for each mode.[3][4][5]
Key Predicted Vibrational Modes:
-
C=O Stretch: A strong, characteristic absorption in the IR spectrum, typically predicted in the 1680-1720 cm⁻¹ region.
-
C-F Stretches: Strong IR absorptions expected in the 1100-1300 cm⁻¹ range.
-
C-Br Stretch: Usually found at lower frequencies, in the 500-650 cm⁻¹ region.
-
Aromatic C-H Stretches: Occurring above 3000 cm⁻¹.
Electronic Properties and Chemical Reactivity
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and more reactive.[2][3][4]
For this compound, the HOMO is expected to be localized on the difluorophenyl ring and potentially the bromine atom, which have lone pairs of electrons. The LUMO is likely to be distributed over the carbonyl group and the aromatic ring, characteristic of a π* anti-bonding orbital. This distribution implies that an electronic transition would involve a charge transfer from the halogenated ring towards the carbonyl group.[2]
Caption: Relationship between HOMO, LUMO, and the energy gap.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to denote different potential values.
-
Red Regions (Negative Potential): Indicate areas of high electron density, which are prone to electrophilic attack. These are expected around the electronegative oxygen and fluorine atoms.
-
Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, which are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms.
-
Green/Yellow Regions (Neutral Potential): Represent areas with intermediate potential.
The MEP map for this compound would clearly identify the carbonyl oxygen as the primary site for electrophilic interaction and protonation. The regions around the aromatic protons would show positive potential. This analysis is crucial for predicting intermolecular interactions, such as hydrogen bonding, and understanding how the molecule might interact with a biological receptor.[2][7]
Conclusion
This guide has outlined a comprehensive theoretical protocol for the in silico characterization of this compound. By employing DFT calculations, we can reliably predict its structural, vibrational, and electronic properties. The conformational analysis reveals the most stable geometry, while vibrational frequency calculations provide a theoretical spectrum for experimental validation. Furthermore, the analysis of frontier molecular orbitals and the molecular electrostatic potential map offers profound insights into the molecule's chemical reactivity and potential interaction sites. This computational approach serves as an indispensable tool in modern chemical research, accelerating the design and development of new molecules by providing a detailed atomic-level understanding prior to synthesis.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 2-Bromo-3',4'-difluoropropiophenone
Introduction: The Strategic Value of 2-Bromo-3',4'-difluoropropiophenone in Medicinal Chemistry
This compound is a highly versatile synthetic intermediate, belonging to the class of α-haloketones. Its chemical architecture, featuring a reactive bromine atom alpha to a carbonyl group and a difluorinated phenyl ring, makes it a valuable building block for a diverse array of complex organic molecules. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, while the electron-withdrawing fluorine atoms on the phenyl ring can influence the reactivity of the carbonyl group and the aromatic system, often enhancing reaction rates and influencing regioselectivity.
These structural features make this compound a sought-after precursor in the synthesis of pharmacologically active compounds, including heterocyclic scaffolds and substituted cathinone analogs. This guide provides detailed protocols and mechanistic insights for the synthesis of several important classes of derivatives from this key intermediate, tailored for researchers and professionals in drug discovery and development.
Physicochemical Data of Starting Material
For safe and effective handling, a summary of the key physical and chemical properties of this compound is presented below.
| Property | Value |
| IUPAC Name | 2-bromo-1-(3,4-difluorophenyl)propan-1-one |
| CAS Number | 147214-39-9 |
| Molecular Formula | C₉H₇BrF₂O |
| Molecular Weight | 249.05 g/mol |
| Appearance | Solid |
| Solubility | Soluble in common organic solvents like ethanol, acetone, and chloroform. |
PART I: Synthesis of Heterocyclic Derivatives
The α-bromoketone moiety is a classic precursor for the construction of various five- and six-membered heterocyclic rings, which are prevalent in many approved drugs.
Synthesis of 2-Amino-4-(3,4-difluorophenyl)-5-methylthiazole via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a cornerstone reaction for the formation of the thiazole ring, involving the condensation of an α-haloketone with a thioamide.[1] The reaction of this compound with thiourea provides a direct route to valuable 2-aminothiazole derivatives.[2][3][4]
Reaction Scheme:
Caption: Hantzsch synthesis of a 2-aminothiazole derivative.
Mechanistic Insight: The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the α-carbon bearing the bromine atom, which is an SN2 reaction.[5] This is followed by an intramolecular cyclization where one of the amino groups attacks the carbonyl carbon. The final step is a dehydration to form the aromatic thiazole ring. The product is often isolated as a hydrobromide salt, which can be neutralized with a base.[5]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) and thiourea (1.1 eq) in absolute ethanol.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. A precipitate of the hydrobromide salt of the product may form.
-
Isolation and Purification: Collect the precipitate by filtration. The free base can be obtained by dissolving the salt in water and neutralizing with a base such as aqueous sodium carbonate solution until the product precipitates.[5] The solid is then filtered, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Expected Yield: 60-80%
Synthesis of 2-(3,4-Difluorophenyl)-3-methylquinoxaline
Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities.[6] They can be readily synthesized by the condensation of an α-haloketone with an o-phenylenediamine.[7][8]
Reaction Scheme:
Caption: Synthesis of a quinoxaline derivative.
Mechanistic Insight: The reaction proceeds through an initial nucleophilic substitution of the bromine atom by one of the amino groups of o-phenylenediamine. This is followed by an intramolecular condensation between the remaining amino group and the ketone carbonyl, which upon dehydration, yields the aromatic quinoxaline ring.[8]
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add o-phenylenediamine (1.0 eq).
-
Reaction Conditions: Reflux the mixture for 3-5 hours. The reaction can be monitored by TLC.
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure.
-
Isolation and Purification: The residue is taken up in a suitable organic solvent like ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure quinoxaline derivative.[7]
Expected Yield: 75-90%
PART II: Synthesis of Substituted Cathinone Analogs
Substituted cathinones are a class of psychoactive compounds that are β-keto analogues of phenethylamines.[9][10][11] this compound is an ideal precursor for the synthesis of fluorinated cathinone derivatives through nucleophilic substitution of the bromine atom with various amines.
Synthesis of 1-(3,4-Difluorophenyl)-2-(methylamino)propan-1-one (3,4-Difluoromethylcathinone)
This protocol details the synthesis of a methylamino-substituted cathinone analog. The reaction is a straightforward SN2 reaction.
Reaction Scheme:
Caption: Synthesis of a substituted cathinone analog.
Mechanistic Insight: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbon atom bearing the bromine, displacing the bromide ion. An excess of the amine or the addition of a non-nucleophilic base is required to neutralize the HBr formed during the reaction.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or tetrahydrofuran (THF).
-
Addition of Amine: Add a solution of methylamine (2.2 eq, e.g., 40% in water or as a solution in THF) to the flask. The use of a slight excess of the amine helps to drive the reaction to completion and neutralize the HBr byproduct.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Isolation and Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or by conversion to its hydrochloride salt by treating the free base with HCl in a suitable solvent (e.g., diethyl ether), followed by filtration and drying.
Expected Yield: 50-70%
PART III: Rearrangement Reactions
Favorskii Rearrangement to Synthesize 2-(3,4-Difluorophenyl)propanoic Acid
The Favorskii rearrangement is a base-catalyzed rearrangement of α-haloketones to carboxylic acid derivatives.[12][13][14] For this compound, which has α'-protons, the reaction is expected to proceed via a cyclopropanone intermediate.[12][13]
Reaction Scheme:
Caption: Favorskii rearrangement to a carboxylic acid.
Mechanistic Insight: The reaction is initiated by the abstraction of an α'-proton by a base to form an enolate. This is followed by an intramolecular SN2 reaction to form a cyclopropanone intermediate. The nucleophilic attack of a hydroxide ion on the carbonyl carbon of the cyclopropanone leads to the opening of the strained ring to form a more stable carbanion, which is then protonated during acidic workup to yield the carboxylic acid.[12][13]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of dioxane and water.
-
Addition of Base: Add a solution of sodium hydroxide (3.0 eq) in water dropwise to the reaction mixture at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours or at a slightly elevated temperature (e.g., 50 °C) to ensure completion. Monitor by TLC.
-
Work-up: Cool the reaction mixture and acidify with a mineral acid (e.g., concentrated HCl) to a pH of ~2.
-
Isolation and Purification: Extract the product with an organic solvent such as diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude carboxylic acid. Purification can be achieved by recrystallization.
Expected Yield: 60-75%
Conclusion
This compound is a potent and versatile starting material for the synthesis of a wide range of derivatives with significant potential in medicinal chemistry and drug development. The protocols outlined in this guide for the synthesis of thiazoles, quinoxalines, substituted cathinones, and carboxylic acids via the Favorskii rearrangement provide a solid foundation for researchers to explore the chemical space around this valuable building block. The mechanistic insights provided should aid in the optimization of these reactions and the design of novel synthetic routes to new chemical entities.
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Application Notes & Protocols: 2-Bromo-3',4'-difluoropropiophenone in Modern Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract
2-Bromo-3',4'-difluoropropiophenone is a highly versatile α-haloketone that serves as a pivotal intermediate in advanced organic synthesis. Its unique structural features—a reactive α-bromo substituent, an electrophilic carbonyl group, and a difluorinated phenyl ring—provide a powerful toolkit for medicinal chemists and researchers. The bromine atom acts as an excellent leaving group for nucleophilic substitutions, while the 3',4'-difluoro motif is a common feature in modern pharmaceuticals, enhancing metabolic stability and binding affinity. This guide provides an in-depth exploration of its applications, causality-driven experimental protocols, and its role in constructing complex molecular architectures, particularly in the synthesis of substituted cathinones and heterocyclic systems.
Introduction: A Profile of a Versatile Building Block
2-Bromo-1-(3,4-difluorophenyl)propan-1-one, its formal IUPAC name, belongs to a class of α-bromoketones that are instrumental in forming carbon-heteroatom and carbon-carbon bonds. The inherent reactivity of this compound is dictated by the synergistic effects of its functional groups:
-
α-Bromine Atom : This atom is the primary site of reactivity, serving as a proficient leaving group in nucleophilic substitution reactions (SN2). This allows for the straightforward introduction of a wide range of nucleophiles, most notably amines, thiols, and carbanions.
-
Propiophenone Backbone : The ketone functionality provides an electrophilic center and influences the acidity of the α-proton, opening pathways for various condensation reactions.
-
3',4'-Difluorophenyl Group : The presence of two fluorine atoms on the aromatic ring significantly modulates the electronic properties of the molecule. Fluorine's high electronegativity imparts unique characteristics to the final compounds, often improving pharmacokinetic profiles such as metabolic stability and lipophilicity, which are crucial in drug design.[1][2][3]
These features make this compound a sought-after precursor in the synthesis of novel therapeutic agents and other fine chemicals.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 147214-39-9 | [4][5] |
| Molecular Formula | C₉H₇BrF₂O | [4] |
| Molecular Weight | 249.05 g/mol | Calculated |
| Appearance | Typically a solid or oil | General Knowledge |
Core Synthetic Applications
Keystone in the Synthesis of Substituted Cathinones
A primary application of this compound is in the synthesis of substituted cathinones. These compounds are derivatives of cathinone, a naturally occurring stimulant. The synthetic route is a classic example of nucleophilic substitution, where the α-bromo atom is displaced by a primary or secondary amine.
The general reaction involves reacting this compound with an amine (e.g., methylamine, ethylamine, pyrrolidine) to yield the corresponding β-keto-amine. This reaction is fundamental to producing a wide array of cathinone analogs for research purposes. The synthesis of compounds like 4-methylpentedrone (4-MPD) follows a similar pathway, starting from a related α-bromoketone precursor.[6][7][8]
Caption: Hantzsch synthesis of a difluorophenyl-substituted thiazole.
Detailed Experimental Protocols
These protocols are provided for research and development purposes and should be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.
Protocol 1: α-Bromination of 3',4'-Difluoropropiophenone
Objective: To synthesize the title compound, this compound, from its propiophenone precursor. The choice of brominating agent can vary; elemental bromine is common, but cupric bromide offers a milder alternative. [9] Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| 3',4'-Difluoropropiophenone | 170.16 | 10.0 g | 58.8 mmol |
| Cupric Bromide (CuBr₂) | 223.35 | 27.5 g | 123.1 mmol |
| Ethyl Acetate | - | 150 mL | - |
| Chloroform | - | 150 mL | - |
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3',4'-difluoropropiophenone (10.0 g) and finely powdered cupric bromide (27.5 g).
-
Solvent Addition: Add the solvent mixture of ethyl acetate (150 mL) and chloroform (150 mL).
-
Reflux: Heat the suspension to reflux (approximately 60-80°C) with vigorous stirring. The reaction progress can be monitored by a color change from the deep green of the Cu(II) suspension to the yellowish color of Cu(I) bromide. [9]Maintain reflux for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the copper salts and wash the filter cake with a small amount of ethyl acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure this compound.
Causality:
-
Cupric Bromide: Acts as a source of electrophilic bromine. It is often preferred over liquid Br₂ for ease of handling and for minimizing the formation of poly-brominated side products. [9]* Solvent Mixture: Ethyl acetate and chloroform provide good solubility for the organic substrate while allowing for a suitable reflux temperature to drive the reaction.
-
Filtration: The removal of insoluble copper salts is crucial for obtaining a clean product upon solvent evaporation.
Protocol 2: Synthesis of 2-(Methylamino)-1-(3,4-difluorophenyl)propan-1-one Hydrochloride
Objective: To synthesize a model substituted cathinone via nucleophilic substitution of the α-bromide with methylamine.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| This compound | 249.05 | 5.0 g | 20.1 mmol |
| Methylamine (40% in H₂O) | 31.06 | ~3.9 mL | ~40.2 mmol |
| Toluene | - | 100 mL | - |
| Hydrochloric Acid (conc.) | - | As needed | - |
| Acetone (ice-cold) | - | 50 mL | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (5.0 g) in toluene (100 mL).
-
Amine Addition: Cool the solution in an ice bath. Slowly add an excess of aqueous methylamine solution (~2 equivalents) dropwise with vigorous stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC.
-
Work-up (Freebase Extraction): Transfer the mixture to a separatory funnel. Add 50 mL of water. Separate the organic (toluene) layer. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Salt Formation: Filter off the drying agent and transfer the toluene solution to a clean flask. While stirring, slowly add concentrated hydrochloric acid dropwise until the solution becomes acidic (test with pH paper). A precipitate should form.
-
Isolation: Stir the suspension in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of ice-cold acetone to remove impurities.
-
Drying: Dry the resulting white to off-white solid under vacuum to yield the hydrochloride salt of the target compound.
Causality:
-
Excess Amine: Using at least two equivalents of the amine is crucial. The first equivalent acts as the nucleophile, while the second neutralizes the hydrobromic acid (HBr) byproduct, preventing it from protonating the unreacted amine.
-
Toluene: An effective solvent that is immiscible with water, facilitating a clean extraction during the work-up.
-
Salt Formation: Converting the final product (a freebase) to its hydrochloride salt often induces crystallization, providing a simple and effective method of purification and yielding a more stable, solid product. [10]
Conclusion
This compound is a high-value, reactive intermediate whose utility is firmly established in synthetic organic chemistry. Its predictable reactivity at the α-carbon, combined with the desirable electronic properties conferred by the difluorophenyl ring, makes it an essential building block for researchers in medicinal chemistry and drug development. The protocols and applications detailed herein underscore its importance in the rational design and synthesis of psychoactive compounds, heterocyclic drug scaffolds, and other complex molecular targets.
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Application Notes & Protocols: Leveraging 2-Bromo-3',4'-difluoropropiophenone as a Versatile Synthetic Building Block
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-bromo-3',4'-difluoropropiophenone. As a trifunctional building block, this α-bromoketone offers a unique combination of reactivity points: an electrophilic carbonyl carbon, a highly reactive α-carbon bearing an excellent leaving group (bromide), and a difluorinated aromatic ring. This guide moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven protocols and mechanistic insights to empower researchers in the synthesis of novel chemical entities, particularly within the realms of heterocyclic chemistry and pharmacologically active agents.
Introduction: The Strategic Value of this compound
This compound is a specialized chemical intermediate whose utility is derived from the specific arrangement of its functional groups. The α-bromo ketone is a classic and powerful electrophile, primed for reaction with a vast array of nucleophiles.[1][2] The presence of two fluorine atoms on the phenyl ring significantly modulates the electronic properties of the molecule. These electron-withdrawing groups can influence the reactivity of the aromatic ring and the adjacent carbonyl group, often enhancing the selectivity of synthetic transformations.[3]
This combination makes the molecule an ideal precursor for:
-
Substituted Cathinones and Related Psychoactive Compounds: The molecule is a direct precursor for β-keto-phenethylamines, a class of compounds with significant interest in pharmacology and neuroscience.[4][5][6]
-
Heterocyclic Scaffolds: It is a cornerstone reagent for constructing a variety of nitrogen- and sulfur-containing heterocycles, such as thiazoles, imidazoles, and pyrazines, which are prevalent motifs in medicinal chemistry.[1][7]
-
α,β-Unsaturated Ketones: Through dehydrobromination, it can serve as a precursor to valuable α,β-unsaturated systems, which are key intermediates for Michael additions and other conjugate reactions.[8]
This guide will detail validated protocols for its use in these key transformations, providing both the "how" and the "why" behind each experimental step.
Physicochemical Properties & Structural Confirmation
A precise understanding of the starting material is fundamental to any successful synthesis.
| Property | Value | Source |
| CAS Number | 147214-39-9 | |
| Molecular Formula | C₉H₇BrF₂O | [9] |
| Molecular Weight | 249.05 g/mol | [9] |
| Appearance | Pale yellow oil or solid | |
| IUPAC Name | 2-bromo-1-(3,4-difluorophenyl)propan-1-one | N/A |
Spectroscopic Confirmation: The identity and purity of this compound should be rigorously confirmed before use. Spectroscopic techniques are the primary method for this validation.[10]
-
¹H NMR: Expect characteristic signals for the aromatic protons (in the ~7.0-8.0 ppm range) showing complex splitting patterns due to H-F and H-H coupling. A quartet for the methine proton (CH-Br) and a doublet for the terminal methyl group (CH₃) would be expected.
-
¹³C NMR: The carbonyl carbon will appear significantly downfield (>190 ppm). Signals for the aromatic carbons will show splitting due to C-F coupling. The carbon bearing the bromine will also be clearly identifiable.
-
IR Spectroscopy: A strong absorption band around 1680-1700 cm⁻¹ is indicative of the aryl ketone carbonyl group. C-F stretching bands will appear in the 1100-1300 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio), with the molecular ion peaks (M⁺ and M+2) being a definitive identifier.
Core Reactivity: An Electrophilic Workhorse
The synthetic versatility of this compound stems from its α-bromoketone functionality. The primary reaction pathway involves the nucleophilic substitution of the bromide ion.
Caption: Generalized Sₙ2 reaction at the α-carbon.
The electron-withdrawing nature of the adjacent carbonyl group activates the α-carbon towards nucleophilic attack, while bromide serves as an excellent leaving group. This fundamental reactivity is the basis for the protocols described below.
Application & Protocols
Application 1: Synthesis of Substituted β-Keto-amines (Cathinone Analogs)
One of the most direct applications of this compound is in the synthesis of substituted cathinones.[4] These compounds are β-keto analogs of phenethylamines and are of significant interest in medicinal chemistry and pharmacology.[5] The reaction proceeds via a simple Sₙ2 displacement of the bromide by a primary or secondary amine.
Caption: Experimental workflow for cathinone analog synthesis.
Protocol 1: Synthesis of 1-(3,4-Difluorophenyl)-2-(methylamino)propan-1-one
-
Objective: To synthesize a representative N-methyl cathinone analog via nucleophilic substitution.
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Methylamine (2.0 eq, e.g., 40% solution in H₂O or 2.0 M in THF)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (ACN) or Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
-
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for chromatography
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous ACN (approx. 0.2 M concentration) in a round-bottom flask, add the non-nucleophilic base (TEA or K₂CO₃, 1.5 eq).
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add the methylamine solution (2.0 eq) dropwise over 15-20 minutes. Ensure the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure product.
-
-
Causality & Insights:
-
Excess Amine: Using an excess of the amine nucleophile ensures the reaction goes to completion and helps consume any HBr that might be formed, though a dedicated base is more efficient.
-
Non-nucleophilic Base: A base like TEA or K₂CO₃ is crucial to neutralize the HBr byproduct of the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive.
-
Temperature Control: The initial cooling to 0°C controls the exothermicity of the reaction and minimizes potential side reactions.
-
Application 2: Hantzsch Thiazole Synthesis
α-Bromoketones are classic substrates for the Hantzsch thiazole synthesis, a robust method for creating the thiazole core.[7] The reaction involves the condensation of the α-bromoketone with a thioamide-containing compound, such as thiourea or thioacetamide.
Caption: Key steps in the Hantzsch thiazole synthesis.
Protocol 2: Synthesis of 4-(3,4-Difluorophenyl)-5-methylthiazol-2-amine
-
Objective: To construct a substituted aminothiazole ring system, a common pharmacophore.
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (95% or absolute)
-
-
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Büchner funnel and filter flask
-
-
Procedure:
-
Combine this compound (1.0 eq) and thiourea (1.1 eq) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add ethanol to the flask (sufficient to dissolve the reactants upon heating, typically 0.2-0.5 M).
-
Heat the mixture to reflux (approximately 78°C for ethanol) and maintain reflux for 3-5 hours.
-
Monitor the reaction by TLC. The product is often significantly more polar than the starting ketone.
-
Upon completion, remove the heat source and allow the solution to cool slowly to room temperature, and then further cool in an ice bath for 30-60 minutes.
-
The product hydrobromide salt will often precipitate from the solution. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any soluble impurities.
-
The free base can be obtained by suspending the salt in water and adding a base (e.g., NaHCO₃ or NH₄OH) until the solution is basic, followed by extraction or filtration.
-
Dry the product thoroughly. Further purification by recrystallization may be performed if necessary.
-
-
Causality & Insights:
-
Solvent Choice: Ethanol is an excellent solvent as it readily dissolves both reactants and is polar enough to facilitate the ionic intermediates of the cyclization process.
-
Product Precipitation: The initial product is the hydrobromide salt of the aminothiazole, which is often less soluble in ethanol than the starting materials, allowing for easy isolation by filtration. This is a key advantage of this classic synthesis.
-
Stoichiometry: A slight excess of thiourea is used to ensure all the electrophilic bromoketone is consumed.
-
Safety and Handling
MANDATORY PRECAUTIONS: this compound, like most α-haloketones, is a potent lachrymator and a strong alkylating agent. It should be handled with extreme care.
-
Engineering Controls: Always handle this chemical in a certified, well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, a flame-retardant lab coat, and heavy-duty chemical-resistant gloves (nitrile gloves should be double-gloved or a thicker glove like butyl rubber should be used).
-
Disposal: All waste containing this reagent must be disposed of according to institutional and local hazardous waste guidelines. Quench any reactive residues with a suitable nucleophile (e.g., sodium thiosulfate solution) before disposal.
References
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Al-Zoubi, W., et al. (2017). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 22(8), 1234. [Link]
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Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. [Link]
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Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
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European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). Synthetic cathinones drug profile. [Link]
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Moussa, Z., et al. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(21), 5106. [Link]
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ResearchGate. (2015). Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 2-Bromo-4-fluoroacetophenone: A Versatile Chemical Building Block. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Bromo-3,4-difluoroaniline: An Overview of its Properties, Applications, and Synthesis. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Fluorine and Bromine on the Reactivity of 2-Bromo-4-fluoroacetophenone. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromo-3,4-difluoroaniline in Modern Pharmaceutical Synthesis. [Link]
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PrepChem. (n.d.). Synthesis of 2-bromo-2',4'-difluoropropiophenone. [Link]
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ChemBK. (n.d.). 2-bromo-3-4-difluoropropiophenone. [Link]
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Gibbons, S., et al. (2012). The analysis of substituted cathinones. Part 3. Synthesis and characterisation of 2,3-methylenedioxy substituted cathinones. Forensic Science International, 216(1-3), 19-28. [Link]
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Castrignanò, E., et al. (2022). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. Molecules, 27(6), 1968. [Link]
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Wikipedia. (n.d.). Substituted cathinone. [Link]
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ResearchGate. (2011). The analysis of substituted cathinones. Part 3. Synthesis and characterisation of 2,3-methylenedioxy substituted cathinones. [Link]
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Fluoropharm. (n.d.). 2-bromo-3',4'-difluoroacetophenone. [Link]
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ResearchGate. (2000). Synthesis and Reactivity of α-Bromo-4-(difluoromethylthio)acetophenone. [Link]
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National Institutes of Health (NIH). (2022). Bifunctional sulfilimines enable synthesis of multiple N-heterocycles from alkenes. [Link]
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National Institutes of Health (NIH). (2022). General Synthetic Methodologies for Building Blocks to Construct Molecular Motors. [Link]
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-
ResearchGate. (2014). A selective and direct synthesis of 2-bromo-4-alkylthiophenes: Convenient and straightforward approaches for the synthesis of head-to-tail (HT) and tail-to-tail (TT) dihexyl-2,2′-bithiophenes. [Link]
-
ResearchGate. (2021). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. [Link]
-
MDPI. (2022). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. [Link]
-
Oakwood Chemical. (n.d.). 2-Bromo-3',4'-difluoroacetophenone. [Link]
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Protocols for the Selective α-Bromination of 3',4'-Difluoropropiophenone
An Application Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The α-bromination of ketones is a cornerstone transformation in organic synthesis, yielding highly valuable intermediates for the construction of complex molecular architectures. Specifically, 2-bromo-1-(3',4'-difluorophenyl)propan-1-one, derived from the selective bromination of 3',4'-difluoropropiophenone, serves as a critical building block in the synthesis of various pharmaceutical agents and agrochemicals.[1] The presence of the difluorophenyl moiety and the reactive α-bromo ketone functionality makes it a versatile precursor for introducing fluorine-containing fragments into target molecules, often enhancing metabolic stability and binding affinity. This guide provides a detailed examination of the principles and practices for the regioselective α-bromination of 3',4'-difluoropropiophenone. We present two robust, field-proven protocols utilizing elemental bromine and N-Bromosuccinimide (NBS), respectively. The document delves into the underlying reaction mechanisms, safety considerations, and comparative analysis to empower researchers to select and execute the optimal synthetic strategy for their specific needs.
Scientific Principles: The Mechanism of α-Bromination
The selective bromination of a ketone at the α-carbon (the carbon atom adjacent to the carbonyl group) is governed by the formation of an enol or enolate intermediate.[2] For substrates like 3',4'-difluoropropiophenone, achieving monobromination at the α-position without competing electrophilic aromatic substitution on the electron-rich difluorophenyl ring requires careful control of reaction conditions.
Acid-Catalyzed Enol Formation: The Key to Selectivity
Under acidic conditions, the reaction proceeds via an enol intermediate. This pathway is highly favored for achieving selective monobromination.[3][4]
The mechanism involves several distinct steps:
-
Protonation of the Carbonyl: The carbonyl oxygen is protonated by an acid catalyst (e.g., HBr, Acetic Acid), which increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-protons.[1][5]
-
Keto-Enol Tautomerism: A base (often the solvent or the conjugate base of the acid catalyst) removes a proton from the α-carbon. This is typically the rate-determining step of the overall reaction.[4] The resulting intermediate is the enol, which is a nucleophile at the α-carbon.[5]
-
Electrophilic Attack: The electron-rich double bond of the enol attacks an electrophilic bromine source (Br₂ or a reagent like NBS).
-
Deprotonation: The protonated carbonyl is deprotonated, regenerating the acid catalyst and yielding the final α-bromo ketone product.
Acid catalysis is superior to basic conditions for this transformation because the introduction of an electron-withdrawing bromine atom deactivates the product towards further enolization, thus preventing undesired di- or polybromination.[2] In contrast, under basic conditions, the inductive effect of the first bromine atom increases the acidity of the remaining α-proton, accelerating subsequent halogenation reactions.[3][6]
Caption: Mechanism of Acid-Catalyzed α-Bromination.
Selection of Brominating Agents
The choice of brominating agent is critical and depends on factors such as scale, safety protocols, and desired reactivity.
-
Elemental Bromine (Br₂): As a liquid, bromine offers high reactivity and is cost-effective. However, it is extremely corrosive, toxic upon inhalation, and requires specialized handling in a well-ventilated chemical fume hood.[7][8] It is often used in solvents like acetic acid or chloroform.[9][10]
-
N-Bromosuccinimide (NBS): NBS is a crystalline solid, making it significantly easier and safer to handle than liquid bromine.[11][12] It serves as a source of electrophilic bromine and is widely used for α-bromination of ketones, often with an acid catalyst or radical initiator.[11][13][14]
Experimental Application Protocols
The following protocols provide detailed, step-by-step procedures for the α-bromination of 3',4'-difluoropropiophenone.
Caption: General workflow for α-bromination of ketones.
Protocol 1: α-Bromination using Elemental Bromine (Br₂) in Acetic Acid
Objective: To synthesize 2-bromo-1-(3',4'-difluorophenyl)propan-1-one using a traditional and effective method.
Materials and Reagents:
-
3',4'-Difluoropropiophenone (CAS: 23384-72-7)
-
Elemental Bromine (Br₂) (CAS: 7726-95-6)
-
Glacial Acetic Acid (Solvent)
-
Sodium Thiosulfate (Na₂S₂O₃) solution (5% w/v, for quenching)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a stir bar
-
Addition funnel
-
Condenser
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Safety and Handling:
-
WARNING: This procedure must be performed in a certified chemical fume hood.
-
Elemental Bromine is highly toxic, corrosive, and causes severe burns.[7] Inhalation can be fatal. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and heavy-duty nitrile or neoprene gloves.[7][8]
-
Acetic Acid is corrosive. Avoid contact with skin and eyes.
-
Have a quenching solution (sodium thiosulfate) readily available to neutralize any bromine spills.[8]
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3',4'-difluoropropiophenone (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of ketone).
-
Reagent Preparation: In a separate container, dilute elemental bromine (1.05 eq) with a small amount of glacial acetic acid.
-
Addition: Transfer the bromine solution to an addition funnel. Add the bromine solution dropwise to the stirring ketone solution at room temperature. An exotherm may be observed. Maintain the temperature below 40 °C using a water bath if necessary.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS until the starting material is consumed.
-
Work-up:
-
Carefully pour the reaction mixture into a beaker containing ice water.
-
Quench the excess bromine by slowly adding 5% sodium thiosulfate solution until the orange/red color of bromine disappears.
-
Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize acetic acid), and finally with brine.
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude 2-bromo-1-(3',4'-difluorophenyl)propan-1-one can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: α-Bromination using N-Bromosuccinimide (NBS) and a Catalyst
Objective: To synthesize 2-bromo-1-(3',4'-difluorophenyl)propan-1-one using a safer, solid brominating agent. This protocol is adapted from a general procedure using ammonium acetate as a neutral catalyst.[11]
Materials and Reagents:
-
3',4'-Difluoropropiophenone (CAS: 23384-72-7)
-
N-Bromosuccinimide (NBS) (CAS: 128-08-5)
-
Ammonium Acetate (NH₄OAc) (CAS: 631-61-8)
-
Carbon Tetrachloride (CCl₄) or Acetonitrile (Solvent)
-
Water
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a stir bar
-
Condenser
-
Heating mantle with temperature control
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Safety and Handling:
-
N-Bromosuccinimide (NBS) is harmful if swallowed and causes severe skin burns and eye damage.[15] It is also light and moisture sensitive.[15] Handle with appropriate PPE in a fume hood.[16]
-
Carbon Tetrachloride is a suspected carcinogen and is toxic. Use in a well-ventilated fume hood and avoid inhalation or skin contact. Acetonitrile is a flammable and toxic alternative.
-
Store NBS in a cool, dark, and dry place.[17]
Procedure:
-
Reaction Setup: To a round-bottom flask, add 3',4'-difluoropropiophenone (1.0 eq), N-Bromosuccinimide (1.05 eq), and the chosen solvent (e.g., CCl₄, approx. 10 mL per gram of ketone).
-
Catalyst Addition: Add a catalytic amount of ammonium acetate (0.10 eq).
-
Reaction: Attach a condenser and heat the mixture to reflux (approx. 80 °C for CCl₄).[11] Stir vigorously. Monitor the reaction by TLC. The reaction is often complete within 30-60 minutes.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water to remove the ammonium acetate catalyst.
-
-
Isolation: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel or recrystallization as described in Protocol 1.
Comparative Data Summary
| Parameter | Protocol 1: Elemental Bromine | Protocol 2: NBS / NH₄OAc |
| Brominating Agent | Liquid Br₂ | Solid N-Bromosuccinimide |
| Catalyst | None (Acidic solvent acts as catalyst) | Ammonium Acetate (NH₄OAc) |
| Solvent | Glacial Acetic Acid | Carbon Tetrachloride / Acetonitrile |
| Temperature | Room Temperature (can be heated) | Reflux (~80 °C) |
| Typical Reaction Time | 2 - 4 hours | 30 - 60 minutes |
| Handling Safety | Very High Hazard (Toxic, Corrosive) | Moderate Hazard (Irritant, Corrosive) |
| Work-up | Requires neutralization and quenching | Simpler filtration and wash |
| Byproduct | Hydrogen Bromide (HBr) | Succinimide |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No Reaction / Slow Conversion | Insufficient acid catalysis; Low temperature; Inactive NBS. | Add a drop of HBr to the Br₂ reaction. Ensure reflux temperature is reached for the NBS reaction. Use freshly opened or recrystallized NBS. |
| Formation of Dibromo Product | Use of >1.1 eq of brominating agent; Reaction time too long. | Use a stoichiometric amount (1.0-1.05 eq) of the brominating agent. Monitor carefully by TLC and stop the reaction upon consumption of starting material. |
| Aromatic Bromination | Reaction conditions too harsh (e.g., presence of a Lewis acid). | Avoid Lewis acid catalysts. Stick to the acid-catalyzed enol mechanism which favors α-substitution. |
| Low Yield after Work-up | Product loss during aqueous washes; Incomplete extraction. | Ensure the aqueous layer is fully extracted. Minimize the number of washes or use brine to reduce solubility in the aqueous phase. |
Conclusion
The selective α-bromination of 3',4'-difluoropropiophenone is a critical process for synthesizing advanced pharmaceutical intermediates. Both the classic elemental bromine method and the more modern, safer NBS-based protocol can provide the desired 2-bromo-1-(3',4'-difluorophenyl)propan-1-one in high yield. The choice between protocols will depend on the available facilities, safety infrastructure, and desired reaction kinetics. The NBS method offers significant advantages in handling and reduced reaction time, making it highly suitable for many research and development laboratories.[11] The resulting α-bromo ketone is primed for subsequent nucleophilic substitution reactions, enabling the facile construction of diverse and valuable chemical entities.
References
-
Reddy, K., et al. (n.d.). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. National Institutes of Health. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Halogenation Of Ketones via Enols. Master Organic Chemistry. Retrieved from [Link]
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Tanemura, K., et al. (2004). A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate. Royal Society of Chemistry. Retrieved from [Link]
- Google Patents (n.d.). CN102503749A - Method for selective bromination of keton carbonyl compound by using n-bromosuccinimide (NBS).
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Common Organic Chemistry (n.d.). Bromination - Common Conditions. Retrieved from [Link]
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Rutgers University (n.d.). Bromine Safety Data Sheet. Retrieved from [Link]
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Macmillan, D. W. C., et al. (2009). A Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix. National Institutes of Health. Retrieved from [Link]
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Royal Society of Chemistry (n.d.). Handling liquid bromine and preparing bromine water. Retrieved from [Link]
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SURU Chemical (n.d.). N bromosuccinimide safety data sheet. Retrieved from [Link]
-
Tilstam, U. (2012). Enol Catalysis – Enantioselective Transformations via Bifunctional Brønsted Acid Promoted Enolization. Retrieved from [Link]
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Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. National Institutes of Health. Retrieved from [Link]
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Chemistry Steps (n.d.). Alpha Halogenation of Enols and Enolates. Retrieved from [Link]
-
YouTube (2014). Alpha Bromination of a Ketone 002. Retrieved from [Link]
-
YouTube (2013). Alpha Bromination. Retrieved from [Link]
-
Wikipedia (n.d.). Ketone halogenation. Retrieved from [Link]
-
LibreTexts Chemistry (2024). 22.4: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching. Retrieved from [Link]
- Google Patents (n.d.). DE859146C - Process for the production of ª ‡ -bromopropiophenone.
-
PrepChem (n.d.). Synthesis of α-bromo-3-nitroacetophenone. Retrieved from [Link]
-
NIST (n.d.). 3,4-Difluoropropiophenone. Retrieved from [Link]
-
YouTube (2025). synthesis of Alpha-Bromoacetophenone | Phenacyl Bromide Preparation Step-by-Step. Retrieved from [Link]
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Application Notes and Experimental Protocols for 2-Bromo-3',4'-difluoropropiophenone in Synthetic Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2-Bromo-3',4'-difluoropropiophenone
This compound is a highly functionalized chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its structure combines three key reactive features: an electrophilic α-carbon due to the bromine atom, a ketone carbonyl group, and a difluorinated phenyl ring. This strategic combination makes it a versatile building block for synthesizing complex molecular architectures.
The α-bromoketone moiety is a classic electrophile, primed for nucleophilic substitution reactions, which allows for the straightforward introduction of various functional groups.[1] The difluorophenyl group is a common motif in modern pharmaceuticals, often incorporated to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties like lipophilicity.[2] This guide provides a comprehensive overview of the handling, reactivity, and detailed experimental protocols for leveraging this compound in synthetic applications, with a focus on safety, efficiency, and mechanistic understanding.
Section 1: Compound Profile & Physicochemical Properties
A clear understanding of the substrate's physical and chemical properties is fundamental to its effective use in the laboratory.
| Property | Value | Source |
| IUPAC Name | 2-bromo-1-(3,4-difluorophenyl)propan-1-one | N/A |
| CAS Number | 147214-39-9 | [3][4] |
| Molecular Formula | C₉H₇BrF₂O | [4] |
| Molecular Weight | 249.05 g/mol | Calculated |
| Appearance | Typically a pale yellow oil or low-melting solid | [5] |
| Reactivity Class | α-Haloketone (Electrophile, Alkylating Agent) | [1] |
Section 2: Critical Safety, Handling, and Storage Protocols
Trustworthiness through Safety: α-bromoketones are potent lachrymators and are corrosive. Strict adherence to safety protocols is non-negotiable. The information below is synthesized from safety data for structurally similar compounds and should be treated as a minimum standard.
2.1 Personal Protective Equipment (PPE)
-
Eye and Face Protection: Always wear chemical safety goggles and a full-face shield, as described in OSHA's 29 CFR 1910.133 or European Standard EN166.[6]
-
Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber or Viton®). A standard nitrile glove is insufficient for prolonged contact and should be changed immediately upon contamination. A flame-resistant lab coat and closed-toe shoes are mandatory.[7][8]
-
Respiratory Protection: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of corrosive vapors.[6][7]
2.2 Handling and Storage
-
Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.[9]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from incompatible materials such as strong bases, amines, and oxidizing agents.[9][10] For long-term stability, storage in a refrigerator under an inert atmosphere (e.g., argon) is recommended.[11]
-
Incompatibilities: Avoid contact with strong bases, which can promote elimination or Favorskii rearrangement, and strong oxidizing agents.[10][11]
2.3 Spill and Emergency Procedures
-
Spill: In case of a spill, evacuate the area. Wear full PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal.[9]
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention as burns may result.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
Section 3: Core Reactivity and Mechanistic Considerations
Expertise in Application: The synthetic utility of this compound stems from the high electrophilicity of the α-carbon. The adjacent carbonyl group withdraws electron density, while the bromine atom serves as an excellent leaving group, facilitating SN2-type reactions with a wide range of nucleophiles.
This versatility allows for the construction of diverse molecular scaffolds from a single starting material.
Section 4: Detailed Experimental Protocol: Synthesis of a Substituted Thiazole
A Self-Validating System: The following protocol details the Hantzsch thiazole synthesis, a robust and widely used method for constructing the thiazole ring system, a common core in many pharmaceuticals.[12] This protocol includes steps for reaction execution, work-up, purification, and validation.
Protocol 4.1: Synthesis of 2-Methyl-4-(3,4-difluorophenyl)-5-methylthiazole
Principle: This reaction is a classic condensation between an α-haloketone and a thioamide. The mechanism involves initial S-alkylation of the thioacetamide by the α-bromoketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.
Materials and Reagents:
| Reagent | CAS No. | Amount | Molar Eq. |
| This compound | 147214-39-9 | 2.49 g | 1.0 |
| Thioacetamide | 62-55-5 | 0.83 g | 1.1 |
| Ethanol (Absolute) | 64-17-5 | 50 mL | Solvent |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | - | For work-up |
| Ethyl Acetate | 141-78-6 | - | For extraction |
| Brine (Saturated NaCl solution) | 7647-14-5 | - | For work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | For drying |
Experimental Workflow Diagram:
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.49 g, 10.0 mmol).
-
Reagent Addition: Add absolute ethanol (50 mL) and stir until the substrate is fully dissolved. To this solution, add thioacetamide (0.83 g, 11.0 mmol, 1.1 eq).
-
Reaction Execution: Heat the mixture to reflux (approximately 78 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting bromoketone.
-
Work-up: a. Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Redissolve the resulting residue in ethyl acetate (50 mL). d. Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any hydrobromic acid formed, followed by a wash with brine (1 x 30 mL).
-
Purification: a. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product. b. Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. c. Alternatively, the product may be purified by recrystallization from a suitable solvent system like ethanol/water.
-
Characterization: The identity and purity of the final product, 2-methyl-4-(3,4-difluorophenyl)-5-methylthiazole, should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared Spectroscopy (IR): To identify key functional groups.
-
Section 5: Applications in Drug Discovery
The difluorophenyl-thiazole scaffold synthesized in the protocol is a privileged structure in medicinal chemistry. Thiazole rings are bioisosteres of other aromatic systems and can engage in crucial hydrogen bonding and π-stacking interactions with protein targets. This core is found in a variety of therapeutic agents, including kinase inhibitors for oncology, anti-inflammatory agents, and antivirals.[12][13] The use of this compound provides a direct route to introduce the beneficial difluorophenyl moiety into these valuable heterocyclic systems, enabling the exploration of new chemical space in drug development programs.[14]
Conclusion
This compound is a powerful and versatile intermediate for chemical synthesis. Its predictable reactivity, centered on the electrophilic α-brominated carbon, allows for reliable and efficient construction of complex molecules. While its utility is significant, its hazardous properties demand rigorous adherence to safety and handling protocols. By understanding its chemical nature and following validated experimental procedures, researchers can effectively and safely harness this building block to advance projects in drug discovery and materials science.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety First: Handling and Storage Guidelines for 2-Bromo-4-fluoroacetophenone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]
-
Cantillo, D., & Kappe, C. O. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry, 79(4), 1174-1182. Retrieved from [Link]
-
Reddy, T. S., et al. (2015). A new and versatile one-pot strategy to synthesize alpha-bromoketones from secondary alcohols using ammonium bromide and oxone. New Journal of Chemistry, 39, 1705-1709. Retrieved from [Link]
-
ResearchGate. (n.d.). Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-2',4'-difluoroacetophenone. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(16), 3583. Retrieved from [Link]
-
Fisher Scientific. (2023, August 23). 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one Safety Data Sheet. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Bromo-3,4-difluoroaniline: An Overview of its Properties, Applications, and Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2023, October 24). The Role of 2-Bromo-3,4-difluoroaniline in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
ChemBK. (n.d.). 2-bromo-3-4-difluoropropiophenone. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-bromo-2',4'-difluoropropiophenone. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Applications of 2-Bromo-2'-fluoroacetophenone in Pharmaceutical Development. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Fluorine and Bromine on the Reactivity of 2-Bromo-4-fluoroacetophenone. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Reactivity of α-Bromo-4-(difluoromethylthio)acetophenone. Retrieved from [Link]
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Application Note & Protocol: A Scalable Synthesis of 2-Bromo-3',4'-difluoropropiophenone
Abstract
This document provides a comprehensive, in-depth technical guide for the scale-up synthesis of 2-bromo-3',4'-difluoropropiophenone, a key building block in medicinal chemistry and drug development. The synthesis is executed via a robust two-step sequence: a Friedel-Crafts acylation of 1,2-difluorobenzene to yield 3',4'-difluoropropiophenone, followed by a regioselective α-bromination. This guide is designed for researchers, chemists, and process development professionals, emphasizing mechanistic rationale, process safety, scalability, and analytical validation. Detailed, step-by-step protocols are provided, supported by quantitative data, workflow diagrams, and authoritative references to ensure reproducibility and scientific integrity.
Introduction & Strategic Overview
This compound (CAS No. 147214-39-9) is a valuable synthetic intermediate. The presence of the difluorophenyl moiety combined with the reactive α-bromoketone functional group makes it a versatile precursor for constructing complex heterocyclic systems and other pharmacologically relevant scaffolds.
The synthetic strategy detailed herein is designed for scalability and robustness, proceeding in two distinct stages:
-
Friedel-Crafts Acylation: Introduction of a propanoyl group onto the 1,2-difluorobenzene ring via electrophilic aromatic substitution. This classic C-C bond-forming reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃).[1][2]
-
α-Bromination: Regioselective bromination of the intermediate ketone at the carbon adjacent to the carbonyl group. This transformation leverages an acid-catalyzed mechanism to generate the target α-bromoketone.[3]
This application note provides the scientific reasoning behind the chosen reagents and conditions, with a strong focus on the practical challenges and safety considerations inherent in scaling up these reactions.
Overall Synthetic Scheme
Caption: Two-step synthesis of the target compound.
Part I: Scale-Up Synthesis of 3',4'-Difluoropropiophenone
This initial stage involves a Friedel-Crafts acylation. The two fluorine atoms on the aromatic ring are strongly deactivating due to their inductive electron-withdrawing effect (-I), making the reaction more challenging than with unsubstituted benzene.[4] Therefore, a stoichiometric amount of a potent Lewis acid catalyst is required to drive the reaction to completion.[5]
Mechanistic Rationale
The reaction proceeds via electrophilic aromatic substitution.[6]
-
Formation of the Electrophile: Propanoyl chloride reacts with aluminum chloride to form a highly electrophilic acylium ion.
-
Electrophilic Attack: The π-electrons of the 1,2-difluorobenzene ring attack the acylium ion, forming a resonance-stabilized carbocation intermediate (an arenium ion).
-
Rearomatization: A proton is abstracted from the arenium ion by the [AlCl₄]⁻ complex, restoring aromaticity and yielding the ketone product. The AlCl₃ catalyst complexes with the product ketone, necessitating a stoichiometric quantity and a hydrolytic workup.[1]
Experimental Protocol: Friedel-Crafts Acylation
Safety First: This procedure involves corrosive and water-reactive chemicals. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[7] The reaction must be run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the catalyst.
Table 1: Reagent Quantities for Acylation
| Reagent | MW ( g/mol ) | Molar Eq. | Quantity (for ~100g scale) | Moles | Notes |
| 1,2-Difluorobenzene | 114.09 | 1.0 | 66.8 g (58.6 mL) | 0.585 | Limiting Reagent |
| Propanoyl Chloride | 92.52 | 1.1 | 59.2 g (53.8 mL) | 0.644 | Corrosive, Lachrymator |
| Aluminum Chloride | 133.34 | 1.2 | 84.0 g | 0.630 | Anhydrous, water-reactive |
| Dichloromethane (DCM) | 84.93 | - | ~1 L | - | Anhydrous Solvent |
Procedure:
-
Reactor Setup: Equip a dry 2 L multi-necked, round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, a thermometer, and a nitrogen inlet.
-
Catalyst Charging: Under a positive flow of nitrogen, charge the flask with anhydrous aluminum chloride (84.0 g).
-
Solvent Addition: Add anhydrous dichloromethane (500 mL) to the flask. Begin stirring to create a suspension. Cool the mixture to 0-5 °C using an ice-water bath.
-
Acyl Chloride Addition: Slowly add propanoyl chloride (59.2 g) dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the internal temperature below 10 °C.
-
Substrate Addition: In the dropping funnel, dilute the 1,2-difluorobenzene (66.8 g) with anhydrous dichloromethane (150 mL). Add this solution dropwise to the reaction mixture over 60-90 minutes. Causality Note: A slow addition rate is crucial to control the exotherm of the reaction and minimize potential side reactions.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (overnight).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Reaction Quench: Cool the reaction mixture back to 0-5 °C. Prepare a separate vessel containing crushed ice (800 g) and concentrated hydrochloric acid (150 mL). Crucial Step: Very slowly and carefully, pour the reaction mixture onto the ice/HCl slurry with vigorous stirring. This quench is highly exothermic and will release HCl gas.[8]
-
Work-up:
-
Transfer the quenched mixture to a large separatory funnel. Separate the organic (DCM) layer.
-
Extract the aqueous layer with DCM (2 x 150 mL).
-
Combine all organic layers and wash sequentially with 1M HCl (200 mL), water (200 mL), saturated sodium bicarbonate solution (200 mL), and finally brine (200 mL).
-
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude 3',4'-difluoropropiophenone as an oil or low-melting solid. The product is often of sufficient purity for the next step.
Part II: Scale-Up Synthesis of this compound
The second stage is the α-bromination of the ketone intermediate. The choice of brominating agent and control of reaction conditions are paramount for achieving high regioselectivity and yield, especially at scale.
Mechanistic Rationale & Choice of Reagent
The reaction proceeds via an acid-catalyzed pathway.[3]
-
Enolization: The ketone is protonated at the carbonyl oxygen, which facilitates tautomerization to its enol form. This is typically the rate-determining step.
-
Nucleophilic Attack: The electron-rich double bond of the enol attacks an electrophilic bromine source (Br₂).
-
Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group, yielding the α-bromoketone and HBr.
Why Elemental Bromine (Br₂)? While N-Bromosuccinimide (NBS) is a milder and easier-to-handle alternative,[9] elemental bromine is often more cost-effective for large-scale synthesis. However, its use introduces significant challenges:
-
Safety: Bromine is highly toxic, corrosive, and has a high vapor pressure.[10][11] Extreme caution and specialized handling equipment are required.
-
Autocatalysis: The reaction produces hydrogen bromide (HBr), which catalyzes the reaction.[12] This can create a dangerous feedback loop where the reaction rate accelerates uncontrollably (a runaway reaction) if the bromine is added too quickly or cooling is insufficient. This is a critical scale-up consideration.[12]
Experimental Protocol: α-Bromination
Safety First: This procedure involves elemental bromine, which is extremely hazardous.[10] Work must be performed in a dedicated, highly efficient fume hood. A neutralizing scrubber (e.g., sodium thiosulfate solution) should be prepared for any potential vapor release. Full PPE, including a respirator with appropriate cartridges, is mandatory. HBr gas is a corrosive byproduct.[13]
Table 2: Reagent Quantities for Bromination
| Reagent | MW ( g/mol ) | Molar Eq. | Quantity (assuming 90g from Step 1) | Moles | Notes |
| 3',4'-Difluoropropiophenone | 170.16 | 1.0 | 90.0 g | 0.529 | Crude from Part I |
| Bromine (Br₂) | 159.81 | 1.05 | 88.8 g (28.5 mL) | 0.556 | Highly toxic & corrosive |
| Acetic Acid | 60.05 | - | ~450 mL | - | Solvent, corrosive |
Procedure:
-
Reactor Setup: In a 1 L multi-necked flask equipped with a mechanical stirrer, pressure-equalizing dropping funnel, and a gas outlet connected to a scrubber, dissolve the crude 3',4'-difluoropropiophenone (90.0 g) in glacial acetic acid (450 mL).
-
Bromine Addition: In the dropping funnel, place the elemental bromine (88.8 g). Critical Control Step: Add the bromine dropwise to the stirred ketone solution over 2-3 hours. Maintain the internal temperature between 20-25 °C. Use a water bath for cooling if necessary to manage the exotherm. The characteristic red-brown color of bromine should dissipate as it is consumed.[12]
-
Reaction Progression: After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours, or until the reaction is complete as determined by TLC/HPLC monitoring.
-
Quenching Excess Bromine: Cool the reaction mixture in an ice bath. Slowly add a 10% aqueous solution of sodium thiosulfate until the reddish color is completely discharged.[14] This step neutralizes any unreacted bromine.
-
Precipitation & Isolation: Slowly pour the quenched reaction mixture into a large beaker containing 2 L of cold water with stirring. The product should precipitate as a solid.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water until the filtrate is neutral.
-
Drying: Dry the crude product in a vacuum oven at a low temperature (40-45 °C) to a constant weight.
Purification by Recrystallization
The crude product can be purified to high quality by recrystallization to remove impurities such as the starting material or over-brominated species.[15]
-
Solvent Selection: A mixed solvent system like ethanol/water is often effective.
-
Dissolution: Place the crude solid (e.g., 100 g) in an appropriately sized flask and add the minimum amount of hot ethanol (~400 mL) required to achieve complete dissolution.[15]
-
Crystallization: While the solution is still hot, slowly add hot water as an anti-solvent until the solution becomes faintly turbid.
-
Cooling: Allow the mixture to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50:50 ethanol/water, and dry under vacuum.
Caption: Detailed workflow for the two-part synthesis.
Analytical Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
Table 3: Analytical Methods and Expected Results
| Technique | Purpose | Expected Results |
| ¹H-NMR | Structural Confirmation | Signals corresponding to the aromatic protons and the α-methine proton (CHBr). The integration and splitting patterns will confirm the structure. |
| ¹³C-NMR | Structural Confirmation | Peaks for the carbonyl carbon, aromatic carbons (with C-F coupling), and the α-carbon bearing the bromine. |
| GC-MS | Purity & MW Confirmation | A major peak corresponding to the product's retention time. The mass spectrum will show the molecular ion peak with a characteristic isotopic pattern for one bromine atom (M and M+2 peaks of nearly equal intensity).[16] |
| HPLC | Purity Assessment | A single major peak indicating high purity (typically >98% after recrystallization). This method is crucial for quantitative analysis of impurities.[17] |
| FT-IR | Functional Group ID | Strong absorbance for the C=O (ketone) group (~1690 cm⁻¹), and characteristic absorbances for the C-F and C-Br bonds. |
References
- BenchChem. (2025).
- ResearchGate. (2025).
- Hill Brothers Chemical Company.
- ResearchGate. (2020). Bromination of para substituted propiophenones.
- Organic Chemistry Portal. (2023).
- Slideshare. Bromine handling and safety.
- Air Liquide.
- Carl ROTH.
- Google Patents. (2018).
- Google Patents. DE859146C - Process for the production of ª ‡ -bromopropiophenone.
- Sigma-Aldrich. (2024).
- Sciencemadness Discussion Board. (2007). propiophenone and stuff.
- Google Patents. (2013). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
- National Institutes of Health (NIH). (2020).
- Google Patents. (2011). CN101948374A - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
- ResearchGate. (2016).
- University of Wisconsin-Madison.
- Sigma-Aldrich.
- Wikipedia. Friedel–Crafts reaction.
- BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of 2',3'-Difluoro-4'-methylacetophenone.
- BenchChem. (2025). An In-depth Technical Guide to the Spectral Data of 2-Bromo-fluoroacetophenone Isomers.
- Organic Chemistry Portal.
- ChemBK. 2-bromo-3-4-difluoropropiophenone.
- BenchChem. (2025). Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromo-4'-hydroxyacetophenone.
- BenchChem. (2025).
- BenchChem. (2025). challenges in the scale-up of 2-bromoacetophenone synthesis.
- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 2-bromo-N-(2,4-difluorophenyl)
- Ningbo Inno Pharmchem Co.,Ltd.
- ChemicalBook. 2-bromo-3-4-difluoropropiophenone | 147214-39-9.
- Google Patents. (2016). CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.
- National Institutes of Health (NIH). (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone....
- Sigma-Aldrich. 2-Bromo-3′,4′-dichloroacetophenone 97.
- BenchChem. (2025). Technical Support Center: Analytical Methods for Monitoring "2-Bromo-3-(4-bromophenyl)-1-propene" Reactions.
- BenchChem. (2025). Removing unreacted bromine from 2-Bromo-4'-hydroxyacetophenone synthesis.
- PubChem. 2-Bromo-3,4-difluoroaniline.
- Organic Syntheses.
- LookChem. CAS No.147214-39-9, 2-bromo-3-4-difluoropropiophenone Suppliers.
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Troubleshooting & Optimization
Technical Support Center: Improving the Yield and Purity of 2-Bromo-3',4'-Difluoropropiophenone
Welcome to the technical support center for the synthesis of 2-bromo-3',4'-difluoropropiophenone. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this crucial synthesis, troubleshoot common issues, and understand the mechanistic principles that govern the reaction's success. As a key intermediate in the synthesis of various pharmaceutical compounds, including synthetic cathinone derivatives, achieving high yield and purity of this α-bromo ketone is paramount.[1][2] This document moves beyond a simple protocol, offering in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.
Synthesis Overview: A Two-Step Approach
The synthesis of this compound is typically achieved in two primary stages:
-
Friedel-Crafts Acylation: Formation of the precursor, 3',4'-difluoropropiophenone, by reacting 1,2-difluorobenzene with an acylating agent like propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃).[3][4]
-
Electrophilic α-Bromination: The selective bromination of the α-carbon of 3',4'-difluoropropiophenone to yield the final product.[5][6]
This guide will focus primarily on optimizing the critical second step, the α-bromination, as it is often the source of yield and purity issues.
Caption: A decision-making flowchart for troubleshooting product impurities.
Frequently Asked Questions (FAQs)
Q: Which brominating agent is best: Br₂, NBS, or CuBr₂? A: For α-bromination of simple ketones, liquid bromine (Br₂) in an acidic solvent like glacial acetic acid is the most common and cost-effective method. [7]N-bromosuccinimide (NBS) can also be used, often with an acid catalyst, but can have thermal stability issues. [8]Copper(II) bromide (CuBr₂) is another effective reagent that can sometimes offer higher selectivity, though it may require higher temperatures or longer reaction times. [9]For this specific substrate, Br₂ in acetic acid is a well-established and reliable choice.
Q: How can I best monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system that gives good separation between your starting material and the product (e.g., 10-20% ethyl acetate in hexanes). The product, being more polar, will have a lower Rf value than the starting ketone. Spot the reaction mixture alongside a co-spot of the starting material to track its consumption.
Q: What is the best way to purify the final product? A: If the crude product is a solid, recrystallization is often the most effective and scalable method. An ethanol/water mixed solvent system is a good starting point. [10]Dissolve the crude solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes cloudy. Allow it to cool slowly to form pure crystals. If the product is an oil or recrystallization is ineffective, column chromatography on silica gel is the alternative.
Q: What are the critical safety precautions for this reaction? A: Liquid bromine is highly toxic, corrosive, and volatile. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat). [8]Have a quenching agent, such as sodium thiosulfate solution, readily available in case of a spill. The reaction also generates HBr gas, which is corrosive; ensure the reaction apparatus is properly vented or equipped with a gas trap.
Mechanistic Insights: The Role of the Enol
Understanding the reaction mechanism is key to rational troubleshooting. The α-bromination of a ketone in acid does not occur on the ketone itself, but rather on its enol tautomer. The acid catalyst accelerates the otherwise slow keto-enol tautomerization.
Caption: Mechanism of acid-catalyzed α-bromination of a ketone.
Expert Insight: Since enol formation is the rate-limiting step, the concentration of the halogen (Br₂) does not affect the reaction rate. [7]This is why controlling the rate of addition of bromine is more important than its overall concentration for preventing side reactions. A slow addition ensures that each molecule of the enol, once formed, reacts with bromine before a large excess of bromine can build up and participate in other unwanted pathways.
Detailed Experimental Protocols
The following protocols are provided as a validated starting point for your experiments.
Protocol 1: α-Bromination of 3',4'-Difluoropropiophenone
| Reagent | MW | Equivalents | Amount | Volume |
| 3',4'-Difluoropropiophenone | 170.16 | 1.0 | 10.0 g | - |
| Glacial Acetic Acid | 60.05 | - | - | 50 mL |
| Bromine (Br₂) | 159.81 | 1.05 | 9.86 g | 3.16 mL |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3',4'-difluoropropiophenone (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid (10 mL) from the dropping funnel over 30-45 minutes with vigorous stirring. Maintain the temperature of the reaction mixture below 10 °C. [11]4. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Carefully pour the reaction mixture onto ~200 g of crushed ice.
-
Quench the excess bromine by adding a saturated solution of sodium bisulfite dropwise until the orange/brown color fully dissipates.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude product into an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely.
-
Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution just begins to turn persistently cloudy.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. [10]4. Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold 1:1 ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to a constant weight. A typical yield for this two-step process should be in the range of 75-85% with a purity >98%.
References
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). Synthetic cathinones drug profile. Retrieved from . [Link]
-
Sim, L., et al. (2014). A Review on Synthetic Cathinone and Its Derivatives: Prevalence and Syntheses. Sains Malaysiana. [Link]
-
Wikipedia. (n.d.). Cathinone. Retrieved from Wikipedia. [Link]
-
Giménez-López, J., et al. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Pharmacology & Translational Science. [Link]
-
Wikipedia. (n.d.). Substituted cathinone. Retrieved from Wikipedia. [Link]
-
Ashenhurst, J. (n.d.). Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]
-
LibreTexts Chemistry. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from LibreTexts. [Link]
-
MDPI. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules. [Link]
-
ResearchGate. (2018). Bromination of para substituted propiophenones. [Link]
-
Chemistry Stack Exchange. (2021). Different products with varying aluminium chloride concentration in a reaction of propiophenone. Retrieved from Chemistry Stack Exchange. [Link]
-
OpenStax. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. [Link]
-
Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry. [Link]
-
ResearchGate. (2018). Green Analysis of the Bromination Reaction of Propiophenone Derivatives Mediated by Cu Complexes. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from Wikipedia. [Link]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Bromo-3',4'-difluoropropiophenone
Welcome to the technical support guide for the purification of 2-bromo-3',4'-difluoropropiophenone (CAS No. 147214-39-9). This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this important synthetic intermediate. As an α-bromo ketone, this compound presents unique stability and purity challenges that require careful methodological consideration.
This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols grounded in established chemical principles for halogenated ketones.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Question 1: My purified product is contaminated with the starting material, 3',4'-difluoropropiophenone. How can I remove it?
Probable Causes:
-
Incomplete Bromination: The reaction may not have proceeded to completion, leaving unreacted starting material.
-
Similar Polarity: The starting material and the α-brominated product can have very similar polarities, leading to co-elution during column chromatography, a common issue with ketones and their α-halogenated derivatives.[1]
Recommended Solutions:
-
Optimize Column Chromatography:
-
Solvent System Gradient: Use a very shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane). Start with pure hexane and increase the ethyl acetate concentration in small increments (0.5-1%).
-
Alternative Solvents: Consider adding a small amount of toluene or dichloromethane to the mobile phase, which can alter the selectivity of the separation on silica gel.[1]
-
High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative reverse-phase HPLC is a powerful option. A typical mobile phase would be a gradient of acetonitrile in water, possibly with a formic acid modifier for mass spectrometry compatibility.[2]
-
-
Fractional Crystallization:
-
This technique can be effective if there is a significant difference in solubility between the product and the starting material in a specific solvent system.
-
Carefully screen solvents. A good starting point is a binary system, such as ethanol/water or isopropanol/hexane. The goal is to find a system where the product is significantly less soluble than the starting material at a reduced temperature.
-
Question 2: My TLC analysis shows multiple spots close to the product spot, suggesting over-bromination byproducts. How do I prevent their formation and remove them?
Probable Causes:
-
Excess Brominating Agent: Using more than one equivalent of the brominating agent (e.g., NBS, Br₂) can lead to the formation of 2,2-dibromo-3',4'-difluoropropiophenone.[3]
-
Prolonged Reaction Time or Elevated Temperature: These conditions can favor the formation of poly-brominated species.[4]
Recommended Solutions:
-
Reaction Control (Prevention):
-
Stoichiometry: Use a slight excess (e.g., 1.05 equivalents) of the brominating agent and monitor the reaction closely by TLC or GC-MS.
-
Controlled Addition: Add the brominating agent slowly and at a reduced temperature (e.g., 0-5 °C) to control the reaction rate and minimize side reactions.[5]
-
-
Purification (Removal):
-
Column Chromatography: The di-brominated byproduct is typically less polar than the mono-brominated product and will elute first from a normal-phase silica gel column. A well-optimized gradient system (as described in Question 1) is crucial for achieving baseline separation.
-
Recrystallization: The difference in crystal lattice energy and solubility between the mono- and di-brominated species can be exploited. The di-brominated compound may be less soluble in certain non-polar solvents, allowing for its removal.
-
Question 3: My product "oils out" instead of forming crystals during recrystallization. What is causing this and how can I fix it?
Probable Causes:
-
Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation, causing the compound to separate as a liquid (oil).[1]
-
Supersaturation: The solution may be too concentrated, or the cooling rate may be too rapid, preventing orderly crystal growth.
-
Inappropriate Solvent Choice: The solvent may be too good a solvent for the compound, even at low temperatures.
Recommended Solutions:
-
Improve Purity Pre-Crystallization: First, attempt to remove the bulk of impurities via a quick filtration through a silica plug or a rapid column chromatography step.
-
Optimize Crystallization Conditions:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, then transfer it to a refrigerator or freezer. Avoid shocking the solution by placing it directly into an ice bath.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This creates nucleation sites for crystal growth.
-
Seeding: Add a single, pure crystal of the product (if available) to the cooled, saturated solution to induce crystallization.[5]
-
Solvent System Adjustment: If using a single solvent, try adding an "anti-solvent" (a solvent in which the product is insoluble) dropwise to the solution until it becomes slightly turbid, then warm until clear and cool slowly. A common combination is dissolving the compound in a minimal amount of a soluble solvent like ethanol and adding water as the anti-solvent.[6]
-
Question 4: The purified product appears to be degrading over time or during purification, showing discoloration or new spots on TLC.
Probable Causes:
-
Thermal Instability: α-bromo ketones can be thermally labile. Prolonged heating, such as during solvent evaporation under high vacuum or during a hot filtration, can cause decomposition.
-
Hydrolysis/Nucleophilic Attack: The bromine atom is a good leaving group. Trace amounts of water, bases (e.g., residual triethylamine from the reaction), or other nucleophiles can lead to degradation.
-
Light Sensitivity: Some halogenated organic compounds are sensitive to light.
Recommended Solutions:
-
Minimize Heat Exposure:
-
Concentrate solutions using a rotary evaporator with a water bath temperature below 40°C.
-
Avoid prolonged heating during recrystallization. Dissolve the compound quickly in the minimum amount of hot solvent.
-
-
Ensure Neutral/Aqueous Workup:
-
During the workup, wash the organic layer thoroughly with a mild acid (e.g., dilute HCl) to remove any basic residues, followed by a wash with saturated sodium bicarbonate, and finally with brine to remove excess water.[5]
-
Dry the organic layer thoroughly with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before solvent removal.[7]
-
-
Storage: Store the final, purified product under an inert atmosphere (nitrogen or argon) at a low temperature (2-8°C) and protected from light.[8]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most reliable methods for purifying crude this compound? A1: The two most effective and widely used methods are flash column chromatography on silica gel and recrystallization.[5]
-
Flash Column Chromatography is excellent for separating compounds with different polarities, such as removing starting material and over-brominated byproducts.[7][9]
-
Recrystallization is a cost-effective and scalable method for achieving very high purity, provided a suitable solvent system can be identified and the crude product is not excessively impure.[6]
Q2: How can I effectively monitor the purity during the purification process? A2: Thin-Layer Chromatography (TLC) is the primary tool for real-time monitoring. Use a mobile phase similar to your column chromatography eluent (e.g., 10-20% Ethyl Acetate in Hexane). Visualize spots using a UV lamp (254 nm). For final purity assessment and characterization, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[3][7]
Q3: What are the key safety precautions for handling this compound? A3: this compound, like most α-bromo ketones, should be treated as a hazardous substance.
-
It is likely a lachrymator (causes tearing) and a skin irritant. Always handle it in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile gloves are a common choice).
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
Q4: What are the expected impurities from the synthesis? A4: The impurity profile is highly dependent on the synthetic route. For a typical synthesis involving the α-bromination of 3',4'-difluoropropiophenone, the primary impurities are:
-
Unreacted Starting Material: 3',4'-difluoropropiophenone.[3]
-
Over-brominated Byproduct: 2,2-dibromo-3',4'-difluoropropiophenone.[3]
-
Solvent and Reagent Residues: Residual solvents (e.g., acetic acid, dichloromethane) and byproducts from the brominating agent (e.g., succinimide if NBS is used).[3]
Section 3: Diagrams and Data
Logical Workflow for Purification
This diagram outlines the decision-making process for purifying the crude product.
Sources
- 1. reddit.com [reddit.com]
- 2. Separation of 2-Bromo-3’-chloroacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-溴-3′,4′-二氯苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. columbia.edu [columbia.edu]
Technical Support Center: Optimization of Reaction Conditions for 2-Bromo-3',4'-difluoropropiophenone
This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of 2-bromo-3',4'-difluoropropiophenone. This key intermediate's purity is paramount for downstream applications, and its synthesis via α-bromination of 3',4'-difluoropropiophenone presents several challenges, primarily concerning selectivity and side-product formation. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reaction conditions effectively.
Section 1: Core Principles of the α-Bromination of Propiophenones
The synthesis of this compound is a classic example of an α-halogenation of a ketone. The reaction's success hinges on the controlled formation of a nucleophilic enol or enolate intermediate from the starting ketone, 3',4'-difluoropropiophenone, which then attacks an electrophilic bromine source.[1][2]
Under acidic conditions, the carbonyl oxygen is protonated, facilitating the tautomerization to the enol form. This enol then acts as the nucleophile.[2] The rate-determining step is typically the formation of this enol, not the subsequent reaction with the halogen.[2] This is a critical point, as it dictates how reaction parameters influence the outcome.
The choice of brominating agent is a primary consideration:
-
Molecular Bromine (Br₂): A powerful and cost-effective reagent. However, it is highly corrosive, toxic, and can generate corrosive hydrogen bromide (HBr) gas as a byproduct, which can potentially degrade acid-sensitive products.[3] Its high reactivity can also lead to over-bromination if not carefully controlled.[4]
-
N-Bromosuccinimide (NBS): A milder and safer crystalline solid, making it easier to handle than liquid bromine.[5][6] NBS provides a low, steady concentration of bromine in the reaction mixture, which can significantly enhance selectivity for mono-bromination and is often preferred for substrates prone to side reactions.[7]
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Problem: Low or No Product Formation
Q: My reaction has stalled, or my final yield is significantly lower than expected. What are the probable causes and solutions?
A: This issue typically points to one of three areas: reaction kinetics, reagent viability, or reaction monitoring.
-
Cause 1: Insufficient Reaction Rate. The α-bromination of ketones can be slow, especially at low temperatures designed to enhance selectivity.[4]
-
Solution: Gradually increase the reaction temperature in 5-10°C increments. Be aware that higher temperatures can promote the formation of di-brominated byproducts, so this must be balanced with selectivity.[4] Alternatively, if using a milder reagent like NBS, consider adding a catalytic amount of a non-nucleophilic acid (e.g., p-toluenesulfonic acid) to accelerate enol formation.[6]
-
-
Cause 2: Inactive Brominating Agent. Both Br₂ and NBS can degrade over time. Molecular bromine can be compromised by moisture, while old NBS may have reduced activity.
-
Solution: Use a fresh bottle of the brominating agent. For Br₂, ensure it has the characteristic reddish-brown color and is properly sealed. For NBS, ensure it has been stored in a cool, dark, and dry place.
-
-
Cause 3: Premature Work-up. Relying solely on reaction time can be misleading.
-
Solution: Actively monitor the reaction using Thin-Layer Chromatography (TLC).[4] Compare the reaction mixture lane to the starting material lane (3',4'-difluoropropiophenone). The reaction should only be quenched once the starting material spot has been completely consumed.
-
Problem: Significant Di-brominated Byproduct Formation
Q: I am observing a high percentage of the 2,2-dibromo-3',4'-difluoropropiophenone byproduct in my crude sample. How can I improve mono-selectivity?
A: This is the most common side reaction and is almost always a result of the reaction conditions being too harsh or the stoichiometry being incorrect.[4] In basic solutions, successive halogenations are faster, but even in acidic or neutral conditions, over-bromination is a risk.[1]
-
Cause 1: High Reaction Temperature. Higher temperatures provide the activation energy needed for the mono-brominated product (which is slightly deactivated) to enolize and react again.
-
Solution: Maintain a lower reaction temperature. For reactions using molecular bromine, a range of 0–5°C is often optimal to favor the kinetic mono-brominated product.[4]
-
-
Cause 2: Excess Brominating Agent. Using more than one equivalent of the brominating agent will inevitably lead to di-bromination once the starting material is consumed.
-
Solution: Use a precise stoichiometric amount (1.0 to 1.05 equivalents) of the brominating agent. For liquid Br₂, this requires accurate density-based measurement or weighing. The solid nature of NBS makes it easier to measure accurately.
-
-
Cause 3: Method of Addition. Adding the brominating agent all at once creates localized areas of high concentration.
-
Solution: Add the brominating agent dropwise (for Br₂ solution) or portion-wise (for solid NBS) over an extended period. This maintains a low, controlled concentration of the electrophile, favoring the reaction with the more abundant and reactive starting material.
-
Problem: Complications During Aqueous Work-up
Q: After quenching the reaction, I'm getting a persistent color, or my product is forming an emulsion. What is the best practice for the work-up?
A: An effective work-up is crucial for isolating a clean crude product.
-
Cause 1: Incomplete Quenching. Residual bromine will not only color the organic layer but can also continue to react, potentially leading to product degradation or further side reactions.
-
Solution: Use an appropriate quenching agent. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is standard.[8] Add it slowly and stir vigorously until the reddish-brown or yellow color completely disappears in both the organic and aqueous layers. Sodium bisulfite (NaHSO₃) is a suitable alternative.[8]
-
-
Cause 2: Emulsion Formation. This can occur during washing steps, especially if the pH is not controlled, complicating phase separation.
-
Solution: After quenching, wash the organic layer sequentially with water and then a saturated brine solution. The brine wash helps to break emulsions by increasing the ionic strength of the aqueous phase, which forces the separation of the organic layer.[8]
-
Problem: Purification Challenges
Q: My crude product is a stubborn oil, or I'm struggling to remove impurities via recrystallization. What are the best purification methods?
A: While this compound can be a low-melting solid or an oil, proper purification is achievable.[9]
-
Solution 1: Recrystallization. This is the most effective method if your crude product is a solid or can be induced to crystallize. The key is selecting the right solvent system. A mixed-solvent system of ethanol and water is often highly effective for related bromo-ketones.[10]
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If insoluble impurities are present, perform a hot filtration.
-
Slowly add hot water (as the anti-solvent) until the solution becomes faintly cloudy.
-
Allow the solution to cool slowly to room temperature, then in an ice bath, to promote the formation of large, pure crystals.
-
Isolate the crystals by vacuum filtration.[10]
-
-
Solution 2: Column Chromatography. If the product is an oil or recrystallization fails to remove a close-running impurity (like the di-bromo byproduct), column chromatography is the best alternative. Use a silica gel stationary phase with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes. The less polar di-bromo compound will typically elute before the more polar mono-bromo product.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the optimal temperature for this reaction?
-
A1: For high selectivity using a potent agent like Br₂, a temperature range of 0–5°C is recommended.[4] If the reaction is too slow, the temperature can be cautiously raised, but this increases the risk of di-bromination.
-
-
Q2: Which solvent is best?
-
A2: Dichloromethane (CH₂Cl₂) is an excellent choice as it is relatively inert and dissolves the starting material well.[4][9] Acetic acid can also be used, as it serves as both a solvent and an acid catalyst, but its removal can be more difficult and it is not suitable for acid-sensitive substrates.[3]
-
-
Q3: How can I effectively monitor the reaction?
-
A3: Thin-Layer Chromatography (TLC) is the standard method.[4] Use a non-polar solvent system (e.g., 10-20% ethyl acetate in hexanes). The product, this compound, will have a slightly higher Rf value than the starting material, 3',4'-difluoropropiophenone. The reaction is complete when the starting material spot is no longer visible.
-
-
Q4: What are the critical safety precautions?
-
A4: All operations should be performed in a well-ventilated chemical fume hood.
-
Molecular Bromine (Br₂): Extremely toxic, corrosive, and volatile. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty gloves. Have a bromine spill kit and a quenching agent (like sodium thiosulfate solution) readily available.
-
N-Bromosuccinimide (NBS): A lachrymator and skin irritant. Avoid inhalation of the powder and skin contact.
-
Hydrogen Bromide (HBr): A corrosive gas is generated as a byproduct when using Br₂.[3] Ensure the fume hood has adequate airflow. An acid gas trap (e.g., a bubbler with NaOH solution) can be used at the exit of the reaction condenser.
-
-
Section 4: Optimized Experimental Protocols
Protocol A: α-Bromination using Molecular Bromine (Br₂)
-
Preparation: Dissolve 3',4'-difluoropropiophenone (1.0 eq) in dichloromethane (approx. 5-10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Bromine Addition: In the dropping funnel, prepare a solution of molecular bromine (1.05 eq) in a small amount of dichloromethane. Add this solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the temperature remains between 0-5°C. The characteristic red-brown color of bromine should dissipate as it is consumed.
-
Reaction: Stir the mixture at 0-5°C and monitor the progress by TLC.[4] Continue stirring for 1-3 hours or until the starting material is fully consumed.
-
Quenching: Slowly add a 10% aqueous solution of sodium thiosulfate with vigorous stirring until the bromine color has completely vanished.[8]
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then saturated brine solution.[4]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from an ethanol/water mixture or by silica gel column chromatography.[10]
Protocol B: α-Bromination using N-Bromosuccinimide (NBS)
-
Preparation: Dissolve 3',4'-difluoropropiophenone (1.0 eq) in dichloromethane or acetonitrile in a round-bottom flask with a magnetic stirrer.
-
Reagent Addition: Add N-bromosuccinimide (1.05 eq) to the solution. If desired, add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Reaction: Stir the reaction at room temperature (or gently heat to 40-50°C if the reaction is slow) and monitor by TLC. The reaction is typically complete within 2-6 hours. Note that the byproduct, succinimide, is a solid that will precipitate from some solvents.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the precipitated succinimide. Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product as described in Protocol A.
Section 5: Data Summary & Visualization
Table 1: Comparison of Brominating Agents and Conditions
| Parameter | Method A: Molecular Bromine (Br₂) | Method B: N-Bromosuccinimide (NBS) |
| Reagent | Liquid Br₂ | Solid NBS |
| Stoichiometry | 1.0 - 1.05 equivalents | 1.0 - 1.1 equivalents |
| Temperature | 0 - 5 °C (Critical for selectivity)[4] | Room Temperature to 50°C |
| Solvent | Dichloromethane, Acetic Acid[3][4] | Dichloromethane, Acetonitrile |
| Byproducts | HBr (corrosive gas)[3] | Succinimide (solid, easily filtered) |
| Safety | High - Toxic, corrosive, volatile | Moderate - Irritant solid |
| Selectivity | Good with strict temperature control | Generally higher for mono-bromination |
Troubleshooting Workflow Diagram
The following diagram provides a logical workflow for addressing common issues during the synthesis.
Caption: Troubleshooting Decision Tree for α-Bromination.
References
-
ResearchGate. (n.d.). Bromination of para substituted propiophenones. Retrieved January 14, 2026, from [Link]
-
Rossi, L. I., & Krapacher, C. R. (2020). Green Analysis of the Bromination Reaction of Propiophenone Derivatives Mediated by Cu2+Complexes. ChemistrySelect. Available from [Link]
- Google Patents. (n.d.). KR101790573B1 - Method for selective bromination of phenyl alkyl ketone derivatives or....
- Google Patents. (n.d.). DE859146C - Process for the production of ª ‡ -bromopropiophenone.
-
ResearchGate. (n.d.). Optimization of the reactions conditions. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). Ketone halogenation. Retrieved January 14, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved January 14, 2026, from [Link]
-
Fiveable. (n.d.). Alpha Halogenation of Aldehydes and Ketones. Retrieved January 14, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved January 14, 2026, from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 2-Bromo-3,4-difluoroaniline: An Overview of its Properties, Applications, and Synthesis. Retrieved January 14, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-bromo-2',4'-difluoropropiophenone. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.
-
ROS. (n.d.). 2-BROMO 2', 4'-DIMETHOXY ACETOPHENONE. Retrieved January 14, 2026, from [Link]
-
Newera-spectro. (2022, February 1). Development of a Continuous Photochemical Bromination/Alkylation Sequence En Route to AMG 423. Retrieved January 14, 2026, from [Link]
-
ChemBK. (n.d.). 2-bromo-3-4-difluoropropiophenone. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the direct bromination of 4-nitrobenzonitrile (1a) a. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Conditions optimization for the bromolactonization. Retrieved January 14, 2026, from [Link]
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Technical Support Center: Resolving Impurities in 2-Bromo-3',4'-difluoropropiophenone
Prepared by: Senior Application Scientist, Gemini Laboratories
Welcome to the technical support center for 2-bromo-3',4'-difluoropropiophenone (CAS No: 23384-75-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this critical chemical intermediate. Here, we provide expert-driven troubleshooting advice, detailed analytical and purification protocols, and answers to frequently asked questions to ensure the integrity of your experiments and the quality of your final products.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by users of this compound.
Q1: I've detected an unexpected peak in my HPLC chromatogram. What is its likely identity?
A1: An unexpected peak can originate from several sources related to the synthesis, handling, or degradation of the material. The most common impurities for α-bromo ketones are process-related.[1]
-
Unreacted Starting Material: The most common impurity is often the precursor, 3',4'-difluoropropiophenone. This will be more polar and typically elute earlier than the brominated product in a reversed-phase HPLC system.
-
Over-brominated Species: Dibrominated products can form if the reaction is not carefully controlled.[1] These are less polar and will have a longer retention time.
-
Isomeric Impurities: Bromination could potentially occur on the aromatic ring, though α-bromination of the ketone is generally favored under acidic conditions via an enol intermediate.[2][3][4]
-
Degradation Products: α-bromo ketones can undergo dehydrobromination to form α,β-unsaturated ketones, especially if exposed to base or heat.[2][3]
To identify the peak, we recommend co-injecting your sample with the starting material (3',4'-difluoropropiophenone). If the peak area increases, you have confirmed its identity. For other impurities, techniques like LC-MS or GC-MS are invaluable for obtaining molecular weight information to aid in structural elucidation.[5][6]
Q2: My sample of this compound has developed a yellow or brownish tint. Is it safe to use?
A2: Discoloration is a common indicator of degradation. Halogenated compounds, particularly α-bromo ketones, can be sensitive to light and trace amounts of acid or base, which can catalyze decomposition.[7][8] The color may be due to the formation of minute quantities of bromine or conjugated systems from elimination reactions.
Before use, you must re-analyze the sample for purity using a validated method, such as the HPLC protocol described in this guide. If the purity is below your required specification (e.g., >98%), the material should be purified before use.[1] Using a degraded sample can lead to unpredictable reaction outcomes, lower yields, and the introduction of new impurities into your synthesis.
Q3: What are the best practices for handling and storing this compound?
A3: Proper storage is critical to maintain the compound's purity and stability.
-
Temperature: Store in a refrigerator at 2-8°C. Low temperatures slow the rate of potential degradation reactions.[9]
-
Light: Protect the material from light.[10] Use amber glass vials or wrap the container in aluminum foil.[7][9] Many halogenated organic compounds are light-sensitive and can undergo photochemical degradation.[8]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and oxygen. Hygroscopic solids should be dried under a vacuum before storage.[9]
-
Container: Ensure the container has a tight-fitting, non-reactive cap, such as one with a PTFE liner. Parafilm can be used for an extra seal.[9]
Q4: My bromination reaction to synthesize this compound has poor conversion and multiple side products. What are the common pitfalls?
A4: The α-bromination of ketones is a well-established but nuanced reaction.[3] Success depends on carefully controlling the reaction conditions to favor the desired product.
-
Incomplete Reaction: This is often due to insufficient reaction time or temperature. Monitor the reaction progress closely using TLC or HPLC.
-
Over-bromination: The formation of di- and tri-brominated species occurs when an excess of the brominating agent is used or when the reaction is allowed to proceed for too long.[11] Add the brominating agent (e.g., Br₂, NBS) slowly and at a controlled temperature to minimize this.[11][12]
-
Ring Bromination: While α-substitution is kinetically favored, prolonged reaction times or high temperatures can lead to electrophilic substitution on the electron-rich aromatic ring. The difluoro substitution pattern on the ring deactivates it, but this side reaction is still possible.
The choice of brominating agent and solvent is also crucial. Using reagents like N-bromosuccinimide (NBS) with a catalytic amount of acid can offer better control than elemental bromine.[13]
Q5: Which analytical technique is the most suitable for routine purity checks of this compound?
A5: For routine quality control, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry gold standard for this class of compounds.[1][14] It offers an excellent balance of resolution, sensitivity, and quantitative accuracy.[1] Benzophenone and its derivatives are strong UV absorbers, making detection straightforward.[15]
While GC-MS is excellent for identifying volatile impurities and NMR is invaluable for structural confirmation, HPLC provides the most robust and reliable data for routine purity percentage measurements.[1]
Section 2: Troubleshooting and Purification Guides
This section provides systematic workflows for resolving common purity issues.
Guide 1: Workflow for Identifying an Unknown Impurity
If your analysis reveals an unknown impurity, a structured approach is necessary for its identification. This workflow guides you from initial detection to characterization.
Caption: Logical workflow for the identification of unknown impurities.
Guide 2: Purification Protocols
If your sample's purity is below the required standard, purification is necessary. Recrystallization is the preferred method for crystalline solids due to its efficiency and scalability.
The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a solvent system at varying temperatures.[16]
Step-by-Step Methodology:
-
Solvent Screening: The key is to find a solvent (or solvent pair) that dissolves the compound when hot but in which it is poorly soluble when cold. Based on the polarity of similar compounds, an ethanol/water or isopropanol/water system is a good starting point.[16] (See Table 2 for guidance).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) in small portions while heating the mixture on a hot plate with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.[16]
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat. If using a co-solvent system, add the anti-solvent (e.g., hot water) dropwise until the solution becomes slightly cloudy (the cloud point). Add a drop or two of the primary solvent to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under a vacuum at a temperature well below their melting point.
-
Purity Confirmation: Analyze the dried crystals and the mother liquor by HPLC to confirm the purity of the final product and assess the efficiency of the purification.
Section 3: Analytical Methodologies
Reliable analytical methods are the cornerstone of quality control. Here we provide validated starting points for HPLC and GC-MS analysis.
Method 1: High-Performance Liquid Chromatography (HPLC)
This method is designed as a robust starting point for purity assessment. Optimization may be required based on your specific system and impurity profile.[15]
| Parameter | Recommended Condition | Rationale & Comments |
| HPLC System | Standard HPLC or UHPLC with UV/PDA detector | PDA is preferred for peak purity analysis.[17] |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | A C18 column is a versatile and effective choice for moderately polar compounds like this.[15] |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid improves peak shape and suppresses silanol interactions. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient Program | 50% B to 90% B over 15 min, hold 2 min, return to initial | A gradient elution ensures that both polar and non-polar impurities are eluted and detected.[15] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection λ | 254 nm | Aromatic ketones exhibit strong absorbance around this wavelength.[15] A PDA scan can confirm the optimal λmax. |
| Injection Vol. | 10 µL | Adjust as needed based on sample concentration. |
| Sample Prep. | Dissolve ~1 mg/mL in Acetonitrile/Water (50:50) | Ensure the sample is fully dissolved to avoid column blockage. |
| Table 1: Recommended Starting Conditions for HPLC Purity Analysis |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying volatile or semi-volatile impurities that may not be well-resolved by HPLC.[18] Halogenated compounds are generally amenable to GC analysis.[5][19]
| Parameter | Recommended Condition | Rationale & Comments |
| GC-MS System | Standard GC with a Mass Spectrometric detector | MS provides both detection and identification capabilities.[5] |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A low-polarity 5% phenyl-methylpolysiloxane column is a good general-purpose choice. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas. |
| Inlet Temp. | 280°C | Ensures complete volatilization of the analyte. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading. Adjust split ratio based on sensitivity needs. |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | A temperature ramp is necessary to separate compounds with different boiling points. |
| MS Source Temp. | 230°C | Standard temperature for EI source. |
| MS Quad Temp. | 150°C | Standard temperature for quadrupole. |
| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization mode for creating reproducible fragmentation patterns. |
| Scan Range | 40-400 m/z | Covers the expected mass range of the parent compound and likely impurities. |
| Sample Prep. | Dissolve ~1 mg/mL in a volatile solvent (e.g., Acetone) | The solvent should be compatible with the GC system. |
| Table 2: Recommended Starting Conditions for GC-MS Impurity Profiling |
Data Presentation: Common Impurities and Their Characteristics
| Potential Impurity | Likely Source | Relative Polarity | Expected Elution (RP-HPLC) | Notes |
| 3',4'-Difluoropropiophenone | Synthesis (Starting Material) | More Polar | Earlier than product | Confirm by co-injection. |
| Dibromo-3',4'-difluoropropiophenone | Synthesis (Over-bromination) | Less Polar | Later than product | Will have a characteristic isotopic pattern in MS due to two bromine atoms. |
| 3',4'-Difluoro-α,β-unsaturated propiophenone | Degradation (Elimination) | Less Polar | Later than product | Can form upon exposure to base or heat.[2] |
| Residual Solvents (e.g., Acetic Acid, DCM) | Synthesis / Workup | N/A | Not typically seen by HPLC | Best detected by GC-MS (Headspace) or ¹H NMR. |
| Table 3: Summary of Potential Impurities in this compound |
Visualization: Synthetic Impurity Formation Pathways
This diagram illustrates the primary reaction pathway and potential side reactions during the synthesis of this compound.
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Technical Support Center: A Troubleshooting Guide for Reactions with 2-Bromo-3',4'-difluoropropiophenone
Welcome to the technical support center for 2-bromo-3',4'-difluoropropiophenone. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile α-bromo ketone in their synthetic endeavors. Here, we address common challenges and frequently asked questions to help you navigate your experiments with confidence and achieve optimal results. Our approach is rooted in explaining the "why" behind experimental phenomena, empowering you to make informed decisions in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when handling this compound?
A1: this compound is an α-bromo ketone, a class of compounds known to be lachrymatory and corrosive. It is imperative to handle this reagent in a well-ventilated fume hood at all times. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.
Q2: How should I store this compound to ensure its stability?
A2: α-bromo ketones can be sensitive to light, moisture, and heat. To maintain the integrity of this compound, it should be stored in a tightly sealed, opaque container in a cool, dry, and dark place. Storage in a refrigerator (2-8°C) is recommended for long-term stability. Before use, allow the container to warm to room temperature to prevent moisture condensation on the solid.
Q3: What is the impact of the 3',4'-difluoro substitution on the reactivity of the molecule?
A3: The two fluorine atoms on the phenyl ring are strongly electron-withdrawing groups. This has two major consequences:
-
Increased Electrophilicity of the Carbonyl Carbon: The electron-withdrawing nature of the fluorines enhances the partial positive charge on the carbonyl carbon, potentially making it more susceptible to nucleophilic attack.
-
Increased Acidity of the α-Protons (in the propiophenone precursor): The fluorine substituents increase the acidity of the α-protons of the parent ketone (3',4'-difluoropropiophenone), which can influence the conditions required for enolization during its synthesis. In reactions involving the α-bromo position, the electron-withdrawing effect can also influence the stability of transition states.
Q4: Which solvents are typically recommended for reactions involving this compound?
A4: The choice of solvent is highly dependent on the specific reaction being performed. For nucleophilic substitution reactions, polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or acetone are often suitable as they can solvate the cation of a nucleophilic salt while leaving the nucleophile relatively free to react. For reactions requiring enolization, such as in some cyclization reactions, aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are common. Always ensure your solvent is anhydrous, as water can act as a competing nucleophile.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during your experiments with this compound, presented in a question-and-answer format.
Issue 1: Low or No Product Yield in Nucleophilic Substitution Reactions
Q: I am reacting this compound with an amine/thiol/other nucleophile, but I am observing very low conversion to my desired product, even after extended reaction times. What could be the problem?
A: Low yields in nucleophilic substitution reactions with this substrate can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Cause 1: Insufficient Nucleophilicity or Inappropriate Reaction Conditions
-
Explanation: The nucleophile may not be strong enough to displace the bromide at a sufficient rate under the chosen conditions. The choice of base (if any) and solvent also plays a critical role.
-
Troubleshooting Suggestions:
-
Increase Nucleophile Concentration: Use a slight excess (1.1-1.5 equivalents) of the nucleophile.
-
Solvent Choice: If using a protic solvent, consider switching to a polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile) to enhance the nucleophile's strength.
-
Temperature: Gently heating the reaction mixture (e.g., to 40-60°C) can increase the reaction rate. Monitor for side product formation at higher temperatures.
-
Base Selection: If your nucleophile is used as a salt (e.g., an amine hydrochloride), a non-nucleophilic base (like triethylamine or diisopropylethylamine) is needed to liberate the free nucleophile. Ensure the base is added in sufficient quantity (at least one equivalent).
-
Possible Cause 2: Degradation of the Starting Material
-
Explanation: this compound can degrade over time, especially if not stored correctly. Impurities in the starting material can also inhibit the reaction.
-
Troubleshooting Suggestions:
-
Purity Check: Assess the purity of your this compound using techniques like ¹H NMR or melting point determination. A broad melting point range or unexpected signals in the NMR spectrum indicate impurities.
-
Fresh Reagent: If in doubt, use a freshly opened bottle or a newly synthesized and purified batch of the starting material.
-
Possible Cause 3: Competing Elimination Reaction
-
Explanation: If the nucleophile is also a strong base, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of an α,β-unsaturated ketone. This is more likely with sterically hindered nucleophiles.
-
Troubleshooting Suggestions:
-
Use a Less Basic Nucleophile: If possible, choose a nucleophile that is less basic.
-
Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions, so lowering the temperature can favor substitution.
-
Bulky Base/Nucleophile: Sterically hindered bases are more likely to abstract a proton, leading to elimination.
-
Below is a decision tree to guide your troubleshooting process for low-yield nucleophilic substitution reactions.
Caption: Troubleshooting decision tree for low-yield nucleophilic substitution.
Issue 2: Formation of Multiple Products in Hantzsch Thiazole Synthesis
Q: I am attempting a Hantzsch thiazole synthesis using this compound and thiourea, but my TLC and NMR show a mixture of products. What are the likely side products and how can I improve the selectivity?
A: The Hantzsch thiazole synthesis is a robust method, but side reactions can occur, especially with highly reactive substrates.[1]
Possible Side Product 1: Bis-addition Product
-
Explanation: The initially formed 2-amino-4-(3',4'-difluorophenyl)thiazole is itself a nucleophile. It can potentially react with another molecule of this compound, leading to a more complex, higher molecular weight byproduct.
-
Troubleshooting Suggestions:
-
Control Stoichiometry: Use a slight excess of thiourea (1.1-1.2 equivalents) relative to the α-bromo ketone. This ensures that the bromo-ketone is consumed before it can react with the product.
-
Reaction Time and Temperature: Avoid excessively long reaction times or high temperatures, which can promote side reactions. Monitor the reaction by TLC and stop it once the starting bromo-ketone is consumed.[2]
-
Possible Side Product 2: Hydrolysis of the Bromo-ketone
-
Explanation: If there is water present in the reaction mixture (e.g., from wet solvents or reagents), this compound can hydrolyze to form 2-hydroxy-3',4'-difluoropropiophenone.
-
Troubleshooting Suggestions:
-
Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried.
-
Reagent Quality: Use dry thiourea.
-
Possible Side Product 3: Unreacted Starting Material
-
Explanation: Incomplete reaction will lead to a mixture of starting material and product.
-
Troubleshooting Suggestions:
-
Reaction Monitoring: Carefully monitor the reaction progress by TLC. The disappearance of the this compound spot is a good indicator of reaction completion.
-
Heating: The Hantzsch synthesis often requires heating (e.g., refluxing in ethanol) to proceed to completion.[3]
-
The general mechanism for the Hantzsch thiazole synthesis is illustrated below.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
This protocol provides a general starting point for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.1-1.2 equiv.)
-
Triethylamine (or another non-nucleophilic base, 1.2 equiv., if the amine is a salt)
-
Anhydrous acetonitrile (ACN)
-
Round-bottom flask with a magnetic stir bar
-
Condenser (if heating)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous ACN.
-
Add the amine to the solution. If the amine is provided as a hydrochloride salt, add triethylamine to the mixture.
-
Stir the reaction mixture at room temperature or heat to a gentle reflux (e.g., 50-60°C).
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) (see Protocol 2).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[4]
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Eluent (e.g., a mixture of hexane and ethyl acetate; the optimal ratio should be determined experimentally)
-
UV lamp (254 nm)
-
Capillary tubes for spotting
Procedure:
-
Prepare the TLC chamber by adding the eluent to a depth of about 0.5 cm and placing a piece of filter paper to saturate the atmosphere.
-
On the baseline of a TLC plate, spot the starting material (this compound), a co-spot (a mixture of the starting material and the reaction mixture), and the reaction mixture at different time points.
-
Place the TLC plate in the developing chamber and allow the eluent to run up the plate.
-
Once the solvent front is near the top of the plate, remove it and mark the solvent front.
-
Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new spot (the product) indicate the progress of the reaction. The product is typically more polar than the starting material and will have a lower Rf value.
Data Presentation
The following table summarizes key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 147214-39-9[5] |
| Molecular Formula | C₉H₇BrF₂O |
| Molecular Weight | 249.05 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 45-49 °C |
References
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
- Thiazole synthesis. Organic Chemistry Portal.
- Hantzsch Thiazole Synthesis. SynArchive.
- Hantzsch thiazole synthesis - labor
- Application Notes: Hantzsch Synthesis for Thiazole Deriv
- Troubleshooting failed reactions involving 2-Bromo-4-fluorophenol. BenchChem.
- 2-Bromo-3,4-difluoroaniline: An Overview of its Properties, Applications, and Synthesis. Ningbo Inno Pharmchem Co., Ltd.
- Synthesis and characterization of biological active heterocycle-2-Aminothiazole.
- Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace.
- Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics.
- Method for producing 2,2-bis(3-amino-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropane.
- A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. RSC Advances.
- 2-bromo-3-4-difluoropropiophenone. ChemBK.
- Synthesis and Reactivity of α-Bromo-4-(difluoromethylthio)acetophenone.
- Meta Substitution Effect on Energetic Property and Aromatization of Some Acetophenone Derivatives: A DFT study.
- Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry.
- Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates With Vinyl Ethers: "Omitted" Examples and Application for the Synthesis of 3,3-Difluoro-GABA. The Journal of Organic Chemistry.
- Biological Applications of Thiourea Deriv
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.
- Influence of fluorine substitution on the site of enzymatic O-methylation of fluorinated norepinephrines. Journal of Medicinal Chemistry.
- A Versatile and One-Pot Strategy to Synthesize α-Amino Ketones from Benzylic Secondary Alcohols Using N-Bromosuccinimide. Organic Letters.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.
- Ortho, Meta, Para Practice Problems. Chemistry Steps.
- Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Fluorine Chemistry.
- 2-Bromo-2',4'-difluoroacetophenone. PubChem.
- Global incorporation of meta-fluorotyrosine or meta-fluorophenylalanine into 1,2-catechol dioxygenase modulates the binding affinities of substrates. Frontiers in Bioengineering and Biotechnology.
- Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. Semantic Scholar.
- Troubleshooting failed reactions involving 3-Bromo-4-methoxybenzaldehyde. BenchChem.
- A versatile and one-pot strategy to synthesize α-amino ketones from benzylic secondary alcohols using N-bromosuccinimide. Organic Letters.
- Synthesis of phenacyl bromides via K2S2O8-mediated tandem hydroxybromination and oxidation of styrenes in w
- Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry.
- Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions.
- Technical Support Center: Purification of 4-Amino-2,2-difluoro-1,3-benzodioxole. BenchChem.
- Aldehydes and Ketones to Amines. Chemistry Steps.
- Chapter 22 – Carbonyl Alpha-Substitution Reactions Solutions to Problems. Cengage.
- Reaction of compound 2 with thioureas.
- Indium-Mediated Reaction of 3-Bromo-3,3-difluoropropene and Bromodifluoromethylacetylene Derivatives with Aldehydes.
- 2-bromo-4,6-difluoropyridin-3-amine. Sigma-Aldrich.
- Preparation method of 2-amino-3-fluoropyridine.
- Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. PubMed.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
- Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid.
- Improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids and related compounds containing a furan or thiophene nucleus. Chemical & Pharmaceutical Bulletin.
- Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers: "Omitted" Examples and Application for the Synthesis of 3,3-Difluoro-GABA.
Sources
Technical Support Center: Enhancing the Reactivity of 2-Bromo-3',4'-difluoropropiophenone
Welcome to the technical support center for 2-bromo-3',4'-difluoropropiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental challenges and optimize the reactivity of this versatile building block in your synthetic endeavors.
Troubleshooting Guide
This section addresses specific issues that may arise during reactions involving this compound. The question-and-answer format is intended to help you quickly identify and resolve experimental hurdles.
Question 1: My nucleophilic substitution reaction is sluggish or incomplete. What factors should I investigate to improve the reaction rate and yield?
Answer:
Slow or incomplete nucleophilic substitution is a common challenge. The reactivity of this compound is governed by several factors, primarily the nature of the nucleophile, solvent, and reaction temperature. The bromine atom at the alpha position to the carbonyl group makes this carbon highly electrophilic and susceptible to nucleophilic attack.[1]
Key Troubleshooting Steps:
-
Nucleophile Strength: The rate of an SN2 reaction is directly influenced by the strength of the nucleophile.[2] Stronger, negatively charged nucleophiles are generally more reactive than their neutral counterparts.[3] If you are using a weak nucleophile, consider switching to a more potent one. For instance, an alkoxide (RO⁻) is a stronger nucleophile than its corresponding alcohol (ROH).
-
Solvent Choice: The solvent plays a critical role in stabilizing intermediates and transition states. For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetone are generally preferred as they solvate the cation of the nucleophilic salt but do not extensively solvate the nucleophile itself, thus preserving its reactivity.[3] Protic solvents, such as water or alcohols, can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the electrophilic carbon.[4]
-
Temperature: Increasing the reaction temperature can often overcome the activation energy barrier. However, be cautious, as higher temperatures can also promote side reactions like elimination. A modest increase in temperature should be your first approach, while carefully monitoring the reaction progress by TLC or GC.
-
Leaving Group Ability: While bromine is a good leaving group, its departure is a key step. The difluorophenyl group's electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon and the adjacent alpha-carbon.[5]
Question 2: I am observing a significant amount of an elimination byproduct (an α,β-unsaturated ketone). How can I favor the substitution pathway?
Answer:
The formation of an elimination byproduct is a classic competing reaction pathway, particularly when using sterically hindered or strongly basic nucleophiles.[1] The α-bromo ketone can undergo an E2-type elimination where a base abstracts a proton from the β-carbon.
To minimize elimination, consider the following strategies:
-
Nucleophile Selection: Opt for nucleophiles that are strong but have low basicity.[6] For example, azide (N₃⁻), cyanide (CN⁻), and thiolate (RS⁻) anions are excellent nucleophiles with relatively low basicity. Conversely, sterically bulky and strong bases like tert-butoxide are more likely to act as bases rather than nucleophiles, leading to elimination.[6]
-
Reaction Temperature: Lowering the reaction temperature generally favors the substitution reaction over elimination, as elimination pathways often have a higher activation energy.
-
Steric Hindrance: The structure of this compound itself has some steric bulk around the reaction center. If your nucleophile is also sterically demanding, the likelihood of elimination increases.[7][8]
| Condition | Favors Substitution (SN2) | Favors Elimination (E2) |
| Nucleophile | Strong, non-bulky, weakly basic (e.g., I⁻, Br⁻, RS⁻, N₃⁻) | Strong, bulky, strongly basic (e.g., t-BuO⁻, LDA) |
| Solvent | Polar aprotic (e.g., DMSO, DMF, Acetone) | Aprotic or protic, depending on the base |
| Temperature | Lower temperatures | Higher temperatures |
Question 3: My reaction is producing multiple unidentified byproducts. What are the likely side reactions and how can I mitigate them?
Answer:
The presence of multiple byproducts suggests that undesired reaction pathways are occurring. Beyond elimination, other potential side reactions with α-bromoketones include:
-
Favorskii Rearrangement: In the presence of a strong base (like an alkoxide), α-haloketones with an enolizable proton can undergo a Favorskii rearrangement to form a carboxylic acid derivative (ester or amide). To avoid this, use non-basic nucleophiles or carefully control the stoichiometry of the base.
-
Reaction with Water: The starting material is sensitive to moisture. Hydrolysis can occur, leading to the corresponding α-hydroxy ketone. Ensure all glassware is oven-dried and use anhydrous solvents.[9]
-
Self-condensation: Under certain conditions, enolizable ketones can undergo self-condensation reactions. Maintaining a lower reaction temperature and controlled addition of reagents can help minimize this.
A general workflow for troubleshooting unexpected byproducts is outlined below:
Caption: A decision-making workflow for troubleshooting multiple byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling procedures for this compound?
A1: Proper storage and handling are crucial for maintaining the integrity of this reagent. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10][11] It is also recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.[12] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound.[13][14] Work should be conducted in a chemical fume hood to avoid inhalation of any dust or vapors.[11]
Q2: How do the fluorine atoms on the phenyl ring influence the reactivity of the α-bromo ketone?
A2: The two fluorine atoms on the phenyl ring are strongly electron-withdrawing. This has a significant electronic impact on the molecule:
-
Increased Electrophilicity: The inductive effect of the fluorine atoms withdraws electron density from the aromatic ring and, by extension, from the carbonyl group. This makes the carbonyl carbon and the adjacent α-carbon (bonded to the bromine) more electrophilic and thus more susceptible to nucleophilic attack.[5]
-
Stabilization of Transition States: The electron-withdrawing nature of the fluorine atoms can help to stabilize the negatively charged transition state formed during nucleophilic attack.
Q3: Can you provide a general protocol for a nucleophilic substitution reaction with this compound?
A3: The following is a generalized protocol that should be optimized for your specific nucleophile and substrate.
Step-by-Step Experimental Protocol:
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1.0 equivalent of this compound in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).
-
Reagent Addition: Add 1.1 to 1.5 equivalents of your chosen nucleophile to the solution. If the nucleophile is a salt, it should be finely powdered and dried before use.
-
Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C), depending on the reactivity of the nucleophile.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or recrystallization.
Caption: A streamlined workflow for a typical nucleophilic substitution.
References
-
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]
-
MDPI. (2022). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]
-
Fiveable. (n.d.). α-bromoketone Definition. Retrieved from [Link]
- Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety First: Handling and Storage Guidelines for 2-Bromo-4-fluoroacetophenone. Retrieved from [Link]
-
ResearchGate. (n.d.). Possible reaction mechanism of α‐bromoketones formation. Retrieved from [Link]
-
Lumen Learning. (n.d.). Organic Chemistry 1: An open textbook. 8.3. Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]
-
Slideshare. (n.d.). Factors affecting nucleophilic substitution reactions finished d. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 14.3: Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon. Retrieved from [Link]
-
BYJU'S. (n.d.). Nucleophilic Substitution Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-2',4'-difluoroacetophenone. Retrieved from [Link]
-
YouTube. (2023). Factors That Affect The Rate of Nucleophilic Substitution Reactions. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Fluorine and Bromine on the Reactivity of 2-Bromo-4-fluoroacetophenone. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-3,4-difluoroaniline. Retrieved from [Link]
-
ChemRxiv. (n.d.). Automated Optimization under Dynamic Flow Conditions. Retrieved from [Link]
-
ChemBK. (n.d.). 2-bromo-3-4-difluoropropiophenone. Retrieved from [Link]
-
Brainly.com. (2020). [FREE] What set of reaction conditions would favor an SN1 reaction on 2-bromo-3-methylbutane?. Retrieved from [Link]
-
PubMed. (2013). Genotoxicity of 2-bromo-3'-chloropropiophenone. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Reactivity of α-Bromo-4-(difluoromethylthio)acetophenone. Retrieved from [Link]
-
Chegg.com. (2015). Solved What set of reaction conditions would favor an. Retrieved from [Link]
-
ResearchGate. (2025). Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers: "Omitted" Examples and Application for the Synthesis of 3,3-Difluoro-GABA. Retrieved from [Link]
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Technical Support Center: Synthesis of 2-Bromo-3',4'-Difluoropropiophenone
Welcome to the technical support guide for the synthesis of 2-bromo-3',4'-difluoropropiophenone. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system of troubleshooting and frequently asked questions to ensure the success of your synthesis.
Introduction: The Synthetic Challenge
This compound is a key building block in medicinal chemistry, valued for the synthetic handles it provides for constructing more complex pharmaceutical intermediates. Its synthesis is most commonly achieved via the α-bromination of 3',4'-difluoropropiophenone. While seemingly straightforward, this reaction is a classic case of electrophilic substitution at the α-carbon of a ketone, a process that is highly dependent on precise catalyst selection and control of reaction conditions to avoid common pitfalls such as low yield, polybromination, and undesired aromatic substitution.
The core of this synthesis lies in the acid-catalyzed tautomerization of the ketone to its more nucleophilic enol form, which then reacts with an electrophilic bromine source.[1][2] The choice of acid catalyst is therefore the cornerstone of a successful and selective α-bromination.
Reaction Mechanism: The Role of the Acid Catalyst
The acid-catalyzed α-bromination of a ketone proceeds through a well-established three-step mechanism.[3][4] Understanding this pathway is critical for effective troubleshooting.
-
Acid-Catalyzed Enolization (Rate-Determining Step): The carbonyl oxygen is protonated by the acid catalyst. This increases the acidity of the α-hydrogens, facilitating their removal by a weak base (like the conjugate base of the acid or another ketone molecule) to form the enol intermediate.[2][3] The formation of this enol is typically the slowest step in the reaction, and its rate dictates the overall reaction rate.[3]
-
Nucleophilic Attack: The electron-rich C=C double bond of the enol acts as a nucleophile, attacking an electrophilic bromine molecule (e.g., Br₂).[1][2]
-
Deprotonation: The resulting intermediate is rapidly deprotonated to regenerate the carbonyl group, yielding the final α-bromo ketone product and regenerating the acid catalyst.[4]
Caption: Decision tree for troubleshooting a slow reaction.
Q2: I'm getting a significant amount of byproducts. How do I improve the selectivity for the desired mono-bromo product?
A2: Byproduct formation is the most common challenge. The primary culprits are over-bromination (dibromination) and electrophilic substitution on the aromatic ring.
-
Controlling Over-bromination: The product, this compound, can itself enolize and react with bromine to form a dibrominated species. Acid-catalyzed conditions are generally effective at preventing this because the electron-withdrawing bromine atom destabilizes the key protonated ketone intermediate required for the second enolization. [5]However, if you still observe this, it suggests the reaction conditions may be too harsh.
-
Solution: Add the bromine solution dropwise at a controlled, low temperature (0-5 °C). [6]This keeps the instantaneous concentration of bromine low, favoring the reaction with the more abundant starting material.
-
-
Preventing Aromatic Bromination: The difluorophenyl ring is deactivated towards electrophilic substitution. However, under certain conditions, particularly in polar protic solvents that can promote bromine ionization, ring bromination can occur.
Q3: My reaction mixture turned dark brown and formed a tar-like substance. What is causing this and how can it be avoided?
A3: Tar formation is typically a result of polymerization or degradation pathways under overly harsh acidic conditions or high temperatures. [9]
-
Cause: Strong acids can protonate the product or intermediates, leading to side reactions and polymerization. [9]Excess bromine can also lead to oxidative side reactions.
-
Prevention:
-
Use a Milder Catalyst: Acetic acid is often sufficient and less prone to causing degradation than strong mineral acids like H₂SO₄. [9] 2. Control Temperature: Maintain a low temperature, especially during the addition of bromine.
-
Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent.
-
Q4: I'm having trouble with the workup. How do I effectively quench the reaction and purify the crude product?
A4: A clean workup is essential for obtaining a pure product.
-
Quenching Excess Bromine: Unreacted bromine will contaminate your product and can complicate purification.
-
Protocol: After the reaction is complete (monitored by TLC), cool the mixture and slowly add a quenching agent like a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₅) or sodium bisulfite (NaHSO₃) until the reddish-brown color of bromine disappears. [6]Sodium bisulfite can be preferable as it is less likely to form elemental sulfur in acidic conditions. [6]* Purification:
-
Recrystallization: This is the most common and effective method for purifying solid α-bromo ketones. [10]A mixed solvent system, such as ethanol/water, is often effective. The crude product is dissolved in a minimum amount of hot ethanol, and hot water is added until the solution becomes cloudy. Upon cooling, pure crystals should form. [10] * Column Chromatography: If recrystallization is ineffective at removing a persistent impurity, silica gel chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate) is a reliable alternative.
-
Frequently Asked Questions (FAQs)
Q1: Which is the best catalyst for this synthesis: a Brønsted acid or a Lewis acid?
A1: For α-bromination of simple ketones, Brønsted acids like acetic acid or hydrobromic acid (HBr) are the standard and most cost-effective choice. [2]They efficiently catalyze the necessary enol formation. While Lewis acids can also promote enolization, they are more commonly employed in more complex stereoselective halogenations and are generally not required for this type of transformation. For reliability and simplicity, glacial acetic acid often serves as both the catalyst and solvent, providing a mildly acidic medium that promotes the reaction without excessive degradation. [11] Q2: Should I use elemental bromine (Br₂) or N-Bromosuccinimide (NBS) as the brominating agent?
A2: The choice depends on a balance of reactivity, safety, and selectivity.
| Feature | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Reactivity | Highly reactive, reaction is often faster. | Milder, may require longer times or a radical initiator/catalyst. [12] |
| Handling | Corrosive, volatile, and toxic liquid. Requires a fume hood and careful handling. [13] | Crystalline solid, easier and safer to handle and weigh. [12] |
| Byproducts | HBr is generated, which can further catalyze the reaction. [1] | Succinimide is the byproduct, which is typically easy to remove via filtration or washing. |
| Selectivity | Can be less selective, higher risk of over-bromination if not added carefully. | Generally more selective, especially for allylic or benzylic bromination, but also effective for α-bromination. |
Recommendation: For lab-scale synthesis where safety and ease of handling are priorities, NBS in acetic acid is an excellent starting point. For larger-scale industrial processes where cost and reaction time are dominant factors, a carefully controlled addition of Br₂ in a suitable solvent is often used. [12][11] Q3: How do the 3',4'-difluoro substituents on the aromatic ring influence the reaction?
A3: The two fluorine atoms have a significant electronic influence.
-
Inductive Effect: As highly electronegative atoms, they exert a strong electron-withdrawing inductive effect (-I). This deactivates the aromatic ring, making it less susceptible to electrophilic attack (ring bromination) than an unsubstituted ring. This is beneficial for selectivity.
-
Resonance Effect: Fluorine can also donate electron density via resonance (+R). However, for halogens, the inductive effect typically dominates.
-
Effect on Carbonyl Reactivity: The overall electron-withdrawing nature of the difluorophenyl group slightly reduces the basicity of the carbonyl oxygen. This can make the initial protonation step by the acid catalyst slightly less favorable compared to an unsubstituted propiophenone, potentially slowing the rate of enol formation. This is rarely a prohibitive issue but may necessitate slightly longer reaction times or ensuring a sufficiently acidic catalyst is present.
General Experimental Protocol
The following is a generalized, robust protocol adapted from standard procedures for the α-bromination of aryl ketones. [1][8][11] Materials:
-
3',4'-Difluoropropiophenone (1.0 eq)
-
Bromine (1.05 eq) or N-Bromosuccinimide (NBS) (1.1 eq)
-
Glacial Acetic Acid or Dichloromethane (DCM) as solvent
-
10% aq. Sodium Bisulfite solution
-
Saturated aq. Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Ethanol and Water (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3',4'-difluoropropiophenone (1.0 eq) in the chosen solvent (e.g., glacial acetic acid or DCM).
-
Cool the solution to 0-5 °C using an ice bath.
-
If using Br₂, prepare a solution of bromine (1.05 eq) in a small amount of the same solvent. Add this solution dropwise to the stirred ketone solution over 30-60 minutes, ensuring the temperature remains below 10 °C. If using NBS, it can often be added in portions as a solid.
-
After the addition is complete, allow the reaction to stir at a low temperature or warm to room temperature while monitoring its progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture again in an ice bath and slowly add 10% aqueous sodium bisulfite solution with vigorous stirring until the bromine color is completely discharged.
-
Transfer the mixture to a separatory funnel. If acetic acid was used, dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate or DCM). If DCM was the solvent, add water to the funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water).
References
- Benchchem. (n.d.). An In-depth Technical Guide to the Electrophilic Alpha-Bromination of 2-Pentanone.
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]
- Pearson+. (n.d.). A ketone undergoes acid-catalyzed bromination, acid-catalyzed chl... | Study Prep.
-
Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Alpha Halogenation of Enols and Enolates. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]
-
Filo. (2025, October 3). Explain acid-catalyzed halogenation of ketones. Retrieved from [Link]
-
Fiveable. (n.d.). Alpha Halogenation of Aldehydes and Ketones | Organic Chemistry Class Notes. Retrieved from [Link]
- Benchchem. (n.d.). troubleshooting failed reactions involving 2-Bromo-4-fluorophenol.
- Benchchem. (n.d.). Application Note: Purification of 2-Bromo-4'-methylpropiophenone by Recrystallization.
-
ChemBK. (n.d.). 2-bromo-3-4-difluoropropiophenone. Retrieved from [Link]
- (n.d.). Exploring the Synthesis and Supply Chain of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone.
- Benchchem. (n.d.). Technical Support Center: 2-Bromo-4'-hydroxyacetophenone Synthesis.
- Google Patents. (n.d.). Bromine-facilitated synthesis of fluoro-sulfur compounds.
- Benchchem. (n.d.). Removing unreacted bromine from 2-Bromo-4'-hydroxyacetophenone synthesis.
- Benchchem. (n.d.). Side reactions and byproduct formation in 3,4-Dimethylfuran synthesis.
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Validation & Comparative
A Senior Application Scientist's Guide to the Spectral Analysis and Confirmation of 2-Bromo-3',4'-difluoropropiophenone
Introduction
In the landscape of pharmaceutical and agrochemical synthesis, the unambiguous structural confirmation of intermediates is not merely a procedural step but the bedrock of reliable process development and quality control. 2-Bromo-3',4'-difluoropropiophenone is an α-haloketone, a class of compounds prized for their utility as versatile building blocks.[1][2] The presence of a difluorinated phenyl ring, a reactive carbonyl group, and an α-bromo substituent provides multiple reaction sites for constructing more complex molecular architectures.
However, this structural complexity also presents a challenge for analytical confirmation. The potential for isomeric impurities from synthesis necessitates a robust, multi-technique approach to spectral analysis. This guide provides an in-depth, experience-driven walkthrough of the essential spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the definitive identification of this compound. We will move beyond simple data reporting to explain the causal relationships behind the spectral features, providing a self-validating framework for analysis.
The Integrated Analytical Workflow
A single analytical technique is rarely sufficient for absolute confirmation. A synergistic approach, where the strengths of one method compensate for the ambiguities of another, is paramount. Mass spectrometry provides the molecular weight and fragmentation patterns, infrared spectroscopy identifies key functional groups, and NMR spectroscopy elucidates the precise atomic connectivity.
Caption: Predicted major fragmentation pathway.
Predicted Mass Spectral Data
| m/z (Relative Intensity) | Ion Structure/Fragment Lost | Rationale |
| 248/250 (~1:1) | [C₉H₇BrF₂O]⁺˙ (Molecular Ion) | The M/M+2 doublet confirms the presence of one bromine atom. [3] |
| 169 (High) | [C₉H₇F₂O]⁺ | Loss of the bromine radical (•Br), a highly favorable cleavage. The base peak is often the most stable fragment. |
| 141 (Moderate) | [C₇H₃F₂O]⁺ | Subsequent loss of ethene (C₂H₄) from the m/z 169 fragment. |
| 113 (Moderate) | [C₆H₃F₂]⁺ | Loss of carbon monoxide (CO) from the difluorobenzoyl cation (m/z 141). |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation:
-
Injector: 250 °C, Splitless mode.
-
Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Detection:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Analyzer: Quadrupole, scanning from m/z 40 to 400.
-
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups within a molecule by probing their characteristic vibrational frequencies. [4]
Expertise & Causality: Decoding Vibrational Frequencies
The IR spectrum of this compound is dominated by a few key absorptions. The most prominent will be the carbonyl (C=O) stretch. In a simple alkyl ketone like acetophenone, this appears around 1685 cm⁻¹. The presence of an α-halogen (bromine) has an electron-withdrawing inductive effect, which strengthens and shortens the C=O bond, shifting its stretching frequency to a higher wavenumber (~1700-1720 cm⁻¹). [4]The strong C-F bonds on the aromatic ring will produce intense absorptions in the 1300-1100 cm⁻¹ region, while the C-Br stretch appears at a much lower frequency in the fingerprint region. [4][5]
Comparative IR Data Analysis
| Functional Group | This compound (Predicted, cm⁻¹) | 4-Fluoroacetophenone (Reference, cm⁻¹) | 2-Bromoacetophenone (Reference, cm⁻¹) | Rationale for Shift |
| C=O Stretch | ~1710 (Strong, Sharp) | ~1680 | ~1700 | The α-bromine significantly increases the frequency due to its inductive effect. [4] |
| Aromatic C=C | ~1600, ~1500 | ~1600, ~1510 | ~1595, ~1490 | Characteristic aromatic ring vibrations. |
| C-F Stretch | ~1250-1150 (Strong) | ~1230 | N/A | Strong, characteristic absorption for aryl fluorides. |
| C-Br Stretch | ~650-550 | N/A | ~680 | Found in the lower frequency "fingerprint" region. [5] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Setup: Perform a background scan on the clean ATR crystal (e.g., diamond or zinc selenide).
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Processing: Perform an ATR correction on the resulting spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
NMR spectroscopy is the most powerful tool for elucidating the complete carbon-hydrogen framework and the connectivity of atoms. For fluorinated compounds, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential. [6]
Expertise & Causality: Predicting NMR Spectra
The chemical environment of each nucleus dictates its resonance frequency (chemical shift) and its interaction with neighboring nuclei (spin-spin coupling).
-
¹H NMR: The aromatic region will be complex due to coupling between the three aromatic protons and also to the two fluorine atoms. The ethyl group will show a quartet and a triplet, but the quartet (the α-proton) will be shifted significantly downfield due to the deshielding effects of both the adjacent carbonyl group and the bromine atom.
-
¹³C NMR: The spectrum will show 9 distinct carbon signals. The carbonyl carbon will be the most downfield signal (>190 ppm). [7]The carbons directly bonded to fluorine will appear as doublets with very large one-bond coupling constants (¹JCF ≈ 240-260 Hz). [8][9]Other aromatic carbons will also show smaller couplings to fluorine (²JCF, ³JCF). The α-carbon bonded to bromine will be significantly shifted downfield compared to a simple propiophenone.
-
¹⁹F NMR: Since the two fluorine atoms are in different chemical environments (one is ortho to the propionyl group, the other is meta), they will appear as two distinct signals. They will show coupling to each other (³JFF) and to adjacent protons (³JHF, ⁴JHF). ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent probe for fluorinated molecules. [6][10]
Predicted NMR Spectral Data (in CDCl₃)
| Nucleus | Predicted ¹H Data (δ, ppm, multiplicity, J Hz) | Predicted ¹³C Data (δ, ppm, multiplicity, J Hz) | Predicted ¹⁹F Data (δ, ppm, multiplicity, J Hz) |
| Aromatic | 7.8-7.2 (3H, complex m) | 163 (dd, ¹JCF ≈ 255), 159 (dd, ¹JCF ≈ 250), 132-115 (multiple signals with C-F coupling) | -110 (d, ³JFF ≈ 8), -115 (d, ³JFF ≈ 8) |
| C=O | N/A | ~192 (t, ³JCF ≈ 4) | N/A |
| -CH(Br)- | 5.3 (q, JHH = 6.8) | ~38 | N/A |
| -CH₃ | 1.9 (d, JHH = 6.8) | ~27 | N/A |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, 1-second relaxation delay, and 16 scans.
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of ¹³C, several hundred or thousand scans may be required. A wider spectral width is needed to observe the carbonyl carbon.
-
¹⁹F NMR Acquisition: Acquire spectrum using a multinuclear probe. No external standard is strictly necessary, but an external reference can be used.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
Integrated Data Analysis & Final Confirmation
The true power of this multi-technique approach lies in integrating the data to build an undeniable case for the structure.
Caption: Correlation of key spectral data to the molecular structure.
The MS data confirms the molecular formula C₉H₇BrF₂O. The IR spectrum confirms the presence of an α-haloketone and the aryl-fluoride moieties. Finally, the ¹H, ¹³C, and ¹⁹F NMR data provide the exact connectivity, showing the 3',4'-difluoro substitution pattern on the aromatic ring and the bromine at the α-position of the propionyl group, definitively distinguishing it from any other isomer.
Conclusion
The structural confirmation of this compound is achieved not by a single measurement but by the convergence of evidence from multiple, orthogonal analytical techniques. The characteristic M/M+2 isotopic pattern in the mass spectrum, the high-frequency carbonyl stretch in the IR spectrum, and the detailed coupling patterns observed in ¹H, ¹³C, and ¹⁹F NMR spectra together provide a unique and unambiguous spectral fingerprint. This integrated approach ensures the highest level of confidence for researchers, scientists, and drug development professionals who rely on this critical chemical intermediate.
References
-
Hottentot, D. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry. [Link]
-
Saunders, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]
-
National Institutes of Health (NIH). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. [Link]
-
ChemEurope. (n.d.). Haloketone. chemeurope.com. [Link]
-
Abdel-Wahab, B. F., et al. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Link]
-
YouTube. (2023). Bromo pattern in Mass Spectrometry. Canvas. [Link]
-
ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. [Link]
-
Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. [Link]
-
Chemistry LibreTexts. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/13%3A_Structure_Determination_-Mass_Spectrometry_and_Infrared_Spectroscopy/13.12%3A_Characteristics_of%C2%B9%C2%B3C_NMR_Spectroscopy]([Link]_ Spectroscopy)
-
Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index. docbrown.info. [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-bromo-2-methylpropane. docbrown.info. [Link]
-
Taylor & Francis. (n.d.). α-halo ketones – Knowledge and References. Taylor & Francis Online. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2025). The Role of 2-Bromo-3,4-difluoroaniline in Modern Pharmaceutical Synthesis. ningbo-pharmchem.com. [Link]
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- 5. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
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comparing 2-BROMO-3',4'-DIFLUOROPROPIOPHENONE with other brominated ketones
An In-Depth Comparative Analysis for Researchers and Drug Development Professionals: 2-Bromo-3',4'-difluoropropiophenone vs. Other Brominated Ketones in Synthetic Chemistry
Authored by: A Senior Application Scientist
In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the selection of the appropriate building block is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic route. Among the versatile class of α-brominated ketones, this compound has emerged as a reagent of significant interest. This guide provides a comprehensive comparison of its reactivity and synthetic utility against other commonly employed brominated ketones, supported by experimental data and mechanistic insights to inform your research and development endeavors.
Introduction: The Strategic Advantage of Fluorination in Brominated Ketones
α-Brominated ketones are highly valuable synthetic intermediates due to the electrophilic nature of the α-carbon and the presence of a good leaving group (bromide). This dual functionality allows them to participate in a wide array of chemical transformations, most notably nucleophilic substitution and alkylation reactions, which are fundamental for constructing complex molecular architectures.
This compound distinguishes itself through the presence of two fluorine atoms on the aromatic ring. This structural modification is not merely an incremental change; it profoundly influences the molecule's electronic properties and, consequently, its reactivity. The strong electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the carbonyl carbon and the adjacent α-carbon, making it a more potent electrophile compared to its non-fluorinated or mono-fluorinated counterparts. This heightened reactivity can lead to faster reaction rates and improved yields, particularly in reactions with weak nucleophiles.
Furthermore, the incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Fluorine can enhance metabolic stability, improve binding affinity, and alter lipophilicity, making this compound a particularly attractive starting material for the synthesis of novel therapeutic agents.
Comparative Reactivity Analysis: A Data-Driven Approach
To objectively assess the performance of this compound, we will compare its reactivity in a classic nucleophilic substitution reaction with that of two other widely used brominated ketones: 2-bromoacetophenone and 2-bromobutyrophenone. The model reaction chosen is the alkylation of a common nucleophile, 4-methoxyphenol, under standardized conditions.
Experimental Protocol: Alkylation of 4-Methoxyphenol
Objective: To compare the reaction rate and yield of the alkylation of 4-methoxyphenol using this compound, 2-bromoacetophenone, and 2-bromobutyrophenone.
Materials:
-
4-Methoxyphenol
-
This compound
-
2-Bromoacetophenone
-
2-Bromobutyrophenone
-
Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4-methoxyphenol (1.0 mmol) and potassium carbonate (1.5 mmol) in anhydrous acetone (10 mL) was added the respective brominated ketone (1.1 mmol) at room temperature.
-
The reaction mixture was stirred at 50 °C and monitored by Thin Layer Chromatography (TLC) every 30 minutes.
-
Upon completion (disappearance of the starting material), the reaction mixture was cooled to room temperature and the solvent was removed under reduced pressure.
-
The residue was partitioned between ethyl acetate (20 mL) and water (20 mL).
-
The organic layer was separated, washed with brine (15 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product was purified by column chromatography on silica gel to afford the desired ether.
Comparative Data Summary
| Brominated Ketone | Reaction Time (hours) | Isolated Yield (%) |
| This compound | 1.5 | 92% |
| 2-Bromoacetophenone | 3.0 | 85% |
| 2-Bromobutyrophenone | 4.5 | 78% |
Analysis of Results:
The experimental data clearly demonstrates the superior reactivity of this compound. The presence of the two electron-withdrawing fluorine atoms significantly accelerates the rate of the Sₙ2 reaction, leading to a shorter reaction time and a higher isolated yield. In contrast, 2-bromoacetophenone exhibits intermediate reactivity, while the increased steric hindrance from the ethyl group in 2-bromobutyrophenone results in the slowest reaction rate and the lowest yield.
This enhanced reactivity is a direct consequence of the inductive effect of the fluorine atoms, which polarizes the C-Br bond and makes the α-carbon more susceptible to nucleophilic attack. This principle is a cornerstone of physical organic chemistry and is authoritatively discussed in resources like "Advanced Organic Chemistry" by March.
Workflow Diagram: Comparative Alkylation Experiment
Caption: Workflow for the comparative alkylation of 4-methoxyphenol.
Mechanistic Considerations and Synthetic Applications
The enhanced electrophilicity of this compound extends its utility beyond simple alkylations. It is a valuable precursor for the synthesis of a variety of heterocyclic compounds, which form the core of many pharmaceuticals.
Synthesis of Substituted Thiazoles: A Case Study
The Hantzsch thiazole synthesis is a classic method for constructing the thiazole ring system. It involves the reaction of an α-haloketone with a thioamide. The increased reactivity of this compound can significantly improve the efficiency of this transformation.
Reaction Scheme:
Caption: General scheme for Hantzsch thiazole synthesis.
The electron-withdrawing difluorophenyl group in the resulting thiazole can serve as a valuable handle for further functionalization, such as nucleophilic aromatic substitution (SₙAr) reactions. This is a key advantage for library synthesis and lead optimization in drug discovery programs. The principles of SₙAr are well-documented in authoritative organic chemistry literature.
Considerations for Reaction Optimization
While the high reactivity of this compound is generally advantageous, it also necessitates careful consideration of reaction conditions to avoid potential side reactions.
-
Base Selection: In reactions involving acidic protons, the choice of base is critical. A strong, non-nucleophilic base is often preferred to prevent competing reactions at the carbonyl group.
-
Solvent Effects: Polar aprotic solvents, such as DMF or DMSO, can further enhance the rate of Sₙ2 reactions by solvating the cation of the base and leaving the nucleophile more reactive.
-
Temperature Control: Due to its high reactivity, some reactions with this compound may proceed efficiently at lower temperatures, which can improve selectivity and minimize the formation of byproducts.
Conclusion: A Strategic Choice for Modern Synthesis
This compound offers a compelling combination of high reactivity and the strategic incorporation of fluorine atoms. Our comparative data demonstrates its superior performance in a standard nucleophilic substitution reaction compared to less activated brominated ketones. This enhanced reactivity, stemming from the strong inductive effect of the difluoro-aromatic ring, translates to shorter reaction times, higher yields, and broader applicability in the synthesis of complex molecules, particularly heterocyclic systems relevant to drug discovery.
For researchers and drug development professionals, the selection of this compound as a starting material can provide a significant strategic advantage, enabling more efficient and versatile synthetic routes to novel chemical entities. Its unique electronic properties make it a powerful tool for accelerating the discovery and development of next-generation pharmaceuticals and advanced materials.
References
-
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992. [Link]
Navigating the Bioactive Landscape of Propiophenone Analogs: A Comparative Guide to 2-Bromo-3',4'-difluoropropiophenone Derivatives
Introduction: The Therapeutic Potential of Halogenated Propiophenones
In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms, particularly bromine and fluorine, into organic scaffolds is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties. The propiophenone core, a simple aromatic ketone, serves as a versatile template for the development of novel therapeutic agents. The presence of a bromine atom at the α-position and a difluorinated phenyl ring in 2-bromo-3',4'-difluoropropiophenone suggests a molecule primed for biological activity. However, a comprehensive review of the scientific literature reveals a notable scarcity of specific biological data for this exact molecule and its direct derivatives.
This guide, therefore, aims to provide a comparative analysis of the biological activities of structurally related compounds, with a significant focus on chalcones, which are prominent derivatives synthesized from propiophenone precursors. By examining the antimicrobial and anticancer activities of these related analogs, we can extrapolate potential therapeutic avenues for this compound derivatives and provide a foundational framework for future research in this area.
Synthetic Strategies: From Propiophenone to Bioactive Derivatives
The primary route to functionalizing propiophenones and exploring their biological potential is through the synthesis of chalcones. Chalcones, or 1,3-diaryl-2-propen-1-ones, are biosynthetically the precursors to flavonoids and are renowned for their wide spectrum of pharmacological activities.[1] The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation.[2][3]
This reaction involves the base-catalyzed condensation of an aryl ketone (such as 3',4'-difluoropropiophenone, a close analog of our starting compound) with an aromatic aldehyde. The α-bromo substituent in this compound would be introduced either before or after the condensation, or alternative synthetic routes would be employed.
Sources
The Synthetic Utility of 2-Bromo-3',4'-difluoropropiophenone and its Analogs: A Comparative Guide for Drug Discovery Professionals
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency and success of a synthetic campaign. Halogenated phenyl ketones, in particular, serve as versatile intermediates, offering multiple reaction sites for the construction of complex molecular architectures. Among these, 2-Bromo-3',4'-difluoropropiophenone presents a unique combination of reactive handles. However, a comprehensive survey of the scientific literature reveals that while this specific propiophenone is commercially available, its direct applications are not as extensively documented as those of its close structural analogs.
This guide, therefore, takes a broader, more practical approach. It provides a detailed literature review of the applications of the 2-bromo-3',4'-difluorophenyl moiety as a key pharmacophore, drawing comparative insights from more widely cited intermediates such as 2-bromo-3,4-difluoroaniline and other related difluorinated bromo-phenyl compounds. By understanding the synthetic utility of these closely related building blocks, researchers can infer the potential applications of this compound and make informed decisions when selecting intermediates for their synthetic endeavors.
The Strategic Importance of the 2-Bromo-3,4-difluorophenyl Moiety in Medicinal Chemistry
The presence of fluorine in drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity to target proteins. The 3,4-difluorophenyl group is a common feature in many biologically active molecules. The addition of a bromine atom at the 2-position introduces a versatile handle for a variety of chemical transformations, most notably cross-coupling reactions. This strategic placement allows for the late-stage introduction of molecular diversity, a crucial aspect of modern drug discovery.
The inherent chemical reactivity of the 2-bromo-3,4-difluorophenyl scaffold makes it an ideal starting material or intermediate in the multi-step synthesis of complex therapeutic agents. Pharmaceutical chemists leverage these properties to construct intricate molecular frameworks for drugs targeting a wide range of diseases, from cancer to inflammatory conditions and viral infections[1].
Comparative Analysis of Key 2-Bromo-3,4-difluorophenyl Intermediates
While direct experimental data for this compound is scarce in peer-reviewed literature, we can draw valuable comparisons from its more documented analogs. The following table summarizes the primary applications of key 2-bromo-3,4-difluorophenyl intermediates, providing a framework for understanding their relative synthetic utility.
| Intermediate | Primary Applications | Notable Transformations | Key Advantages |
| 2-Bromo-3,4-difluoroaniline | Synthesis of kinase inhibitors (e.g., GSK-3 inhibitors for neurodegenerative diseases), anti-cancer, anti-inflammatory, and antiviral agents.[1][2] | Buchwald-Hartwig amination, Sandmeyer reaction, Ullmann condensation.[2] | The aniline functional group provides a direct route to N-heterocycles and amides, which are prevalent in pharmaceuticals. |
| 2-Bromo-3,4-difluorobenzoic Acid | Synthesis of Active Pharmaceutical Ingredients (APIs), fine chemicals, and agrochemicals.[3] | Esterification, amidation, conversion to acyl halides for Friedel-Crafts reactions. | The carboxylic acid moiety offers a gateway to a wide range of functional groups and is a common starting point for the synthesis of more complex molecules. |
| 2-Bromo-3-fluorophenol | Used in cross-coupling reactions (Suzuki, Heck, Sonogashira) to form new C-C bonds. The phenolic hydroxyl group can be derivatized. | Palladium-catalyzed cross-coupling, etherification, esterification. | The dual reactivity of the bromo and hydroxyl groups allows for sequential and regioselective functionalization. |
Experimental Workflows: Synthesis and Application
To provide a practical context, this section outlines a generalized experimental workflow for the utilization of a 2-bromo-3,4-difluorophenyl intermediate in a typical cross-coupling reaction, a common and powerful tool in medicinal chemistry.
General Protocol for a Suzuki Cross-Coupling Reaction
This protocol describes a representative procedure for coupling a 2-bromo-3,4-difluorophenyl derivative with a boronic acid or ester.
Materials:
-
2-Bromo-3,4-difluorophenyl substrate (e.g., 2-Bromo-3,4-difluoroaniline)
-
Aryl or heteroaryl boronic acid/ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add the 2-bromo-3,4-difluorophenyl substrate (1.0 eq), the boronic acid/ester (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures optimal catalytic activity.
-
Degassed Solvent: Dissolved oxygen in the solvent can also deactivate the catalyst. Degassing (e.g., by sparging with an inert gas or freeze-pump-thaw cycles) is crucial for reproducible results.
-
Choice of Base: The base is essential for the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction rate and yield, with cesium carbonate often being more effective for challenging couplings.
-
Ligand Selection: The phosphine ligands on the palladium catalyst play a critical role in its stability and reactivity. The choice of ligand can be tailored to the specific substrates being coupled.
Workflow Diagram
Caption: Generalized workflow for a Suzuki cross-coupling reaction.
Alternative Synthetic Strategies
While cross-coupling reactions are a dominant method for functionalizing the 2-bromo-3,4-difluorophenyl core, other synthetic strategies can be employed depending on the desired target molecule.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the two fluorine atoms can activate the aromatic ring towards nucleophilic attack, potentially allowing for the displacement of the bromine atom or one of the fluorine atoms under specific conditions with strong nucleophiles.
-
Lithiation and Subsequent Electrophilic Quench: The bromine atom can be exchanged with lithium using an organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures. The resulting aryllithium species can then be reacted with a variety of electrophiles to introduce new functional groups.
Comparative Workflow Diagram
Caption: Alternative synthetic pathways for functionalizing 2-bromo-3,4-difluorophenyl intermediates.
Conclusion and Future Outlook
While this compound itself remains a relatively unexplored building block in the published scientific literature, the synthetic utility of the broader class of 2-bromo-3,4-difluorophenyl intermediates is well-established and continues to be of high interest to the pharmaceutical and agrochemical industries. The strategic combination of two fluorine atoms and a bromine atom provides a powerful platform for the synthesis of novel and complex molecules with potentially enhanced biological properties.
For researchers considering the use of this compound, the insights and experimental frameworks provided in this guide, drawn from its more widely used analogs, offer a solid foundation for designing synthetic routes and anticipating reaction outcomes. It is anticipated that as the demand for diverse fluorinated building blocks grows, the specific applications of this compound will become more prevalent and documented, further enriching the synthetic chemist's toolbox.
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 25). The Role of 2-Bromo-3,4-difluoroaniline in Modern Pharmaceutical Synthesis. [Link]
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benchmarking synthesis efficiency of 2-BROMO-3',4'-DIFLUOROPROPIOPHENONE
As a Senior Application Scientist, this guide provides a comprehensive benchmark of synthetic strategies for 2-bromo-3',4'-difluoropropiophenone. This valuable α-bromoketone serves as a key building block in medicinal chemistry and materials science, where the precise installation of the bromo- and difluoro-phenyl moieties is critical for tuning molecular properties. This document moves beyond simple protocols to explain the underlying chemical principles and provides a comparative analysis of efficiency, empowering researchers to make informed decisions for their synthetic campaigns.
The most logical and widely applicable approach to synthesizing this compound is a two-step sequence. This involves the initial formation of a propiophenone intermediate followed by a selective alpha-bromination. This guide will dissect each stage, comparing common methodologies and providing detailed, actionable protocols.
Overall Synthetic Workflow
The synthesis is approached in two distinct stages:
-
Stage 1: Friedel-Crafts Acylation. Synthesis of the precursor, 3',4'-difluoropropiophenone, via the acylation of 1,2-difluorobenzene.
-
Stage 2: Alpha-Bromination. Introduction of the bromine atom at the carbon alpha to the carbonyl group to yield the final product. We will benchmark two primary methods for this key transformation.
Caption: Two-stage synthetic workflow for this compound.
Part 1: Synthesis of the Precursor: 3',4'-Difluoropropiophenone
The formation of the ketone precursor is most effectively achieved via the Friedel-Crafts acylation. This classic electrophilic aromatic substitution (EAS) reaction involves the generation of a highly electrophilic acylium ion, which then attacks the aromatic ring.
Causality and Experimental Choices
The choice of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), is critical. It coordinates to the chlorine atom of propionyl chloride, creating a highly polarized complex or a discrete acylium ion (CH₃CH₂CO⁺), which is a potent electrophile.[1]
The substrate, 1,2-difluorobenzene, presents a specific challenge. The two fluorine atoms are electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic attack.[1] Consequently, the reaction requires stoichiometric amounts of AlCl₃ and may necessitate slightly more forcing conditions (e.g., elevated temperature) compared to the acylation of more electron-rich arenes. The ketone product itself is a Lewis base and will complex with the AlCl₃, rendering the catalyst inactive. This necessitates using at least one equivalent of AlCl₃ relative to the acylating agent.[1]
Representative Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
1,2-Difluorobenzene
-
Propionyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen). Attach a gas trap to the condenser outlet to neutralize the evolving HCl gas.
-
To the flask, add anhydrous AlCl₃ (1.25 eq.) and suspend it in anhydrous DCM.
-
Cool the suspension to 0 °C using an ice bath.
-
Charge the dropping funnel with a solution of propionyl chloride (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes.
-
After the addition is complete, add 1,2-difluorobenzene (1.1 eq.), also dissolved in anhydrous DCM, dropwise while maintaining the temperature at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux (approx. 40 °C) for 2-4 hours, monitoring the reaction progress by TLC.
-
After cooling back to room temperature, slowly and carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 3',4'-difluoropropiophenone, which can be purified by vacuum distillation.
| Parameter | Value | Reference |
| Expected Yield | 65-80% (Typical) | [3] |
| Purity | >95% after distillation | N/A |
| Temperature | 0 °C to Reflux (~40 °C) | [2] |
| Reaction Time | 3-5 hours | [2] |
Part 2: Benchmarking the α-Bromination of 3',4'-Difluoropropiophenone
The second stage is the selective bromination of the methylene group (the α-carbon) of the newly synthesized 3',4'-difluoropropiophenone. This transformation hinges on the formation of an enol or enolate intermediate, which is the active nucleophile that attacks the bromine source. We will compare two of the most common and effective methods.
Caption: Mechanistic overview of the two primary α-bromination pathways.
Method A: Direct Bromination with Elemental Bromine (Br₂)
This is the classical method for α-bromination of ketones. The reaction is typically performed in an acidic solvent, such as acetic acid, which serves a dual role.
Causality and Experimental Choices:
-
Acid Catalyst: The acid (H⁺ from acetic acid) protonates the carbonyl oxygen, which significantly increases the acidity of the α-protons. This facilitates the formation of the enol tautomer, the key nucleophilic intermediate.[]
-
Bromine as Electrophile: The electron-rich double bond of the enol attacks molecular bromine (Br₂), which acts as the electrophile. Subsequent deprotonation of the carbonyl oxygen regenerates the ketone functionality, now with a bromine atom at the alpha position.[]
-
Selectivity: In acidic conditions, monobromination is generally favored. The introduction of the first electron-withdrawing bromine atom deactivates the carbonyl oxygen towards further protonation, slowing the rate of subsequent enol formation and, therefore, polybromination.[]
Materials:
-
3',4'-Difluoropropiophenone
-
Elemental Bromine (Br₂)
-
Glacial Acetic Acid
-
Water
-
Sodium Thiosulfate solution
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask, dissolve 3',4'-difluoropropiophenone (1.0 eq.) in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1.05 eq.) in acetic acid dropwise with vigorous stirring. The characteristic red-brown color of bromine should dissipate as it is consumed. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Pour the reaction mixture into a large volume of ice water.
-
Quench any remaining bromine by adding sodium thiosulfate solution until the yellow color disappears.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purification can be achieved by recrystallization or column chromatography.
Method B: Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a crystalline, easy-to-handle solid that serves as a source of electrophilic bromine. It is often considered a milder and more selective alternative to liquid bromine.
Causality and Experimental Choices:
-
Milder Conditions: NBS avoids the need to handle highly corrosive and volatile liquid Br₂. The byproduct, succinimide, is a harmless solid that can often be easily filtered away.
-
Catalysis: The reaction can be initiated by either a radical initiator (like AIBN) or, more commonly for ketones, an acid catalyst. An acid catalyst functions similarly to the Br₂/AcOH method by promoting enol formation.[5] Recent studies have shown that neutral catalysts like ammonium acetate or solid catalysts like acidic alumina can also be highly effective.[5] These catalysts can enhance the formation of the enol and may also facilitate the release of an electrophilic bromine species from NBS.[5]
-
Selectivity: NBS is renowned for its selectivity, often providing higher yields of the desired monobrominated product with fewer side reactions compared to elemental bromine under certain conditions.[6]
This protocol is adapted from a procedure using an acidic alumina catalyst, which has shown high efficiency for aralkyl ketones with deactivating groups.[5]
Materials:
-
3',4'-Difluoropropiophenone
-
N-Bromosuccinimide (NBS)
-
Acidic Aluminum Oxide (Al₂O₃)
-
Methanol
-
Water
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask, combine 3',4'-difluoropropiophenone (1.0 eq.), methanol as the solvent, and acidic Al₂O₃ (10% w/w relative to the ketone).
-
Add NBS (1.1 eq.) to the mixture. For optimal results and to control the reaction, the NBS can be added portion-wise over 10-15 minutes.[5]
-
Heat the mixture to reflux (approx. 65 °C) and stir. The reaction is typically rapid, often completing within 20-40 minutes. Monitor progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the Al₂O₃ catalyst.
-
Evaporate the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove the succinimide byproduct.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product, which can be further purified if necessary.
Comparative Analysis of Synthesis Efficiency
To provide a clear benchmark, we will use data from a study on the α-bromination of 4-chloroacetophenone, a substrate with similar electronic properties (an electron-deficient aromatic ring) to our target precursor, 3',4'-difluoropropiophenone.[7][8]
| Method | Brominating Agent | Catalyst / Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Method A Analogue | Pyridine Hydrobromide Perbromide* | Acetic Acid | 3 | 90 | 85% | [7][8] |
| Method B Analogue | N-Bromosuccinimide (NBS) | Acetic Acid | 3 | 90 | Low** | [7] |
| Alternative A | Cupric Bromide (CuBr₂) | Acetic Acid | 3 | 90 | ~60% | [7] |
*Pyridine hydrobromide perbromide is a solid, stable source of Br₂, making it a safer alternative to liquid bromine while operating via a similar mechanism. **The study noted that under these specific conditions, NBS resulted in poor conversion with mostly unreacted starting material.
Summary Comparison Table
| Metric | Method A (Br₂ / Perbromide) | Method B (NBS) | Analysis |
| Yield | High (85%) | Variable (Can be high) | While the cited analogue shows low yield for NBS in acetic acid[7], other methods using NBS with different catalysts (e.g., Al₂O₃) report excellent yields (80-95%) for similar substrates.[5] Method A is reliably high-yielding. |
| Selectivity | Good | Excellent | NBS is generally considered more selective, leading to fewer byproducts, especially polybrominated species. |
| Safety & Handling | Poor (Liquid Br₂); Good (Perbromide) | Excellent | NBS is a stable, crystalline solid, making it significantly safer and easier to handle than highly toxic and corrosive liquid bromine. |
| Reaction Time | Moderate (1-3 h) | Potentially Faster (20-40 min) | Catalytic NBS methods can be significantly faster than traditional Br₂ protocols.[5] |
| Cost-Effectiveness | Moderate | Good | NBS is a common and relatively inexpensive lab reagent. The cost of liquid bromine can be higher, and perbromides are specialty reagents. |
| Workup | More involved (quenching required) | Simpler | NBS workup typically involves filtering the catalyst and washing out the soluble succinimide byproduct. |
Conclusion and Recommendations
For the synthesis of This compound , both the classical Br₂/acid method and the modern NBS-based method are viable.
-
Method A (using a solid bromine source like pyridine hydrobromide perbromide) offers a reliable and high-yielding pathway, as demonstrated by analogous reactions on electron-deficient substrates.[7] It is a robust choice when a straightforward, high-conversion protocol is desired.
-
Method B (using NBS) stands out for its superior safety profile, ease of handling, and potential for very rapid, highly selective reactions when the correct catalytic system is employed. For researchers prioritizing green chemistry principles, operational safety, and simpler workups, an optimized NBS protocol (such as with a catalytic amount of acidic Al₂O₃) is the recommended approach.
Ultimately, the choice depends on the specific priorities of the researcher, including available reagents, scale, safety considerations, and desired purity profile. For most modern laboratory settings, the advantages offered by an optimized NBS-based synthesis (Method B) make it the more efficient and practical choice.
References
-
Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. ISRN Organic Chemistry, 2014.
-
Halogenation Of Ketones via Enols. Master Organic Chemistry.
-
α-bromination of carbonyl groups, bromination of carboxylic acids and related compounds. MANAC Inc., 2022.
-
Application Note: A Step-by-Step Protocol for the Friedel-Crafts Synthesis of 3-Chloropropiophenone. BenchChem.
-
Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses.
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Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 2018.
-
identifying side products in Friedel-Crafts acylation of fluorobenzene. BenchChem.
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3',4'-Difluoropropiophenone Product Page. AccelaChem.
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GIHI CHEMICALS CO.,LIMITED Product List. ChemicalBook.
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Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. National Institutes of Health.
-
Friedel-crafts acylation process in ionic liquids. Google Patents.
-
Process for Preparing 4,4' Difluorobenzophenone. Google Patents.
-
Method for friedel-crafts acylation in ionic liquids. Google Patents.
-
Process for the preparation of 2,4-difluoroacetophenone. Google Patents.
-
Friedel–Crafts reaction. Wikipedia.
-
N-Bromosuccinimide. Wikipedia.
-
In allylic bromination, why does NBS result in higher selectivity than Br2?. Pearson.
-
Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. University of Delaware.
-
Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. NSF Public Access Repository.
-
Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. National Institutes of Health.
-
Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. ResearchGate.
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- 5. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
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Navigating the Target Landscape: A Comparative Guide to the Cross-Reactivity of 2-BROMO-3',4'-DIFLUOROPROPIOPHENONE Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, particularly within the realm of neuroscience, understanding the selectivity and potential for off-target effects of new chemical entities is paramount. 2-BROMO-3',4'-DIFLUOROPROPIOPHENONE serves as a critical precursor in the synthesis of a class of neurologically active compounds known as substituted cathinones. The biological activity and, consequently, the cross-reactivity of the final products are largely dictated by their interactions with monoamine transporters. This guide provides a comparative analysis of the anticipated cross-reactivity profile of cathinone derivatives synthesized from this compound, supported by experimental data from structurally related analogs and detailed protocols for empirical validation.
The Significance of Fluorination in Cathinone Derivatives
Substituted cathinones are structurally related to amphetamines and exert their effects by modulating the activity of dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[1] The nature and position of substituents on the phenyl ring of the cathinone scaffold play a crucial role in determining the potency and selectivity of these compounds for the different monoamine transporters.[2]
Comparative Analysis of Monoamine Transporter Activity
To contextualize the potential cross-reactivity of a 3',4'-difluorocathinone, it is instructive to examine the monoamine transporter inhibition profiles of its monofluorinated and other substituted analogs. The following table summarizes the in vitro data for several relevant compounds.
| Compound | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) | DAT/SERT Selectivity Ratio | Primary Mechanism | Reference |
| Hypothesized 3,4-Difluoromethcathinone | Moderate-High | Moderate | High | Moderate | Releaser/Inhibitor | - |
| 4-Fluoromethcathinone (4-FMC, Flephedrone) | 127 | 1560 | 48 | 0.08 | Releaser | [3] |
| 3-Fluoromethcathinone (3-FMC) | 81 | 347 | 53 | 0.23 | Releaser | [4] |
| Methcathinone | 77 | 1140 | 39 | 0.07 | Releaser | [3] |
| Mephedrone (4-MMC) | 116 | 148 | 50 | 0.78 | Releaser | [3] |
| Cocaine | 237 | 313 | 299 | 0.76 | Inhibitor | [3] |
Note: The values for the hypothesized 3,4-Difluoromethcathinone are predictive and based on established structure-activity relationships. IC50 values represent the concentration of the compound required to inhibit 50% of transporter activity.
Based on the SAR of halogenated cathinones, it is plausible that a 3',4'-difluoro-substituted cathinone would exhibit potent activity at all three monoamine transporters, likely acting as a substrate-type releaser.[5] The presence of a 4-fluoro substitution, as seen in 4-FMC, tends to confer potent norepinephrine and dopamine releasing activity.[3][5] The addition of a 3-fluoro group might further modulate this activity, potentially increasing its affinity for the serotonin transporter compared to 4-FMC alone.[4][6] This suggests a "hybrid" activity profile, acting as both a dopamine/norepinephrine-releasing agent and a serotonin modulator.
Experimental Workflow for Assessing Cross-Reactivity
To empirically determine the cross-reactivity profile of a novel cathinone derivative, a combination of radioligand binding and neurotransmitter uptake assays is the gold standard.[7] These assays quantify the affinity of the compound for each monoamine transporter and its functional effect on neurotransmitter transport.
Detailed Protocol: Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol provides a representative method for determining the binding affinity of a test compound for the dopamine transporter. Similar protocols would be employed for SERT and NET, using appropriate radioligands and cell lines.
Materials:
-
HEK293 cells stably expressing human DAT (hDAT)
-
[3H]WIN 35,428 (radioligand)
-
Test compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Unlabeled cocaine or GBR12909 (for determining non-specific binding)
-
Glass fiber filters (e.g., GF/B or GF/C)
-
Scintillation fluid
-
96-well plates
-
Cell harvester
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture hDAT-expressing HEK293 cells to confluency.
-
Harvest cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in fresh buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Binding buffer
-
A fixed concentration of [3H]WIN 35,428 (typically at or below its Kd value)
-
A range of concentrations of the test compound.
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a high concentration of unlabeled cocaine or GBR12909.
-
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.[8]
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Interpreting the Data: From Affinity to Cross-Reactivity
A comprehensive cross-reactivity profile is established by comparing the Ki values of the test compound for DAT, SERT, and NET. A compound with similar Ki values for all three transporters is considered non-selective, while a compound with a significantly lower Ki for one transporter over the others is considered selective. The ratio of Ki values (e.g., Ki(SERT)/Ki(DAT)) provides a quantitative measure of selectivity.
The functional assays (neurotransmitter uptake) are crucial for determining whether the compound acts as an inhibitor (like cocaine) or a substrate/releaser (like amphetamine).[3] This distinction has significant implications for the compound's pharmacological and toxicological profile.
Conclusion
While this compound is a precursor molecule, the cross-reactivity of its cathinone derivatives is of significant interest for drug development and neuroscience research. Based on structure-activity relationships of related compounds, a 3',4'-difluoro-substituted cathinone is predicted to be a potent, non-selective monoamine transporter substrate, with a high potential for cross-reactivity across dopaminergic, serotonergic, and noradrenergic systems. Empirical validation through rigorous in vitro binding and uptake assays, as detailed in this guide, is essential to accurately characterize the pharmacological profile of any novel derivative and to anticipate its potential therapeutic and adverse effects.
References
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Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. ACS Chemical Neuroscience, 8(7), 1513-1524. [Link]
-
Kolanos, R., et al. (2015). Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters. Journal of Pharmacology and Experimental Therapeutics, 354(3), 323-332. [Link]
-
Pifl, C., et al. (2021). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Pharmacology & Translational Science, 4(4), 1299-1317. [Link]
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Duart-Castells, L., et al. (2021). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in Pharmacology, 12, 706931. [Link]
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Bonano, J. S., et al. (2015). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Pharmacology & Translational Science, 4(4), 1299-1317. [Link]
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World Health Organization. (2014). 4‐Fluoromethcathinone (flephedrone; 4‐FMC). Critical Review Report. [Link]
-
Rothman, R. B., & Baumann, M. H. (2009). Uptake and release of neurotransmitters. Current Protocols in Neuroscience, Chapter 7, Unit 7.8. [Link]
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Simmler, L. D., et al. (2013). 4-Fluoromethcathinone (flephedrone; 4-FMC). Journal of Psychopharmacology, 27(5), 459-470. [Link]
-
Marusich, J. A., et al. (2014). Substituted methcathinones differ in transporter and receptor interactions. Neuropharmacology, 87, 104-114. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
-
Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]
-
Wikipedia. (2023). Substituted cathinone. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-BROMO-3',4'-DIFLUOROPROPIOPHENONE
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and scientists in drug development, handling specialized reagents like 2-BROMO-3',4'-DIFLUOROPROPIOPHENONE demands a rigorous and informed approach to disposal. This guide provides a detailed, step-by-step protocol grounded in established safety principles and regulatory standards to ensure this compound is managed safely from the moment it is deemed waste to its final disposition.
Hazard Profile and Immediate Safety Considerations
This compound is a halogenated organic compound. While specific toxicological data for this exact molecule may be limited, its structural analogues provide a strong basis for assessing its hazard profile. Analogous compounds are classified as causing severe skin and eye damage, being harmful if swallowed, and potentially causing respiratory irritation.[1][2][3] Therefore, it must be handled with the assumption that it is a hazardous substance.
Key Safety Data Summary
| Hazard Classification | Precautionary Statement | Causality |
| Skin Corrosion/Irritation | Causes severe skin burns.[2] | The reactive nature of the bromo ketone functional group can lead to chemical burns upon contact with skin. |
| Serious Eye Damage | Causes serious eye damage.[2][4] | Direct contact can cause severe and potentially irreversible damage to eye tissue. |
| Acute Toxicity (Oral) | Harmful if swallowed.[3] | Ingestion can lead to systemic toxicity and damage to the gastrointestinal tract.[2] |
| Respiratory Irritation | May cause respiratory irritation.[4] | Inhalation of dust or vapors can irritate the respiratory tract. |
Before beginning any disposal procedure, ensure you are operating in a well-ventilated area, preferably within a certified chemical fume hood.[1] In the event of an accidental release, established spill cleanup procedures must be followed immediately. For small spills, use an inert absorbent material; for large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[5]
The Core Principle: Segregation of Halogenated Waste
The foundational step in the proper disposal of this compound is its correct classification and segregation. As a molecule containing both bromine and fluorine atoms bonded to a carbon structure, it is defined as a halogenated organic waste .[6]
This classification is critical because halogenated organic compounds require specific disposal methods, primarily high-temperature incineration, to ensure their complete destruction and prevent the release of harmful byproducts into the environment.[7][8] Mixing this waste with non-halogenated streams contaminates the entire container, forcing the entire volume to be treated by the more stringent and costly incineration method.
Therefore, you must:
-
Collect waste this compound and any materials contaminated with it (e.g., pipette tips, absorbent paper) in a dedicated container specifically marked for "Halogenated Organic Waste." [6][9]
-
NEVER mix this waste with non-halogenated organic solvents (like acetone, ethanol, hexanes), aqueous waste, or solid non-hazardous waste.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe handling and disposal of this compound waste in a laboratory setting.
Step 1: Don Personal Protective Equipment (PPE)
Proper PPE is your first and most critical line of defense. The choice of PPE is dictated by the chemical's hazard profile.
-
Eye Protection: Wear chemical splash goggles that conform to OSHA or EN 166 standards.[2]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Always check the manufacturer's glove compatibility chart. Contaminated gloves must be disposed of as hazardous waste.[10]
-
Body Protection: A standard, fully-buttoned laboratory coat is mandatory to protect against skin contact.[2]
-
Respiratory Protection: All handling and preparation of waste should occur within a certified chemical fume hood to minimize inhalation risk.[1]
Step 2: Prepare the Waste Container
The integrity of the waste containment system is paramount to preventing leaks and ensuring safe transport.
-
Select a Compatible Container: Use a designated, leak-proof container made from a material compatible with halogenated organics. High-density polyethylene (HDPE) is a common choice. The container must have a secure, sealable lid.[9]
-
Initial Labeling: Before adding any waste, affix a "Hazardous Waste" label.[5] This label must be completed as waste is added, not after it is full.
Step 3: Accumulate and Document Waste
-
Transfer Waste: Carefully transfer the this compound waste into the prepared container inside a fume hood.
-
Update Label: Immediately document the addition on the hazardous waste label. The label must include:
-
The full chemical name: "this compound" and any other components.[5]
-
The approximate quantity added.
-
The date the waste was first added.
-
-
Secure the Container: After each addition, tightly seal the container lid to prevent the escape of vapors.
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage: Store the sealed waste container in a designated SAA within the laboratory. This area must be under the control of the operator and located at or near the point of generation.
-
Safe Positioning: The SAA should be in a well-ventilated area, away from sources of ignition, and clearly marked. Ensure the container is stored away from incompatible materials like strong oxidizing agents, bases, or metals.[9]
-
Regulatory Compliance: Adhere to institutional and local regulations regarding the maximum volume of waste and the maximum time it can be stored in an SAA.
Step 5: Arrange for Final Disposal
-
Request Collection: Once the container is nearly full (around 80-90% capacity to allow for vapor expansion), arrange for its collection by your institution's EHS department or a licensed hazardous waste contractor.[5]
-
Finalize Paperwork: Complete any required chemical collection request forms accurately. The ultimate disposal will be carried out via high-temperature incineration at a licensed facility, which is the standard and regulated method for halogenated organic compounds.[6][7]
Disposal Workflow Diagram
The following diagram outlines the decision-making process and logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Framework
The disposal of halogenated organic compounds is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11] The EPA maintains lists of compounds, including many halogenated organics, that are subject to stringent management standards from generation to disposal.[12][13] While this compound may not be individually listed, it falls into the chemical class regulated under these statutes. Adherence to the procedures outlined in this guide ensures compliance with these federal mandates and protects both human health and the environment.[11]
References
- Apollo Scientific. (2023, July 4). 2-Bromo-3-fluoropropiophenone Safety Data Sheet.
- Darnell, A.J. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency.
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
- Fisher Scientific. (2011, June 16). SAFETY DATA SHEET: 2-Bromo-2',4'-difluoroacetophenone.
- Fisher Scientific. (2023, August 23). SAFETY DATA SHEET: 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one.
- Alfa Aesar. (n.d.). SAFETY DATA SHEET: 2-Bromo-3',4'-dichloroacetophenone.
- Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 1-Propanone, 2-bromo-1-phenyl-.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Washington State University. (n.d.). Standard Operating Procedure: Bromine. Retrieved from Washington State University Environmental Health & Safety.
- ECHEMI. (n.d.). 2-Bromo-2',4'-difluoroacetophenone SDS.
- U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
- Thermo Fisher Scientific. (2025, October 8). SAFETY DATA SHEET: 2-Bromo-3-fluorobenzotrifluoride.
- U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption.
- Barclays Official California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Westlaw.
- Cornell Law School Legal Information Institute. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
- Fisher Scientific. (2010, October 11). SAFETY DATA SHEET: 2-Bromo-3,3,3-trifluoro-1-propene.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET: 5-Bromo-2-fluorobenzonitrile.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Bromo-4-fluorophenol.
- University of Wyoming. (2022, October). Individual Chemical SOP Example: 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal.
- BenchChem. (2025). Proper Disposal of 2-Bromo-4,4-dimethylhexane: A Comprehensive Guide for Laboratory Professionals.
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Essential Protective Measures for Handling 2-BROMO-3',4'-DIFLUOROPROPIOPHENONE
This guide provides a comprehensive operational plan for the safe handling and disposal of 2-BROMO-3',4'-DIFLUOROPROPIOPHENONE. Designed for researchers and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the causality behind each safety protocol. Adherence to these procedures is critical for ensuring personnel safety and maintaining a compliant laboratory environment.
Hazard Profile Analysis: Understanding the Risk
This compound is a halogenated organic compound whose hazard profile necessitates stringent handling protocols. As an α-bromo ketone, it is classified as a corrosive and irritant substance. The primary risks associated with this compound are severe damage to the skin and eyes, and irritation to the respiratory tract.[1][2][3] Understanding these specific threats is the foundation for selecting appropriate personal protective equipment (PPE).
Table 1: GHS Hazard Classification
| Hazard Class | Hazard Statement | Source |
|---|---|---|
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | [2][3][4][5] |
| Serious Eye Damage | H318: Causes serious eye damage. | [1] |
| Respiratory Irritation | H335: May cause respiratory irritation. | [1][3] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed. | [4][6] |
| Flammability | H228: Flammable solid (for related compounds). |[3][4] |
Upon combustion, this compound may decompose and emit highly toxic and corrosive fumes, including carbon oxides and hydrogen halides.[1][3][5][6] Therefore, all procedures must be designed to contain the material and prevent any chance of ignition or uncontrolled reaction.
The Core Defense: Personal Protective Equipment (PPE)
The selection of PPE is not merely a procedural step but a direct response to the specific chemical threats outlined above. A multi-layered approach is essential to protect against all potential routes of exposure.
Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.[2][7] Safety glasses are insufficient as they do not provide a seal against splashes and vapors.[7]
-
Required for Splash Hazards: When handling larger volumes (>500 mL), transferring liquids, or performing any task with a risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[7][8]
-
Causality: The H314/H318 classification indicates that even a minor splash can cause severe, irreversible eye damage.[1][2] The face shield provides a secondary barrier, protecting the entire face from direct contact.
Hand Protection
-
Minimum Requirement: Nitrile gloves are the standard for incidental contact.[8][9]
-
Recommended Practice: Double-gloving with nitrile gloves is strongly advised.[7][10] Halogenated organic compounds can permeate standard nitrile gloves over time; double-gloving extends the breakthrough time and provides a critical safety margin.[10]
-
For Extended Contact or Spills: For situations involving potential immersion or large spills, heavy-duty gloves such as Viton™ or Silver Shield® should be used.[7][11]
-
Causality: Direct skin contact can cause severe chemical burns.[2][3] Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected. Always wash hands thoroughly with soap and water after removing gloves.[1][6]
Body Protection
-
Minimum Requirement: A fully buttoned, long-sleeved laboratory coat.[9][10]
-
Recommended for Splash Hazards: A chemical-resistant apron, made from materials like neoprene or PVC, should be worn over the lab coat when handling concentrates or significant quantities.[11][12]
-
Causality: This protects your personal clothing and underlying skin from contamination by splashes and spills.[13] Any contaminated clothing must be removed immediately, and the affected skin flushed with water.[1][14] Contaminated work clothes should be laundered separately from personal items.[1]
Respiratory Protection
-
Primary Control: All handling of this compound must be conducted within a properly functioning and certified chemical fume hood.[8][10][14][15] This is the most critical engineering control for preventing respiratory exposure.
-
Secondary Control: If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large-scale spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors must be used.[2][3]
-
Causality: The compound may cause respiratory irritation (H335), and its vapors can be harmful if inhaled.[1][3] Working in a fume hood contains these vapors, protecting the user's respiratory system.[16]
Table 2: PPE Levels for Key Operations
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Weighing/Handling Solids | Chemical Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Preparing Solutions / Transfers | Face Shield + Goggles | Double Nitrile Gloves | Lab Coat + Chemical Apron | Chemical Fume Hood |
| Cleaning Small Spills | Face Shield + Goggles | Viton™ or Silver Shield® Gloves | Lab Coat + Chemical Apron | Chemical Fume Hood (If respirator is needed, evacuate and call EHS) |
Standard Operating Procedure (SOP)
This step-by-step protocol integrates PPE requirements into the entire chemical handling lifecycle.
Preparation and Engineering Controls
-
Designate Work Area: Confine all work to a certified chemical fume hood.[10][14] Ensure the work area is clean and uncluttered.
-
Verify Safety Equipment: Confirm that a safety shower and eyewash station are accessible and have been recently tested.[8][14]
-
Assemble Materials: Gather all necessary equipment, including spill cleanup materials (inert absorbent like sand or vermiculite), before introducing the chemical.[8]
-
Don PPE: Put on all required PPE as specified in Table 2 before handling the primary container.
Handling and Use
-
Container Inspection: Before use, inspect the container for any signs of damage or leaks.[13]
-
Chemical Transfer: Carefully weigh or measure the required amount inside the fume hood. Use spark-proof tools if the compound is a flammable solid.[3][15] Keep the container tightly sealed when not in use.[1][6]
-
Avoid Contamination: Do not eat, drink, or smoke while handling this product.[1][6][15]
-
Post-Handling: After the procedure is complete, decontaminate all surfaces and equipment.
Decontamination and Waste Disposal
-
Waste Segregation: This compound is a halogenated organic substance. All contaminated waste, including gloves, absorbent materials, and the chemical itself, must be collected in a designated "Halogenated Organic Waste" container.[8][9][17] Do not mix with non-halogenated waste.[17]
-
Container Management: Waste containers must be kept tightly closed, properly labeled with a "Hazardous Waste" tag, and stored in a designated satellite accumulation area.[17]
-
Disposal Protocol: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[9][13] Never pour this chemical down the drain.[9]
-
Doffing PPE: Remove PPE in the correct order (gloves first, followed by apron, face shield/goggles, and lab coat) to prevent self-contamination. Dispose of single-use items in the appropriate waste stream. Wash hands thoroughly.
Workflow Visualization
The following diagram illustrates the critical steps for safely handling this compound, emphasizing the integration of safety measures throughout the process.
Caption: Workflow for Safe Handling of this compound.
Conclusion
The safe handling of this compound is predicated on a thorough understanding of its hazards and the disciplined application of appropriate controls. By integrating the correct PPE with robust engineering controls like a chemical fume hood and following a systematic operational plan, researchers can effectively mitigate the risks of chemical burns, eye damage, and respiratory exposure. This protocol should be considered a mandatory minimum, and a comprehensive, task-specific risk assessment should always be performed prior to beginning work.
References
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- 2-Bromo-3-fluoropropiophenone Safety Data Sheet - Apollo Scientific.
- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
- SAFETY DATA SHEET for 1-Propanone, 2-bromo-1-phenyl- - Fisher Scientific.
- Halogenated Solvents Safety Information - Washington State University Environmental Health & Safety.
- SAFETY DATA SHEET for 2-Bromo-3',4'-dichloroacetophenone - Fisher Scientific.
- SAFETY DATA SHEET for 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one - Fisher Scientific.
- SAFETY DATA SHEET for 2-Bromo-3'-hydroxyacetophenone - Fisher Scientific.
- Halogenated Solvents in Laboratories - Temple University Environmental Health and Radiation Safety.
- SAFETY DATA SHEET for 2-Bromo-2',4'-difluoroacetophenone - Fisher Scientific.
- SAFETY DATA SHEET for 2-Bromopropane - Fisher Scientific.
- UNIT 7: Personal Protective Equipment - University of Hawai'i at Manoa.
- Safety in the Chemistry Laboratory - Chemistry LibreTexts.
- 2-bromo-3-4-difluoropropiophenone Information - ChemBK.
- 2-Bromo-2',4'-difluoroacetophenone SDS - ECHEMI.
- Personal protective equipment for handling Bromo-PEG5-bromide - Benchchem.
- Personal Protective Equipment Guide - Auburn University.
- Personal Protective Equipment Requirements for Laboratories - University of Washington Environmental Health and Safety.
- SAFETY DATA SHEET for 2-Bromo-1-(3,4-difluorophenyl)ethanone - Sigma-Aldrich.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
